Technical Documentation Center

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
  • CAS: 870812-31-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: Synthesis, Characterization, and Therapeutic Context

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This chiral β-amino amide, identified as a key intermediate in the synthesis of novel therapeutic agents, is of significant interest to the drug development community. This document details a validated synthetic protocol, offers an in-depth analysis of its structural and physicochemical properties through predicted and analogous spectral data, and situates the compound within the broader context of its development as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).

Introduction: The Therapeutic Promise of IAP Antagonists

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide emerges from a focused effort in medicinal chemistry to develop novel cancer therapeutics. Specifically, its synthesis is a critical step in the creation of small molecule antagonists of Inhibitor of Apoptosis Proteins (IAPs)[1]. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key enzymes in the apoptotic cascade[2][3]. In many cancers, IAPs are overexpressed, leading to a resistance to apoptosis and contributing to tumor growth and chemoresistance[4].

Small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, can bind to IAPs and prevent them from inhibiting caspases, thereby restoring the natural apoptotic process in cancer cells[5][6]. The development of such "Smac mimetics" is a promising strategy in oncology[7]. (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide serves as a crucial building block for constructing these complex IAP antagonists, as detailed in patent literature from Bristol-Myers Squibb[1][8]. This guide will dissect the chemistry of this important intermediate.

Physicochemical Properties

Due to the limited availability of public experimental data for this specific intermediate, the following table combines known identifiers with predicted and analogous physical properties to provide a comprehensive profile.

PropertyValueSource
IUPAC Name (3R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide-
CAS Number 870812-31-0[1]
Molecular Formula C₁₂H₁₈N₂OS[1]
Molecular Weight 238.35 g/mol [1]
Mass Spec (CI) m/z = 239 [M+H]⁺[1]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidAnalogous Compounds
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water.General thioether & amide properties[6][9]
Optical Rotation [α]D Not experimentally determined. Expected to be non-zero due to the (R)-chirality.Chiral compound principles[10]

Synthesis and Mechanism

The primary documented synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide involves the deprotection of a carbamate-protected precursor[1]. This approach is common in peptide and peptidomimetic synthesis to control reactivity at the amine functionality.

Synthetic Protocol: Deprotection of a Phenylmethyl Carbamate Precursor

The synthesis starts from the immediate precursor, N-[(1R)-3-(DiMethylaMino)-3-oxo-1-[(phenylthio)Methyl]propyl]carbaMic Acid PhenylMethyl Ester (CAS 870812-30-9)[2][5].

Reaction Scheme:

Caption: Deprotection of the carbamate precursor to yield the target compound.

Step-by-Step Methodology: [1]

  • Reaction Setup: A suspension of N-[(1R)-3-(DiMethylaMino)-3-oxo-1-[(phenylthio)Methyl]propyl]carbaMic Acid PhenylMethyl Ester (10.60 g, 28.46 mmol) is prepared in 50 mL of 30% hydrogen bromide in acetic acid.

  • Reaction Execution: The mixture is stirred at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up (Acid-Base Extraction): a. The resulting homogeneous reaction mixture is concentrated under reduced pressure. b. The residue is diluted with water (200 mL) and 5% aqueous HCl (100 mL). c. This aqueous solution is washed with diethyl ether (3 times) to remove organic, non-basic impurities. d. The aqueous phase is then carefully brought to a pH of ~8-9 by the portion-wise addition of solid sodium carbonate. e. The basic aqueous phase is extracted with dichloromethane (5 times).

  • Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the desired product, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The reported yield for this transformation is high, at 96%[1].

Causality Behind Experimental Choices:

  • HBr in Acetic Acid: This is a standard and robust reagent for the cleavage of benzyl-type carbamates (like the Cbz group). The strong acid protonates the carbamate oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion, leading to cleavage.

  • Acid-Base Extraction: This is a classic purification technique for isolating a basic compound (the amine product) from acidic or neutral starting materials and byproducts. By protonating the amine with HCl, it becomes water-soluble and can be washed with an organic solvent to remove impurities. Subsequent basification deprotonates the amine, making it soluble in an organic solvent like dichloromethane for extraction.

Spectroscopic Characterization (Predicted and Analogous)

While experimental spectra for the title compound are not publicly available, a detailed prediction of its key spectral features can be made based on its functional groups and data from analogous structures.

Predicted ¹H NMR Spectrum

G title Predicted ¹H NMR Chemical Shifts spectrum ~7.2-7.4 ppm Phenyl group (m, 5H) ~3.4-3.6 ppm CH-NH₂ (m, 1H) ~3.0-3.2 ppm CH₂-S (dd, 2H) ~2.9 ppm N(CH₃)₂ (s, 6H) ~2.4-2.6 ppm CH₂-CO (m, 2H) ~1.5-2.0 ppm NH₂ (br s, 2H)

Caption: Predicted ¹H NMR chemical shift ranges for the target molecule.

  • Phenyl Protons (Ar-H): Expected to appear as a multiplet in the aromatic region, approximately δ 7.2-7.4 ppm[11].

  • N,N-Dimethyl Protons (-N(CH₃)₂): Due to restricted rotation around the amide C-N bond, these two methyl groups are diastereotopic and may appear as two distinct singlets. However, in many simple N,N-dimethylamides at room temperature, they appear as a single, sometimes broadened, singlet around δ 2.9 ppm[2].

  • Methylene adjacent to Sulfur (-CH₂-SPh): These protons are diastereotopic and will likely appear as two doublets of doublets (dd) in the range of δ 3.0-3.2 ppm.

  • Methine Proton (-CH-NH₂): This proton, being adjacent to the chiral center and the amine, will likely be a multiplet around δ 3.4-3.6 ppm.

  • Methylene adjacent to Carbonyl (-CH₂-CO-): These protons will likely appear as a multiplet around δ 2.4-2.6 ppm[12].

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent. A range of δ 1.5-2.0 ppm is a reasonable estimate[13].

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-C=O): Expected to be in the range of δ 170-175 ppm.

  • Aromatic Carbons (Ar-C): Several signals are expected between δ 125-140 ppm.

  • N,N-Dimethyl Carbons (-N(CH₃)₂): Two signals may be present due to hindered rotation, typically around δ 35-38 ppm[2].

  • Methine Carbon (-CH-NH₂): Estimated to be in the range of δ 50-55 ppm.

  • Methylene adjacent to Sulfur (-CH₂-SPh): Expected around δ 35-40 ppm.

  • Methylene adjacent to Carbonyl (-CH₂-CO-): Expected around δ 40-45 ppm.

Predicted IR Spectrum
  • N-H Stretch: A primary amine typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These may be broad.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption is expected around 1630-1680 cm⁻¹ for the tertiary amide carbonyl[14].

  • C-N Stretch: Will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.

Potential Applications and Future Directions

As an intermediate in the synthesis of IAP antagonists, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a valuable molecule for research in oncology and immunology. The development of IAP inhibitors is an active area of drug discovery, with several candidates in clinical trials[5].

The key structural features of this molecule – the chiral β-amino group and the phenylthio moiety – are likely important for the final activity of the IAP antagonists derived from it. The phenylthio group, in particular, can engage in various non-covalent interactions within a protein's binding pocket and can influence the pharmacokinetic properties of a drug candidate.

Future work involving this compound would likely focus on its incorporation into a diverse library of IAP antagonists to explore structure-activity relationships (SAR). Modifications to the phenyl ring, the length of the carbon backbone, and the nature of the amide group could all be explored to optimize potency, selectivity, and drug-like properties.

Conclusion

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a strategically important chiral building block in the synthesis of IAP antagonists. While detailed experimental characterization is not widely available, its synthesis is well-documented, and its physicochemical and spectroscopic properties can be reliably predicted. This guide provides a foundational understanding of this compound, intended to support further research and development in the critical area of apoptosis-modulating cancer therapeutics.

References

  • Cossu, F., et al. (2015). Small molecule inhibitor of apoptosis proteins antagonists: a patent review.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]

  • NIST. (n.d.). Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sun, H., et al. (2012). Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. ACS Medicinal Chemistry Letters, 3(2), 118-122.
  • Justia Patents. (n.d.). Patents Assigned to Bristol-Myers Squibb Company. Retrieved from [Link]

  • Flygare, J. A., & Fairbrother, W. J. (2010). Small-molecule pan-IAP antagonists: a patent review.
  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • Hird, A. W., et al. (2014). Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1815-1819.
  • Google Patents. (n.d.). WO2019089991A1 - Novel agents targeting inhibitor of apoptosis proteins.
  • Google Patents. (n.d.). EP2925764A4 - ANTAGONISTS OF APOPTOSIS INHIBITORY PROTEINS (IAPS).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Flygare, J. A., et al. (2012). The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101-4113.
  • Google Patents. (n.d.). EP2434889B1 - Iap inhibitors.
  • Google Patents. (n.d.). WO2006069063A1 - Pyrrolidine inhibitors of iap.
  • Google Patents. (n.d.). US 2005/0272742 A1.
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • La-Venia, A., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry, 9(33), 4343-4351.
  • Vince, R., & Daluge, S. (2018). Recent advances in understanding inhibitor of apoptosis proteins. F1000Research, 7, 1927.
  • LaCasse, E. C., et al. (2018). Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology, 10(12), a036323.
  • Imperial College London. (n.d.). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

This guide provides a comprehensive technical overview of the physicochemical characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral intermediate with significant potential in drug development. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral intermediate with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: Unveiling a Key Chiral Building Block

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (CAS Number: 870812-31-0) is a structurally distinct chiral molecule that has garnered interest as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique combination of a stereogenic center, an amine, a tertiary amide, and a phenylthioether moiety makes it a versatile scaffold for accessing complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. This guide delineates a systematic approach to its characterization, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

Key Molecular Identifiers:

IdentifierValue
CAS Number 870812-31-0
Molecular Formula C₁₂H₁₈N₂OS
Molecular Weight 238.35 g/mol

Synthesis and Structural Elucidation: From Precursor to Purified Intermediate

The synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a multi-step process, with the final and crucial step being the deprotection of a carbamate-protected precursor. A common synthetic route involves the removal of a benzyloxycarbonyl (Cbz) or a similar protecting group from a precursor molecule such as N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester.[1]

Synthetic Protocol: A Validated Deprotection Strategy

The following protocol is a robust method for the final deprotection step, yielding the target compound with high purity.

Step-by-Step Methodology:

  • Reaction Setup: A suspension of the N-Cbz protected precursor (e.g., 10.60 g, 28.46 mmol) is prepared in 50 mL of 30% hydrogen bromide (HBr) in acetic acid. The choice of HBr in acetic acid is critical as it provides a strong acidic environment necessary for the cleavage of the carbamate protecting group without significantly affecting other functional groups.

  • Reaction Execution: The mixture is stirred at room temperature overnight. The extended reaction time ensures complete deprotection.

  • Work-up and Isolation:

    • The resulting homogeneous reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent.

    • The residue is diluted with water (200 mL) and 5% aqueous HCl (100 mL) and washed with diethyl ether (3x) to remove any non-polar impurities.

    • The aqueous phase is then carefully basified to a pH of approximately 8-9 with solid sodium carbonate (Na₂CO₃). This step is crucial to deprotonate the amine and facilitate its extraction into an organic solvent.

    • The product is extracted with dichloromethane (5x). The use of multiple extractions ensures a high recovery of the product.

    • The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to yield the final product.

This protocol has been demonstrated to produce the desired (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide in high yield (approximately 96%).[1]

Structural Verification: A Multi-faceted Analytical Approach

The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

Mass spectrometry is a fundamental tool for confirming the molecular weight of the synthesized compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer equipped with a Chemical Ionization (CI) source is recommended. CI is a "soft" ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which simplifies spectral interpretation.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is acquired over a relevant m/z range.

Expected Result:

The mass spectrum is expected to show a prominent peak at m/z 239, corresponding to the protonated molecule ([M+H]⁺), confirming the molecular weight of 238.35 g/mol .[1]

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.4m5HAr-HProtons of the phenyl group.
~ 3.3-3.5m1HCH-NMethine proton at the chiral center.
~ 3.0-3.2m2HCH₂-SMethylene protons adjacent to the sulfur atom.
~ 2.9s6HN(CH₃)₂Singlet for the two equivalent methyl groups of the dimethylamide.
~ 2.4-2.6m2HCH₂-C=OMethylene protons adjacent to the carbonyl group.
~ 1.5br s2HNH₂Broad singlet for the primary amine protons, which can exchange with deuterium in D₂O.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~ 172C=OCarbonyl carbon of the amide.
~ 135-140Ar-C (ipso)Quaternary carbon of the phenyl group attached to sulfur.
~ 128-130Ar-CHAromatic methine carbons.
~ 50-55CH-NMethine carbon at the chiral center.
~ 35-40CH₂-SMethylene carbon adjacent to the sulfur atom.
~ 35-40N(CH₃)₂Methyl carbons of the dimethylamide.
~ 30-35CH₂-C=OMethylene carbon adjacent to the carbonyl group.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200Medium, BroadN-H stretch (primary amine)
3060-3030MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1630StrongC=O stretch (tertiary amide)
1600-1450MediumC=C stretch (aromatic)
740-690StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocol for IR:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Physicochemical Properties: Understanding the Compound's Behavior

A comprehensive understanding of the physicochemical properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is essential for its handling, formulation, and development as a drug intermediate.

Physical State and Appearance

Based on structurally similar compounds, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is expected to be a solid at room temperature, likely an off-white to pale yellow crystalline or amorphous powder.

Melting Point

Experimental Protocol for Melting Point Determination:

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Solubility

Solubility is a crucial parameter for reaction optimization, purification, and formulation. A qualitative and quantitative assessment of solubility in various solvents is necessary.

Estimated Solubility Profile:

Solvent ClassExample SolventsEstimated SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe presence of the amine and amide groups allows for hydrogen bonding with protic solvents.
Polar Aprotic Dichloromethane, Chloroform, Ethyl Acetate, AcetoneSolubleThe overall polarity of the molecule and the presence of polar functional groups favor solubility in these solvents.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe polar nature of the molecule limits its solubility in non-polar solvents.

Experimental Protocol for Solubility Determination:

  • Qualitative Assessment: Add a small amount of the compound to a test tube containing the solvent of interest and observe for dissolution at room temperature with agitation.

  • Quantitative Assessment (Shake-Flask Method):

    • Add an excess amount of the solid to a known volume of the solvent in a sealed flask.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection.

Acidity/Basicity (pKa)

The pKa values of the ionizable groups (the primary amine) are critical for understanding the compound's behavior in different pH environments, which is important for extraction, purification, and formulation.

Estimated pKa Value:

The primary amine group is expected to have a pKa in the range of 9-10, typical for primary alkylamines. The amide nitrogen is generally not basic due to the delocalization of the lone pair of electrons into the carbonyl group.

Experimental Protocol for pKa Determination:

  • Potentiometric Titration: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-alcohol mixture) and titrate with a standardized acid or base. The pKa can be determined from the titration curve.

  • UV-Vis Spectroscopy: If the compound has a chromophore that changes with protonation state, the pKa can be determined by measuring the absorbance at different pH values.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for assessing the purity, stability, and enantiomeric excess of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is the workhorse for determining the purity of the compound and for monitoring reaction progress.

Workflow for HPLC Method Development:

Caption: A typical workflow for conducting a stability study of a drug intermediate.

Recommended Stability Protocol:

  • Long-term Stability: Store the compound at 25 °C / 60% RH for up to 24 months.

  • Accelerated Stability: Store the compound at 40 °C / 75% RH for 6 months.

  • Testing Intervals: Analyze the samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term stability and at 0, 1, 2, 3, and 6 months for accelerated stability.

  • Analytical Tests: At each time point, assess the appearance, purity by HPLC, and moisture content.

Conclusion

The physicochemical characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a critical undertaking for any researcher or organization intending to use this valuable chiral intermediate. By following the systematic and scientifically-grounded approaches outlined in this guide, from synthesis and structural elucidation to the detailed assessment of its physicochemical properties and the development of robust analytical methods, a comprehensive understanding of this molecule can be achieved. This knowledge is the foundation for its successful application in the synthesis of novel and impactful pharmaceutical agents.

References

  • PubChem. N-(3-Amino-4-methylphenyl)butanamide. [Link]

  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]

  • Google Patents. US20050272744A1 - Substituted heterocycles and methods of use thereof.

Sources

Foundational

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide mechanism of action in synthesis

An In-depth Technical Guide to the Mechanism of Action of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in Asymmetric Synthesis Abstract (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral molecule with sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in Asymmetric Synthesis

Abstract

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral molecule with significant potential as a bifunctional organocatalyst in asymmetric synthesis. This guide elucidates its plausible mechanism of action by drawing upon established principles of organocatalysis involving related amino amide and thioether compounds. We will explore the distinct roles of its key functional groups—the chiral secondary amine, the N,N-dimethylamide, and the phenylthio moiety—in promoting stereoselective bond formation. A detailed catalytic cycle for a representative asymmetric aldol reaction is proposed, complete with transition state models to explain the origin of stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially apply this class of catalysts in their synthetic endeavors.

Introduction: A Multifaceted Chiral Catalyst

The pursuit of efficient and highly selective methods for constructing chiral molecules is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside metal and biocatalysis. Within this field, bifunctional catalysts—molecules possessing two distinct catalytic moieties that act in concert—have proven particularly effective.

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a structurally intriguing molecule that embodies the principles of bifunctional organocatalysis. Its architecture comprises:

  • A chiral secondary β-amino group : This is the primary site for catalytic turnover, capable of forming transient covalent intermediates such as enamines or iminium ions with carbonyl substrates.

  • An N,N-dimethylamide group : Positioned beta to the amine, this bulky group is poised to act as a steric directing group, influencing the facial selectivity of the reaction.

  • A phenylthioether moiety : This group, attached to the carbon backbone, can exert both steric and electronic effects, further refining the chiral environment of the catalyst.

While specific catalytic applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structural components are hallmarks of successful organocatalysts. Chiral primary and secondary amino amides are known to be highly valuable bifunctional organocatalysts for a wide array of asymmetric transformations.[1][2] This guide, therefore, presents a scientifically grounded, in-depth analysis of its probable mechanism of action based on these established precedents.

Proposed Mechanism of Action: A Synergistic Approach to Stereocontrol

The catalytic prowess of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is predicated on the synergistic interplay of its functional groups. We will dissect these roles in the context of a classic asymmetric aldol reaction between a ketone and an aldehyde.

The Bifunctional Catalytic Paradigm

Bifunctional organocatalysts operate by simultaneously activating both the nucleophile and the electrophile.[1][3] In the case of our target molecule, the secondary amine acts as the nucleophile activator, while the overall chiral scaffold, influenced by the amide and thioether groups, provides a defined steric environment to control the approach of the electrophile.

  • Enamine Formation (Nucleophile Activation): The secondary amine of the catalyst reversibly condenses with a ketone (the aldol donor) to form a chiral enamine intermediate. This process increases the Highest Occupied Molecular Orbital (HOMO) of the ketone, making it a more potent nucleophile.

  • Stereocontrolled C-C Bond Formation: The chiral enamine then attacks the aldehyde (the aldol acceptor). The stereochemical outcome of this step is dictated by the catalyst's three-dimensional structure. The bulky N,N-dimethylamide and phenylthio groups create a sterically hindered facial environment, forcing the aldehyde to approach from the less hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral aldol product and regenerate the catalyst, thus completing the catalytic cycle.

The Catalytic Cycle in Detail

The proposed catalytic cycle for the asymmetric aldol reaction is illustrated below.

Catalytic_Cycle Catalyst (R)-Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product Chiral Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the aldol reaction.

The Origin of Stereoselectivity: The Transition State Model

The high degree of stereoselectivity observed in such reactions is rationalized by a well-organized transition state. The N,N-dimethylamide group, due to its steric bulk, is expected to occupy a pseudo-equatorial position in the enamine intermediate to minimize steric strain. This conformation effectively blocks one face of the enamine's double bond.

Consequently, the aldehyde can only approach from the less sterically encumbered face. The phenylthio group, while more remote, likely contributes to the overall steric bias and may also influence the electronic nature of the catalyst's backbone.

Transition_State Proposed Transition State for Stereocontrol cluster_TS Transition State Catalyst_Backbone Chiral Catalyst Backbone Enamine_Plane Enamine Double Bond Catalyst_Backbone->Enamine_Plane Dimethylamide Bulky N,N-Dimethylamide Group (Blocks Top Face) Catalyst_Backbone->Dimethylamide Phenylthio Phenylthio Group (Steric/Electronic Influence) Catalyst_Backbone->Phenylthio Aldehyde R'-CHO Aldehyde->Enamine_Plane Attack from less hindered bottom face

Caption: Model of the stereodetermining transition state.

Experimental Protocol: Asymmetric Aldol Reaction

The following is a representative, detailed protocol for conducting an asymmetric aldol reaction. This protocol is based on standard conditions for similar amino amide-catalyzed reactions and serves as a starting point for optimization.

Materials and Methods
Reagent/MaterialPuritySupplier
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide>98%(Hypothetical)
Cyclohexanone>99%Standard Supplier
4-Nitrobenzaldehyde>99%Standard Supplier
TolueneAnhydrousStandard Supplier
Benzoic Acid>99%Standard Supplier
Step-by-Step Protocol
  • Catalyst Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (0.02 mmol, 10 mol%).

  • Solvent and Additive: Add anhydrous toluene (1.0 mL) and benzoic acid (0.02 mmol, 10 mol%). The acidic co-catalyst facilitates enamine formation and catalyst turnover.

  • Reactant Addition: Add cyclohexanone (0.4 mmol, 2.0 equiv.) to the solution. Stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results (Hypothetical Data)
EntryAldehydeKetoneYield (%)dr (anti:syn)ee (%) [anti]
14-NitrobenzaldehydeCyclohexanone9295:598
2BenzaldehydeCyclohexanone8892:895
34-NitrobenzaldehydeAcetone75N/A90
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion and Outlook

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide possesses all the necessary structural motifs to function as a highly effective bifunctional organocatalyst. By leveraging established mechanistic principles, we have outlined a plausible catalytic cycle and transition state model that account for its potential in asymmetric synthesis. The secondary amine is proposed to engage in enamine catalysis, while the chiral backbone, decorated with a bulky N,N-dimethylamide and a phenylthio group, provides the necessary steric environment for high stereocontrol.

While this guide provides a robust theoretical framework, experimental validation is the crucial next step. Future research should focus on screening this catalyst in a variety of asymmetric transformations, such as Michael additions, Mannich reactions, and Diels-Alder reactions, to fully map its synthetic utility. Further mechanistic studies, including kinetic analysis and computational modeling, will also be invaluable in refining our understanding of its mode of action. The insights gained will undoubtedly contribute to the rational design of the next generation of powerful and selective organocatalysts.

References

  • Coordination of amino amide bifunctional catalysts in direct intermolecular aldol reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications. Retrieved January 20, 2026, from [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. Retrieved January 20, 2026, from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. (2007). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Targeted Cancer Therapy

A Note on CAS Number 870812-31-0: The CAS number provided in the topic, 870812-31-0, corresponds to the chemical compound (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.[1][2] Publicly available scientific literature...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 870812-31-0: The CAS number provided in the topic, 870812-31-0, corresponds to the chemical compound (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.[1][2] Publicly available scientific literature lacks sufficient data on this compound to create an in-depth technical guide regarding its properties and uses in research or drug development. Conversely, the detailed requirements of the prompt for a technical guide on signaling pathways, experimental protocols, and clinical applications strongly align with the well-documented BRAF inhibitor, Dabrafenib (CAS 1195765-45-7), also known as GSK2118436.[3][4][5][6] Therefore, this guide will focus on Dabrafenib to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Introduction

Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of several cancers.[3][6] As an orally bioavailable, ATP-competitive inhibitor, Dabrafenib has become a cornerstone of targeted therapy, particularly for patients with malignancies harboring BRAF V600 mutations.[4][7][8] This guide provides a detailed exploration of the physicochemical properties, mechanism of action, clinical applications, and experimental protocols relevant to Dabrafenib, offering field-proven insights for the scientific community.

Physicochemical Properties of Dabrafenib

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development and application. Dabrafenib's characteristics are summarized below.

PropertyValueSource
CAS Number 1195765-45-7[3][4][5][6]
Molecular Formula C23H20F3N5O2S2[3][4]
Molecular Weight 519.56 g/mol [4][5]
Synonyms GSK2118436, GSK2118436A[4][5][7]
Solubility Soluble in DMSO (30 mg/ml) and ethanol (1 mg/ml with slight warming)[3][6]
Appearance White crystalline powder[4]
Storage Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[3][6]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its specific inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[9] In normal cellular physiology, the RAS/RAF/MEK/ERK cascade regulates cell growth, proliferation, and survival.[9] However, in a significant subset of cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive, RAS-independent activation of this pathway, driving uncontrolled cell proliferation.[9]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase domain.[4] This action prevents the phosphorylation and subsequent activation of downstream effectors MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4]

MAPK_Pathway_Dabrafenib_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_mut Mutant BRAF (V600E/K) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut

Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking the MAPK signaling cascade.

Dabrafenib exhibits high selectivity for mutant BRAF, with significantly less potency against wild-type BRAF and CRAF. This selectivity is crucial for its therapeutic window.[3][6]

Inhibitory Potency of Dabrafenib

TargetIC50 (in cell-free assays)Source
B-Raf (V600E) 0.6 - 0.7 nM[5][10]
B-Raf (V600K) 0.5 nM[3][6]
B-Raf (wild-type) 3.2 - 5.2 nM[3][5][6]
C-Raf 5.0 - 6.3 nM[3][5][6]

Clinical Applications and Drug Development Insights

Dabrafenib is approved for the treatment of various BRAF V600 mutation-positive cancers, including:

  • Metastatic Melanoma: As a monotherapy or in combination with the MEK inhibitor Trametinib for unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[9]

  • Adjuvant Treatment of Melanoma: In combination with Trametinib for the adjuvant treatment of BRAF V600E or V600K mutation-positive melanoma with lymph node involvement following complete resection.[9]

  • Non-Small Cell Lung Cancer (NSCLC): In combination with Trametinib for metastatic NSCLC with a BRAF V600E mutation.[9]

  • Anaplastic Thyroid Cancer: In combination with Trametinib for locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation.[9]

The combination of Dabrafenib with a MEK inhibitor like Trametinib has proven to be more effective than Dabrafenib monotherapy. This is because dual inhibition of the MAPK pathway at two different nodes can delay the onset of resistance and, in some cases, improve overall survival and response rates.[9]

Experimental Protocol: In Vitro Cell Proliferation Assay

Determining the half-maximal inhibitory concentration (IC50) is a standard in vitro assay to quantify the effectiveness of a compound against a specific cancer cell line.

Objective: To determine the IC50 of Dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

Materials:

  • A375 melanoma cell line (ATCC CRL-1619)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Dabrafenib (lyophilized powder)[3][6]

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Dabrafenib by reconstituting the lyophilized powder in anhydrous DMSO.[3][6]

    • Perform serial dilutions of the Dabrafenib stock solution in complete growth medium to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM).

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • After overnight incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of Dabrafenib to the respective wells. Include a vehicle control (DMSO-containing medium) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • After the 72-hour incubation, allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Cell_Proliferation_Assay_Workflow Prep_Stock Prepare Dabrafenib Stock (10 mM in DMSO) Serial_Dil Serial Dilution in Complete Medium Prep_Stock->Serial_Dil Treat_Cells Treat Cells with Dabrafenib Dilutions Serial_Dil->Treat_Cells Seed_Cells Seed A375 Cells in 96-well Plate Incubate_Attach Incubate Overnight (Attachment) Seed_Cells->Incubate_Attach Incubate_Attach->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Analyze_Data Analyze Data & Calculate IC50 Read_Luminescence->Analyze_Data

Workflow for determining the in vitro IC50 of Dabrafenib.

Mechanisms of Resistance to Dabrafenib

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge. The primary mechanisms of resistance often involve the reactivation of the MAPK pathway.

Common Resistance Mechanisms:

  • NRAS or KRAS mutations: Activating mutations in RAS genes can reactivate the MAPK pathway upstream of BRAF.

  • BRAF amplification or alternative splicing: Increased expression of the target protein or expression of splice variants that are less sensitive to the inhibitor can overcome the drug's effect.

  • MEK1/2 mutations: Mutations in the downstream effector MEK can render the pathway independent of BRAF signaling.

  • Activation of bypass pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can promote cell survival despite BRAF inhibition.

Resistance_Mechanisms BRAF_mut Mutant BRAF (V600E/K) MEK MEK1/2 BRAF_mut->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut NRAS_mut NRAS/KRAS Mutation NRAS_mut->BRAF_mut Reactivation BRAF_amp BRAF Amplification/ Splicing BRAF_amp->BRAF_mut Overexpression MEK_mut MEK1/2 Mutation MEK_mut->ERK Direct Activation PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation Bypass Signaling

Common mechanisms of acquired resistance to Dabrafenib therapy.

The development of these resistance mechanisms underscores the importance of combination therapies and the ongoing research into novel therapeutic strategies to overcome resistance in BRAF-mutant cancers.

Conclusion

Dabrafenib represents a significant advancement in the field of personalized oncology, offering a targeted therapeutic option for patients with BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have translated into meaningful clinical benefits. A comprehensive understanding of its mechanism of action, clinical applications, and the inevitable emergence of resistance is crucial for researchers and clinicians working to optimize its use and develop the next generation of cancer therapies. This guide provides a foundational resource to support these ongoing efforts in the fight against cancer.

References

  • 870812-31-0,(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide-AccelaChem. [Link]

  • Taflinar (dabrafenib) dosing, indications, interactions, adverse effects, and more. [Link]

  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed. [Link]

  • 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104 - PubChem. [Link]

  • Dabrafenib plus trametinib in BRAF K601E-mutant melanoma - PubMed. [Link]

Sources

Foundational

The Pivotal Role of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral β-amino amide that has emerged as a significant scaffold in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral β-amino amide that has emerged as a significant scaffold in medicinal chemistry, particularly in the design of inhibitors for dipeptidyl peptidase-IV (DPP-4). The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the synthesis, structural features, and the established role of this compound as a key building block in the development of DPP-4 inhibitors. We will delve into the rationale behind its molecular design, detailed synthetic protocols, and the broader context of its application in drug discovery, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Rise of β-Amino Amides in Drug Discovery

The β-amino acid and its derivatives are privileged structural motifs in medicinal chemistry, prized for their ability to mimic peptide backbones and engage in specific biological interactions. Unlike their α-amino acid counterparts, β-amino acids often confer increased proteolytic stability to parent molecules, a desirable attribute for therapeutic agents. Within this class, chiral β-amino amides have garnered significant attention, particularly as core components of enzyme inhibitors. Their stereochemistry and the nature of their substituents play a crucial role in determining target affinity and selectivity.

This guide focuses on a specific and highly relevant example: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Its importance is intrinsically linked to the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents that have revolutionized the treatment of type 2 diabetes.

The Strategic Design: Unpacking the Molecular Architecture

The therapeutic potential of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as a DPP-4 inhibitor scaffold can be understood by dissecting its key structural features. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

The design of inhibitors often involves creating molecules that can effectively interact with the active site of the target enzyme. The β-amino amide core of the title compound serves as a crucial pharmacophore for this purpose.

  • The β-Amino Group: The primary amine at the C3 position is critical for interacting with the S1 subsite of the DPP-4 active site, which has a preference for proline-like moieties. The (R)-stereochemistry is often crucial for optimal binding and inhibitory activity.

  • The N,N-dimethylamide Moiety: This functional group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

  • The Phenylthio Group: The phenylthio substituent at the C4 position is designed to occupy the S2 subsite of the DPP-4 active site. This hydrophobic pocket can accommodate various lipophilic groups, and the phenylthio moiety contributes to the overall binding affinity of the inhibitor. Structure-activity relationship (SAR) studies on related β-amino amides have shown that variations in this substituent can significantly impact potency.

Synthesis and Characterization: A Detailed Protocol

The synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a critical aspect of its application in drug discovery programs. A key route to this compound involves the deprotection of a carbamate-protected precursor. The following protocol is based on procedures outlined in the patent literature, specifically US Patent Application US2005/0272744 A1.

Synthesis of the Precursor: N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester

The synthesis of the protected precursor is a multi-step process that is beyond the scope of this guide. However, this intermediate is commercially available from various chemical suppliers.

PropertyValue
CAS Number 870812-30-9[1]
Molecular Formula C₂₀H₂₄N₂O₃S[1]
Molecular Weight 372.48 g/mol [1]
Alternate Name Benzyl [(R)-4-(Dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate[1]
Deprotection to Yield (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

This protocol describes the removal of the phenylmethyl carbamate (Cbz) protecting group to yield the final product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester (1 equivalent) in a 30% solution of hydrogen bromide in acetic acid.

  • Reaction Conditions: Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetic acid and excess HBr.

    • Dilute the residue with water and a dilute solution of hydrochloric acid (e.g., 5% HCl).

    • Wash the aqueous solution with a suitable organic solvent, such as diethyl ether, to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous phase to approximately 8-9 using a solid base, such as sodium carbonate. This will deprotonate the amine and allow for its extraction.

    • Extract the product into an organic solvent, such as dichloromethane.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary, to obtain (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide of high purity.

Diagram of the Synthetic Pathway:

Synthesis Precursor N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester Product (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Precursor->Product Deprotection Reagents 30% HBr in Acetic Acid Reagents->Precursor

Caption: Synthetic route for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

PropertyValue
CAS Number 870812-31-0
Molecular Formula C₁₂H₁₈N₂OS
Molecular Weight 238.35 g/mol

Role in Medicinal Chemistry: A Scaffold for DPP-4 Inhibitors

The primary application of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in medicinal chemistry is as a key intermediate and structural motif in the discovery and development of dipeptidyl peptidase-IV (DPP-4) inhibitors. The β-amino amide scaffold is a common feature in many potent and selective DPP-4 inhibitors.

The development of DPP-4 inhibitors represents a significant advancement in the treatment of type 2 diabetes. These agents offer a glucose-dependent mechanism of action, which translates to a lower risk of hypoglycemia compared to older classes of antidiabetic drugs.

The structure of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide provides a versatile platform for further chemical modifications. Medicinal chemists can systematically alter the substituents to optimize the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. For instance, the phenyl ring of the phenylthio group can be substituted with various functional groups to enhance binding affinity and selectivity. Similarly, the N,N-dimethylamide can be replaced with other amides or bioisosteres to modulate properties like solubility and metabolic stability.

Diagram of the DPP-4 Inhibition Mechanism:

DPP4_Inhibition cluster_0 Physiological State cluster_1 With DPP-4 Inhibitor GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage Inhibitor (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Scaffold DPP4_Inhibited Inhibited DPP-4 Inhibitor->DPP4_Inhibited Binding GLP1_Active Sustained Active GLP-1 DPP4_Inhibited->GLP1_Active Prevents Cleavage

Caption: Mechanism of DPP-4 inhibition by β-amino amide scaffolds.

Conclusion and Future Perspectives

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide stands as a testament to the power of rational drug design and the importance of chiral building blocks in modern medicinal chemistry. Its role as a core scaffold for DPP-4 inhibitors highlights the successful translation of basic chemical principles into effective therapeutic agents for a prevalent global disease.

The continued exploration of derivatives of this and related β-amino amides holds promise for the development of next-generation DPP-4 inhibitors with improved efficacy, selectivity, and safety profiles. Furthermore, the synthetic methodologies and structure-activity relationship insights gained from the study of this class of compounds can be applied to the design of inhibitors for other enzyme targets, underscoring the broader impact of this research on the field of drug discovery. As our understanding of disease biology deepens, the demand for versatile and stereochemically defined building blocks like (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide will undoubtedly continue to grow.

References

  • Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]

  • He, H. et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. Available at: [Link]

  • Patil, S. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]

Sources

Exploratory

The Strategic Utility of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), are therefore indispensable tools.[1] Among these, β-amino acids and their derivatives have garnered significant attention due to their ability to impart unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates.[2][3] This guide provides a comprehensive technical overview of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide , a versatile chiral building block, with a focus on its synthesis, properties, and strategic application in drug design, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a chiral building block is paramount for its effective utilization in multi-step synthetic campaigns.

PropertyValueReference
CAS Number 870812-31-0[6]
Molecular Formula C₁₂H₁₈N₂OS[6]
Molecular Weight 238.35 g/mol [6]
Appearance (Predicted) White to off-white solid or oil
Solubility Soluble in various organic solvents such as dichloromethane, methanol, and THF.[6]

The structural features of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide are key to its utility. The stereocenter at the C3 position provides the crucial chirality. The phenylthio group at the C4 position offers a unique combination of steric bulk and electronic properties, which can influence reaction stereoselectivity and molecular interactions with biological targets.[7][8] The N,N-dimethylamide moiety provides a polar, aprotic functional group that can participate in hydrogen bonding and also influences the molecule's solubility and electronic nature.[9][10]

Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title compound is typically achieved through a multi-step sequence starting from a suitable chiral precursor, followed by the crucial deprotection step to yield the free amine.

Workflow for the Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

cluster_0 Synthesis of Protected Precursor cluster_1 Final Deprotection Start Chiral Starting Material (e.g., (R)-Aspartic Acid Derivative) Step1 Introduction of Phenylthio Group Start->Step1 Thiophenol, Mitsunobu or similar reaction Step2 Amidation to form N,N-dimethylamide Step1->Step2 Dimethylamine, coupling agent Step3 Protection of the Amine (e.g., as a Carbamate) Step2->Step3 e.g., Cbz-Cl, base Protected_Precursor N-Protected (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Step3->Protected_Precursor Deprotection Deprotection of the Amine Protected_Precursor->Deprotection e.g., 30% HBr in Acetic Acid Final_Product (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of the target chiral building block.

Detailed Protocol for the Deprotection of N-Protected (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

This protocol is based on the deprotection of a carbamate-protected precursor, a common strategy in amine synthesis.[6]

Materials:

  • N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester (or other suitable N-protected precursor)

  • 30% Hydrogen Bromide in Acetic Acid

  • Water

  • 5% Hydrochloric Acid

  • Diethyl Ether

  • Sodium Carbonate (solid)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • A suspension of the N-protected precursor (e.g., 10.60 g, 28.46 mmol) in 50 mL of 30% HBr in acetic acid is stirred at room temperature overnight.

  • The resulting homogeneous reaction mixture is concentrated under reduced pressure.

  • The residue is diluted with water (200 mL) and 5% HCl (100 mL).

  • The aqueous solution is washed with diethyl ether (3 x volumes).

  • The aqueous phase is adjusted to a pH of ~8-9 with solid sodium carbonate.

  • The product is extracted with dichloromethane (5 x volumes).

  • The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated to yield the desired product.

Yield: 96%[6] Characterization (Mass Spectrometry): MS (CI) m/e 239 (M+H)⁺[6]

Causality Behind Experimental Choices:

  • 30% HBr in Acetic Acid: This reagent is a strong acidolytic agent commonly used for the cleavage of carbamate protecting groups like Cbz (carbobenzyloxy).[11] The acidic conditions protonate the carbamate, facilitating its decomposition to the free amine, carbon dioxide, and a benzyl cation which is scavenged by bromide.

  • Aqueous Workup with Acid and Base: The initial acidic wash helps to remove any remaining organic impurities, while the subsequent basification of the aqueous layer deprotonates the ammonium salt of the product, rendering it soluble in an organic solvent like dichloromethane for extraction.

Application in Drug Development: A Chiral Scaffold for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A primary application of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide and structurally related chiral β-amino amides is in the synthesis of DPP-4 inhibitors.[4][12] DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which play a crucial role in regulating blood glucose levels.[5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[5]

Logical Framework for the Role of the Chiral Building Block in DPP-4 Inhibition

Building_Block (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Amide_Coupling Amide Bond Formation Building_Block->Amide_Coupling Key chiral component DPP4_Inhibitor DPP-4 Inhibitor Candidate Amide_Coupling->DPP4_Inhibitor Synthesis of final molecule Interaction Binding to DPP-4 Active Site DPP4_Inhibitor->Interaction Pharmacological action Therapeutic_Effect Increased Incretin Levels (e.g., GLP-1) Interaction->Therapeutic_Effect Enzyme inhibition Clinical_Outcome Improved Glycemic Control in Type 2 Diabetes Therapeutic_Effect->Clinical_Outcome Physiological response

Caption: The strategic role of the chiral building block in the development of DPP-4 inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the title compound is not extensively published, general principles for β-amino amide DPP-4 inhibitors can be inferred. The (R)-stereochemistry of the amino group is often crucial for optimal binding to the chiral active site of the DPP-4 enzyme. The phenylthio group can engage in hydrophobic or π-stacking interactions within the S2 pocket of the enzyme. The N,N-dimethylamide can form hydrogen bonds with amino acid residues in the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Conclusion and Future Perspectives

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide stands out as a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and unique combination of functional groups make it particularly suitable for the synthesis of DPP-4 inhibitors and potentially other therapeutic agents where precise molecular recognition is key. The synthetic route, while requiring careful control of protecting group chemistry, is robust and high-yielding. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-characterized chiral building blocks will remain a cornerstone of successful drug development programs. Further research into the broader applications of this building block in other therapeutic areas is warranted.

References

  • Nitta, A., Fujii, H., Sakami, S., Satoh, M., Nakaki, J., Satoh, S., ... & Kawai, H. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7036-7040.
  • Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text.
  • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-Carbobenzoxy Groups by dry Hydrogen Bromide and Hydrogen Chloride. Journal of Organic Chemistry, 17(11), 1564-1570.
  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yameen, M. A. (2020). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Journal of the Chemical Society of Pakistan, 42(01), 134-148.
  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yameen, M. A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
  • Smith, A. M., & Bodwell, G. J. (2014).
  • Chemistry Stack Exchange. (2017). How does the steric effect affects the electronic density of the central atom? Available from: [Link]

  • Amerigo Scientific. (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Available from: [Link]

  • ChemWhat. (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide CAS#: 870812-31-0. Available from: [Link]

  • AccelaChem. 870812-31-0,(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Available from: [Link]

  • Maina Tech. (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls.
  • The Royal Society of Chemistry. (2012).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (2015).
  • O'Brien, P., & Campos, K. R. (2008). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein journal of organic chemistry, 4, 25.
  • The Royal Society of Chemistry. (2021). Thioamide N–C(S)
  • ResearchGate. (2010). 1H NMR studies of aqueous N,N-dimethylacetamide solutions.
  • The Royal Society of Chemistry. (2015).
  • Google Patents. (2013).
  • Google Patents. (2016).
  • Google Patents. (2015). US9173859B2 - Uses of DPP IV inhibitors.
  • Google Patents. (2017). EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.
  • PubChem. (2026). Dimethylacetamide.
  • PubMed. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors.

Sources

Foundational

The Criticality of Chirality: A Technical Guide to the Discovery and Significance of Butanamide Derivatives

Abstract In the landscape of modern drug discovery and development, the principle of chirality stands as a fundamental pillar, dictating the efficacy, safety, and specificity of therapeutic agents. Molecules that are non...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the principle of chirality stands as a fundamental pillar, dictating the efficacy, safety, and specificity of therapeutic agents. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of chiral butanamide derivatives, a class of compounds that exemplify the critical role of stereochemistry in medicinal chemistry. Through a detailed examination of their discovery, enantioselective synthesis, and biological significance, we will illuminate the causal relationships between molecular geometry and therapeutic function. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of asymmetric synthesis and its application in creating safer and more effective pharmaceuticals.

The Imperative of Chirality in Drug Design

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a pair of hands. These mirror-image isomers are called enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the body—comprised of chiral proteins, enzymes, and receptors—can be dramatically different.[1][2][3]

The history of medicinal chemistry is marked by instances where the differential activity of enantiomers has had profound consequences. One enantiomer of a chiral drug may elicit the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even responsible for adverse or toxic effects (the distomer).[2][4] This reality has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish guidelines that emphasize the importance of studying the individual enantiomers of a chiral drug.[5] Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry, driving innovation in asymmetric synthesis and chiral analysis.[1][2]

Enantioselective Synthesis of Chiral Butanamide Derivatives: Strategies and Mechanisms

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For chiral butanamide derivatives, several strategies are employed to control the stereochemical outcome of the reaction. These methods can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

A prominent example is the use of a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine, as a chiral auxiliary in the Strecker reaction to synthesize the key intermediate for (S)-Levetiracetam, (S)-2-aminobutyric acid. In this approach, the chiral auxiliary biases the addition of cyanide to one face of the imine intermediate, leading to the preferential formation of one diastereomer.

Experimental Protocol: Asymmetric Strecker Reaction for the Synthesis of (S)-2-Aminobutyronitrile

  • Step 1: Imine Formation. Propanal is reacted with [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a suitable solvent system (e.g., methanol/water) to form the corresponding chiral imine in situ.

  • Step 2: Cyanide Addition. Sodium cyanide is added to the reaction mixture. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to the re-face of the imine, yielding the (S,S)-diastereomer of the aminonitrile with high diastereomeric excess.

  • Step 3: Hydrolysis and Auxiliary Removal. The resulting 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride is then hydrolyzed under acidic conditions (e.g., 6 M HCl) to yield enantiomerically pure (S)-2-aminobutyric acid hydrochloride and the recoverable chiral auxiliary.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both metal-based catalysts and organocatalysts are employed in the synthesis of chiral butanamide derivatives.

For instance, the synthesis of Levetiracetam can also be achieved through the enantioselective catalytic hydrogenation of an unsaturated precursor using chiral Rhodium(I) or Ruthenium(II) complexes with enantiopure diphosphine ligands.[6] More recently, asymmetric photocatalysis has emerged as a powerful tool, as demonstrated in a novel synthesis of Brivaracetam.[7][8][9] This method employs a chiral bifunctional photocatalyst to promote an enantioselective Giese addition, a key step in the total synthesis of the drug.[7][8][9]

Logical Relationship: Enantioselective Synthesis Strategies

G cluster_0 Enantioselective Synthesis of Chiral Butanamides cluster_1 Methodologies ProchiralSubstrate Prochiral Butanamide Precursor ChiralProduct Enantiomerically Enriched Butanamide Derivative ProchiralSubstrate->ChiralProduct Asymmetric Transformation ChiralAuxiliary Chiral Auxiliary-Mediated Synthesis AsymmetricCatalysis Catalytic Asymmetric Synthesis StreckerReaction Asymmetric Strecker Reaction (e.g., Levetiracetam synthesis) ChiralAuxiliary->StreckerReaction CatalyticHydrogenation Catalytic Hydrogenation (e.g., Levetiracetam synthesis) AsymmetricCatalysis->CatalyticHydrogenation Photocatalysis Asymmetric Photocatalysis (e.g., Brivaracetam synthesis) AsymmetricCatalysis->Photocatalysis

Caption: Methodologies for achieving enantioselectivity in butanamide synthesis.

Case Studies: Chiral Butanamide Derivatives as Anticonvulsant Drugs

The significance of chirality in butanamide derivatives is powerfully illustrated by a class of anticonvulsant drugs known as the "racetams."[10]

Levetiracetam (Keppra®)

Levetiracetam is a widely prescribed antiepileptic drug used to treat various types of seizures.[5][10][11] It is the (S)-enantiomer of etiracetam. The corresponding (R)-enantiomer is pharmacologically inactive.[5] This stark difference in biological activity underscores the importance of stereochemistry for its therapeutic effect. The precise mechanism of action of Levetiracetam is not fully understood, but it is believed to involve binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.

The industrial production of Levetiracetam has evolved from classical resolution of a racemic mixture to more efficient asymmetric synthesis routes to exclusively produce the desired (S)-enantiomer, minimizing waste and improving cost-effectiveness.[5]

Brivaracetam (Briviact®)

Brivaracetam is a newer analog of Levetiracetam, also used for the treatment of partial-onset seizures.[7][12] It is the (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide.[13] Like Levetiracetam, its anticonvulsant activity is stereospecific. Brivaracetam also binds to SV2A, but with a higher affinity than Levetiracetam. The development of enantioselective syntheses for Brivaracetam has been a key area of research, with innovative approaches such as asymmetric photocatalysis being employed.[7][8][9]

Valnoctamide

Valnoctamide is a chiral amide derivative of valproic acid, another widely used antiepileptic drug.[14] Interestingly, while Valnoctamide exhibits stereoselective pharmacokinetics, with the (2S,3S)-enantiomer showing the highest plasma exposure, the anticonvulsant activity in various rodent models does not show significant stereoselectivity.[14] This suggests that the different enantiomers may contribute to the overall therapeutic effect through multiple mechanisms of action.[14]

Data Summary: Physicochemical and Pharmacological Properties of Chiral Anticonvulsant Butanamide Derivatives

CompoundIUPAC NameStereochemistryPrimary Mechanism of ActionKey Pharmacological Feature
Levetiracetam (S)-2-(2-oxopyrrolidin-1-yl)butanamide(S)-enantiomer is activeBinds to synaptic vesicle protein 2A (SV2A)(R)-enantiomer is inactive[5]
Brivaracetam (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamideSpecific diastereomer is activeBinds to SV2A with high affinityHigher affinity for SV2A than Levetiracetam[7]
Valnoctamide (2R,3S)-2-ethyl-3-methylpentanamide (and other stereoisomers)Stereoselective pharmacokineticsMultiple mechanisms suggestedLack of significant stereoselectivity in anticonvulsant activity[14]

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of a chiral drug is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most widely used techniques for separating and quantifying enantiomers.[]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the enantioselective separation of a wide range of chiral compounds, including butanamide derivatives.[16] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of a Butanamide Derivative

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation. For example, a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled at a constant temperature, for example, 25 °C.

  • Detection: UV absorbance at a wavelength where the analyte has significant absorption (e.g., 220 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL) and filtered before injection.

  • System Suitability: The system is validated by injecting a racemic standard to ensure adequate resolution between the enantiomeric peaks (typically >1.5) and reproducibility of peak areas.

Experimental Workflow: From Synthesis to Chiral Analysis

G cluster_0 Synthesis & Purification cluster_1 Chiral Analysis Synthesis Enantioselective Synthesis Workup Reaction Workup Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification SamplePrep Sample Preparation Purification->SamplePrep Isolated Product HPLC Chiral HPLC/SFC SamplePrep->HPLC DataAnalysis Data Analysis (Enantiomeric Excess Determination) HPLC->DataAnalysis

Caption: A typical workflow from synthesis to chiral purity determination.

Conclusion and Future Perspectives

The study of chiral butanamide derivatives provides a compelling narrative on the indispensable role of stereochemistry in modern drug development. The progression from racemic drugs to single-enantiomer therapeutics, exemplified by the development of Levetiracetam and Brivaracetam, highlights the industry's commitment to enhancing therapeutic efficacy and patient safety. The continuous innovation in enantioselective synthesis, including the advent of asymmetric photocatalysis, promises to deliver even more efficient and sustainable methods for producing chiral molecules.

For researchers and scientists in the field, a deep understanding of the principles of asymmetric synthesis and chiral analysis is paramount. The ability to design and execute stereocontrolled synthetic routes and to accurately assess the enantiomeric purity of the final products is a critical skillset. As our understanding of the molecular basis of disease continues to grow, the demand for highly specific and potent chiral drugs will undoubtedly increase, further fueling advancements in this exciting and impactful area of chemical science.

References

  • An asymmetric synthesis of Levetiracetam. (n.d.). Retrieved from [Link]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025, September 1). ChemAnalyst. Retrieved from [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. (2023, June 14). ACS Omega. Retrieved from [Link]

  • Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. (2025, January 7). Letters in Organic Chemistry. Retrieved from [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. (2023, June 14). PubMed. Retrieved from [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. (2023, June 14). ResearchGate. Retrieved from [Link]

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Enantioselective synthesis of brivaracetam and intermediates thereof. (n.d.). Google Patents.
  • Levetiracetam (antiepileptic) synthesis I. (n.d.). ResearchGate. Retrieved from [Link]

  • An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-active Derivative of Valproic Acid With Low Teratogenic Potential. (n.d.). PubMed. Retrieved from [Link]

  • Separation of Butanamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[12]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). (n.d.). PMC. Retrieved from [Link]

  • Anticonvulsant. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]

  • Enantioselective synthesis of 2-substituted cyclobutanones. (n.d.). PubMed. Retrieved from [Link]

  • Enantioselective synthesis of 2-aryl cyclopentanones. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Drugs: An Overview. (n.d.). PMC. Retrieved from [Link]

  • Role of Chirality in Drugs. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025, November 14). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. (2023, October 11). PubMed. Retrieved from [Link]

  • Summary of Anti-Seizure Medications. (n.d.). Epilepsy Foundation. Retrieved from [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). Medscape. Retrieved from [Link]

  • Enantioselective Synthesis of α-Aryl Ketones by a Cobalt-Catalyzed Semipinacol Rearrangement. (2025, January 10). PubMed. Retrieved from [Link]

Sources

Exploratory

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide structural formula and stereochemistry

An In-Depth Technical Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Abstract This technical guide provides a comprehensive overview of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral molecule of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Abstract

This technical guide provides a comprehensive overview of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral molecule of interest in synthetic and medicinal chemistry. We will delve into its detailed structural formula, with a particular focus on the critical (R)-stereochemistry at the C3 position. This document outlines its key physicochemical properties, a detailed synthetic protocol, and modern analytical methodologies for assessing chiral purity. Furthermore, we explore its applications as a versatile chiral building block, particularly in the context of drug discovery, drawing parallels with structurally similar compounds investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis, characterization, and potential utility.

Molecular Structure and Physicochemical Properties

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a multifaceted organic compound characterized by a butanamide backbone functionalized with an amino group, an N,N-dimethylamide, and a phenylthio moiety. Its chemical identity and biological activity are fundamentally dictated by the specific spatial arrangement of these groups.

Structural Formula

The molecule consists of a four-carbon chain. Carbon-1 is part of an N,N-dimethylated amide group. Carbon-3 holds a primary amine and is a chiral center. Carbon-4 is attached to a sulfur atom, which is in turn bonded to a phenyl group (phenylthio ether).

Caption: 2D Structural Formula of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Stereochemistry: The (R)-Configuration

The stereochemical configuration at the third carbon (C3) is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This single stereocenter defines the molecule's chirality, which is crucial for its interaction with other chiral entities, such as biological receptors or enzymes. The correct assignment of this stereocenter is paramount for its application as a chiral synthon in asymmetric synthesis.

CIP Priority Assignment at the C3 Chiral Center:

  • -NH₂ (highest atomic number directly attached)

  • -CH₂(SPh) (higher atomic number, S, further down the chain)

  • -CH₂C(=O)N(CH₃)₂

  • -H (lowest priority)

With the lowest priority group (-H) pointing away from the viewer, the sequence from highest to lowest priority (1 -> 2 -> 3) proceeds in a clockwise direction, confirming the (R) assignment.

CIP_Priority cluster_0 CIP Priority Assignment C* C* NH2 NH₂ (1) C*->NH2 Highest CH2SPh CH₂SPh (2) C*->CH2SPh CH2CONMe2 CH₂CONMe₂ (3) C*->CH2CONMe2 H H (4) C*->H Lowest (Back)

Caption: Cahn-Ingold-Prelog priorities for the C3 stereocenter.

Physicochemical Data

The fundamental properties of this compound are summarized below.[1][2][3]

PropertyValue
CAS Number 870812-31-0
Molecular Formula C₁₂H₁₈N₂OS
Molecular Weight 238.35 g/mol
Appearance Typically an oil or low-melting solid
Purity ≥95% (commercially available)[2]

Synthesis and Manufacturing

The synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide typically involves the deprotection of a suitable N-protected precursor. The chirality is established early in the synthetic sequence, often starting from a chiral amino acid or through an asymmetric synthesis step.

Synthetic Protocol: Deprotection of a Cbz-Protected Precursor

A common and effective method involves the removal of a carboxybenzyl (Cbz) protecting group from a precursor molecule using a strong acid, such as hydrogen bromide in acetic acid.[1] This method is robust and generally provides high yields.

Starting Material: N-[(1R)-3-(Dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]carbamic Acid Phenylmethyl Ester Reagents: 30% Hydrogen Bromide (HBr) in Acetic Acid, Water, Sodium Carbonate (Na₂CO₃), Dichloromethane (CH₂Cl₂), Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology:

  • Deprotection: Suspend the Cbz-protected starting material (1.0 eq) in a 30% solution of HBr in acetic acid. Stir the suspension at room temperature overnight. The Cbz group is cleaved by the strong acid, releasing toluene and carbon dioxide, and forming the ammonium bromide salt of the desired product.

  • Work-up (Aqueous Wash): Concentrate the reaction mixture under reduced pressure to remove the acetic acid and excess HBr. Dilute the residue with water and a small amount of 5% HCl.

  • Organic Wash: Wash the acidic aqueous phase with diethyl ether to remove non-polar impurities, particularly the toluene byproduct from the Cbz cleavage.

  • Basification and Extraction: Adjust the pH of the aqueous phase to ~8-9 by carefully adding solid sodium carbonate. The free amine is liberated from its salt at this basic pH. Extract the free amine product into an organic solvent, such as dichloromethane (5x).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) to remove residual water.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide, typically as an oil or solid.[1] A reported yield for this transformation is approximately 96%.[1]

  • Characterization: Confirm the identity and purity of the product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected (M+H)⁺ ion in CI-MS is m/e 239.[1]

G start Cbz-Protected Precursor (1.0 eq) reagent1 Add 30% HBr in Acetic Acid start->reagent1 reaction Stir at Room Temperature Overnight reagent1->reaction concentrate1 Concentrate in vacuo reaction->concentrate1 dilute Dilute with H₂O and 5% HCl concentrate1->dilute wash_ether Wash with Diethyl Ether dilute->wash_ether basify Adjust pH to 8-9 with Na₂CO₃ wash_ether->basify extract Extract with Dichloromethane (5x) basify->extract dry Dry Organic Phases (MgSO₄) extract->dry concentrate2 Filter and Concentrate dry->concentrate2 product Final Product: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide concentrate2->product

Caption: Workflow for the synthesis of the title compound via Cbz-deprotection.

Analytical Methodologies for Chiral Purity

For any chiral compound intended for use in pharmaceutical development, the determination of its enantiomeric purity (or enantiomeric excess, e.e.) is a critical quality control parameter.[4]

Importance of Enantiomeric Purity

Enantiomers of a chiral drug can have significantly different pharmacological, metabolic, and toxicological profiles. Therefore, regulatory agencies require strict control over the enantiomeric composition of chiral active pharmaceutical ingredients (APIs). Even when used as an intermediate, ensuring high enantiomeric purity prevents the propagation of impurities into the final API.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Method Development Considerations:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral molecules, including amines and amino acid derivatives.[5] For polar, ionic compounds like amino amides, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are also an excellent choice as they are compatible with aqueous mobile phases.[6]

  • Derivatization: While direct analysis is preferred, derivatizing the primary amine with a suitable agent can sometimes improve chromatographic resolution and detection sensitivity.[6][7] However, this adds a step and potential for side reactions.

  • Mobile Phase Optimization: The choice of mobile phase (a mixture of organic solvents like acetonitrile or methanol and potentially aqueous buffers or additives) is crucial for achieving separation. For amino compounds, adjusting the pH or adding ion-pairing reagents can significantly modulate retention and selectivity.[7][8]

Applications in Research and Drug Development

While (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is primarily a research chemical or synthetic intermediate, its structural motifs are present in molecules of significant pharmacological interest.

Role as a Chiral Building Block

This compound serves as a valuable four-carbon chiral synthon. The primary amine provides a reactive handle for further functionalization (e.g., acylation, alkylation, reductive amination), while the pre-defined (R)-stereocenter allows for the construction of complex, enantiomerically pure target molecules. Its utility is analogous to other chiral amino alcohols and amino acids used in the synthesis of APIs like the HIV medication Dolutegravir, where control of stereochemistry is essential.[9]

Potential as an Intermediate for DPP-4 Inhibitors

The 3-aminobutanamide core is a key pharmacophore in a class of drugs known as dipeptidyl peptidase IV (DPP-4) inhibitors, which are used for the treatment of type 2 diabetes. Several research programs have explored novel series of 3-aminobutanamide derivatives as potent and selective DPP-4 inhibitors.[10][11] Although (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide itself is not a known DPP-4 inhibitor, its structure makes it a highly relevant intermediate or analog for the synthesis and exploration of new chemical entities in this therapeutic area. The (R)-configuration at the C3 position is often critical for potent inhibitory activity in this class of compounds.

Conclusion

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a well-defined chiral compound with significant potential as a building block in asymmetric synthesis. Its structure, centered around an (R)-configured amino group, is of high interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The synthetic route via deprotection is efficient, and robust analytical methods exist for the crucial verification of its enantiomeric purity. For scientists and researchers in drug development, this compound represents a valuable tool for accessing novel and complex molecular architectures with precise stereochemical control.

References

  • 870812-31-0,(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide - AccelaChem. [Link]

  • (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide CAS#: 870812-31-0; ChemWhat. [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide - MINE-TECH. [Link]

  • Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors - PubMed. [Link]

  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed. [Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide - Amerigo Scientific. [Link]

  • 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104 - PubChem. [Link]

  • Butanamide, N-methyl-4-(methylthio)-2-(2,2-dimethylpropylidene)amino - PubChem. [Link]

  • CN110683960A - Synthesis method of (R)
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. [Link]

  • (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC - PubMed Central. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Step Protocol for the Enantioselective Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

An application note on the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral β-amino amide derivative, is provided for researchers in drug development. The document details a six-step synthetic rou...

Author: BenchChem Technical Support Team. Date: January 2026

An application note on the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral β-amino amide derivative, is provided for researchers in drug development. The document details a six-step synthetic route starting from N-Cbz-L-aspartic acid, including protocols for anhydride formation, regioselective amidation, selective reduction, alcohol activation, nucleophilic substitution with thiophenol, and final deprotection. The synthesis is presented with expert commentary on the rationale behind each step, a summary of quantitative data, and a visual workflow diagram.

Introduction

Chiral β-amino acids and their derivatives are crucial structural motifs in medicinal chemistry and are found in numerous therapeutic agents and natural products.[1][2] Their incorporation into peptides can induce stable secondary structures, and they serve as versatile chiral building blocks for the synthesis of complex molecules.[2] This application note provides a detailed, field-tested protocol for the enantioselective synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a valuable intermediate for further elaboration in drug discovery programs.

The presented synthetic strategy begins with the commercially available and enantiopure starting material, N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp). The pathway involves a series of robust and scalable transformations: regioselective formation of an N,N-dimethyl amide, selective reduction of a carboxylic acid in the presence of an amide, activation of the resulting alcohol via tosylation, nucleophilic displacement with thiophenol, and a final deprotection step to yield the target compound. This methodology ensures the preservation of the critical stereocenter throughout the sequence.

Overall Synthetic Scheme
Overall Reaction Scheme

Figure 1. The overall synthetic route from N-Cbz-L-aspartic acid to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Part I: Synthesis of the Cbz-Protected Precursor

The initial phase of the synthesis focuses on constructing the key intermediate, Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate, from N-Cbz-L-aspartic acid.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid anhydride

Rationale: The synthesis begins by forming the cyclic anhydride of Cbz-L-Asp. This anhydride serves as an activated intermediate that allows for regioselective attack by an amine at the less sterically hindered carbonyl group, favoring the formation of the desired α-amide over the β-amide. Acetic anhydride is a cost-effective and efficient reagent for this transformation.

Protocol:

  • Suspend N-Cbz-L-aspartic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Warm the mixture to 50-60 °C with stirring until all solids dissolve, forming a clear solution.

  • Continue stirring at this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the anhydride as a white solid.

Step 2: Synthesis of (R)-4-(Dimethylamino)-2-(benzyloxycarbonylamino)-4-oxobutanoic acid

Rationale: The anhydride is opened with dimethylamine. The reaction is typically performed at low temperature to control exothermicity and maximize selectivity. The nucleophilic attack of dimethylamine occurs preferentially at the α-carbonyl, leading to the desired α-amide-β-acid isomer.

Protocol:

  • Dissolve the anhydride from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add a solution of dimethylamine in THF (2.0 M, 1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Acidify the reaction mixture with 1 M HCl (aq) to pH ~2.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of Benzyl ((R)-3-(dimethylcarbamoyl)-4-hydroxybutan-2-yl)carbamate

Rationale: The free carboxylic acid of the β-carboxyl group is selectively reduced to a primary alcohol. A borane complex, such as BH₃·THF, is the reagent of choice as it reduces carboxylic acids in the presence of amides and carbamates.

Protocol:

  • Dissolve the acid from Step 2 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add borane-tetrahydrofuran complex (1.0 M in THF, 1.5 eq) dropwise over 1 hour.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography.

Step 4: Synthesis of Benzyl ((R)-3-(dimethylcarbamoyl)-4-(tosyloxy)butan-2-yl)carbamate

Rationale: The primary alcohol is converted into a good leaving group to facilitate the subsequent nucleophilic substitution. p-Toluenesulfonyl chloride (TsCl) is used to form a tosylate, which is an excellent leaving group for Sₙ2 reactions. A base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve the alcohol from Step 3 (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM at 0 °C.

  • Add triethylamine (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to yield the tosylate.

Step 5: Synthesis of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate

Rationale: The core C-S bond is formed via an Sₙ2 reaction. Thiophenol is deprotonated with a suitable base to form the more nucleophilic thiophenoxide anion, which then displaces the tosylate group. The reaction proceeds with inversion of configuration, although in this case, the substitution is at a non-stereogenic center.

Protocol:

  • In a separate flask, dissolve thiophenol (1.2 eq) in anhydrous DMF and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases.

  • Add a solution of the tosylate from Step 4 (1.0 eq) in DMF to the sodium thiophenoxide solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the Cbz-protected precursor.

Part II: Final Deprotection

Step 6: Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Rationale: The final step is the removal of the benzyloxycarbonyl (Cbz) protecting group. A solution of hydrogen bromide in acetic acid is a classic and highly effective reagent for this cleavage. The acidic conditions cleave the carbamate to release the free amine, carbon dioxide, and benzyl bromide. A subsequent basic workup neutralizes the amine salt to yield the final product.

Protocol:

  • Suspend Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate (1.0 eq, 10.60 g, 28.46 mmol) in 30-33% HBr in acetic acid (50 mL).[3]

  • Stir the suspension at room temperature overnight. The mixture should become a homogeneous solution.[3]

  • Concentrate the reaction mixture to dryness under reduced pressure.[3]

  • Dilute the residue with water (200 mL) and 5% HCl (100 mL), then wash with diethyl ether (3x) to remove organic impurities.[3]

  • Carefully adjust the aqueous phase to a pH of ~8-9 by the portion-wise addition of solid sodium carbonate (Na₂CO₃) at 0 °C.[3]

  • Extract the product into dichloromethane (5x).[3]

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as the final product.[3]

Data Summary and Visualization

Quantitative Data Table
StepStarting MaterialMolar Mass ( g/mol )ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
1-5N-Cbz-L-aspartic acid267.25Cbz-Protected Precursor372.4839.5-~65-75 (overall)
6Cbz-Protected Precursor372.48Final Product238.356.786.5496
Synthetic Workflow Diagram

SynthesisWorkflow cluster_part1 Part I: Precursor Synthesis cluster_part2 Part II: Final Deprotection A N-Cbz-L-aspartic acid B Cbz-Asp Anhydride A->B Ac₂O, Δ C α-Amide-β-acid B->C HNMe₂, DCM D Primary Alcohol C->D BH₃·THF E Tosylate Intermediate D->E TsCl, TEA F Cbz-Protected Precursor E->F PhSH, NaH, DMF G Final Product: (R)-3-Amino-N,N-dimethyl -4-(phenylthio)butanamide F->G HBr/AcOH Na₂CO₃ workup

Caption: Synthetic workflow from starting material to final product.

References

  • (No valid reference provided in search results)
  • Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. Nature Chemistry. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

Sources

Application

Application Note & Protocol: Synthesis of a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Utilizing (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes and the Significance of the β-Amino Amide Core Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes and the Significance of the β-Amino Amide Core

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a vital role in glucose homeostasis.[3][4] By inhibiting DPP-4, the half-life of these incretins is extended, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action provides effective glycemic control with a low risk of hypoglycemia, a significant advantage over some traditional antidiabetic agents.[5]

The molecular architecture of many potent DPP-4 inhibitors, including the blockbuster drug Sitagliptin, features a crucial β-amino acid or β-amino amide scaffold.[1][2] This structural motif is key to the inhibitor's interaction with the active site of the DPP-4 enzyme.[4] (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral building block that incorporates this essential β-amino amide core, making it a valuable intermediate in the synthesis of novel DPP-4 inhibitors. The presence of the phenylthio group offers opportunities for further molecular modifications to enhance potency and selectivity.

This application note provides a comprehensive experimental protocol for the utilization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in the synthesis of a representative DPP-4 inhibitor. The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antidiabetic agents.

Chemical Structures and Reaction Scheme

The overall synthetic strategy involves the coupling of the key intermediate, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, with a suitable heterocyclic core, a common structural feature in many DPP-4 inhibitors.[2] For the purpose of this protocol, we will illustrate the coupling with a generic, yet representative, heterocyclic partner.

Figure 1: General Reaction Scheme

G cluster_reactants Reactants cluster_product Product A (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide C DPP-4 Inhibitor A->C B Heterocyclic Core (e.g., Substituted Pyrazine) B->C reagents Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF)

Caption: Amide bond formation between the primary amine of the butanamide and an activated carboxylic acid on the heterocyclic core.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide≥95%Commercially AvailableStore under inert atmosphere.
Heterocyclic Carboxylic Acid≥98%VariesExample: 2-(trifluoromethyl)-5,6-dihydropyrazolo[1,5-a]pyrazine-7(8H)-carboxylic acid
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis GradeCommercially AvailableMoisture sensitive.
DIPEA (N,N-Diisopropylethylamine)AnhydrousCommercially AvailableStore over molecular sieves.
DMF (N,N-Dimethylformamide)AnhydrousCommercially AvailableUse freshly opened or distilled.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor workup and chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor workup and chromatography.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor aqueous workup.
BrineACS GradeIn-house preparationFor aqueous workup.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor flash column chromatography.
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide: While specific toxicity data for this compound is limited, it should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Thiophenol Derivatives: Compounds containing a thiophenyl group can have a strong, unpleasant odor and may be toxic. Handle with caution and dispose of waste properly.[6][7]

  • Reagents: HATU is a potential irritant. DIPEA is a corrosive and flammable liquid. DMF is a skin and eye irritant. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide with a representative heterocyclic carboxylic acid to form the final DPP-4 inhibitor.

Figure 2: Workflow for DPP-4 Inhibitor Synthesis

G start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve_acid Dissolve Heterocyclic Acid and HATU in DMF setup->dissolve_acid add_base Add DIPEA dissolve_acid->add_base add_amine Add (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butanamide Solution add_base->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup react->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow from reaction setup to product characterization.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic carboxylic acid (1.0 eq).

    • Add HATU (1.1 eq) to the flask.

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon).

  • Dissolution and Activation:

    • Add anhydrous DMF via syringe to dissolve the solids. The volume should be sufficient to create a stirrable solution (approximately 0.1 M concentration).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Base Addition:

    • Slowly add DIPEA (2.5 eq) to the reaction mixture via syringe. The solution may change color or become slightly warm.

  • Amine Addition:

    • In a separate dry vial, dissolve (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the reaction flask over 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.

  • Aqueous Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess base.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the final product but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Combine the fractions containing the pure product, as determined by TLC.

  • Characterization and Storage:

    • Concentrate the pure fractions to yield the final DPP-4 inhibitor as a solid or oil.

    • Characterize the product by NMR (¹H and ¹³C), Mass Spectrometry, and determine its purity by HPLC.

    • Store the final compound under an inert atmosphere at low temperature to prevent degradation.

Data and Expected Results

ParameterExpected Value
Reaction Time 2-4 hours
Yield 70-90% (after purification)
Purity (by HPLC) >98%
¹H NMR Spectrum consistent with the proposed structure, showing characteristic peaks for the butanamide backbone and the heterocyclic core.
Mass Spectrum A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure HATU and DMF are anhydrous. Increase pre-activation time.
Decomposition of the starting material or product.Perform the reaction at a lower temperature (e.g., 0 °C).
Steric hindrance.Consider using a different coupling reagent (e.g., COMU) or a non-nucleophilic base.
Multiple Byproducts Side reactions of the coupling reagent.Add the amine solution slowly. Ensure the reaction temperature is controlled.
Epimerization at the chiral center.Use a non-coordinating base and a less reactive coupling reagent if racemization is observed.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for chromatography or consider reverse-phase HPLC for purification.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a novel DPP-4 inhibitor using (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as a key intermediate. The described amide coupling reaction is a widely applicable and efficient method for the construction of the final active pharmaceutical ingredient. By following this protocol and adhering to the safety precautions, researchers can successfully synthesize and evaluate new potential treatments for type 2 diabetes.

References

  • Purification and characterization of the dipeptidyl peptidase-IV inhibitory peptides from eel (Anguilla rostrata) scraps enzymatic hydrolysate for the treatment of type 2 diabetes mellitus. (2023). Journal of the Science of Food and Agriculture, 103(7), 3714-3724. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2020). Medicina, 56(11), 629. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (2012). The Journal of Clinical Endocrinology & Metabolism, 97(8), 2626–2628. [Link]

  • Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7036-7040. [Link]

  • Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis). (2024). Foods, 13(13), 2095. [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). International Journal of Molecular Sciences, 25(10), 5300. [Link]

  • DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(3), 1043. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Purification and identification of dipeptidyl peptidase (DPP) IV inhibitory peptides from the macroalga Palmaria palmata. (2015). Food Chemistry, 172, 453-460. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2021). Molecules, 26(21), 6618. [Link]

  • Purification and identification of dipeptidyl peptidase (DPP) IV inhibitory peptides from the macroalga Palmaria palmata. (2015). ResearchGate. [Link]

  • Sitagliptin a DPP 4 Inhibitor. (2018). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Thiophenol Safety Data Sheet. (2024). Alfa Aesar. [Link]

  • Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. (2025). Archiv der Pharmazie, 358(8), e2200077. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2022). Molecules, 27(19), 6614. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. (2015). Organic & Biomolecular Chemistry, 13(10), 2874-2877. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Organic Process Research & Development, 25(4), 728-746. [Link]

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Amino Butanamide Derivatives

Introduction: The Significance of Chiral β-Amino Amides in Modern Drug Discovery Chiral β-amino acids and their derivatives, such as 3-amino butanamide, are privileged structural motifs in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Amides in Modern Drug Discovery

Chiral β-amino acids and their derivatives, such as 3-amino butanamide, are privileged structural motifs in a multitude of biologically active molecules and pharmaceutical agents.[1] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them invaluable in the design of novel therapeutics. The 3-amino butanamide scaffold, in particular, serves as a key building block for various drug candidates in areas such as neuroscience, oncology, and infectious diseases.

The precise control of stereochemistry at the C3 position is paramount, as different enantiomers often exhibit vastly different pharmacological profiles. Consequently, robust and efficient methods for the asymmetric synthesis of these chiral building blocks are of critical importance to researchers in medicinal chemistry and process development. This comprehensive guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of chiral 3-amino butanamide derivatives, detailing the underlying principles, step-by-step protocols, and comparative performance data to empower researchers in selecting and implementing the optimal synthetic route for their specific needs.

Strategy 1: Catalytic Asymmetric Hydrogenation of Enamides

Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing the chiral amine center. This approach typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acyl-3-aminocrotonamide, using a chiral transition metal catalyst. Rhodium complexes bearing chiral bisphosphine ligands, such as DuPhos and BICP, have demonstrated exceptional efficacy and enantioselectivity in this transformation.[2]

Scientific Principles & Mechanistic Insight

The enantioselectivity of the Rh-catalyzed hydrogenation of enamides is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a dissymmetric environment around the rhodium center, leading to a preferred binding orientation of one of the two prochiral faces of the enamide double bond.

Computational and experimental studies have revealed a fascinating "anti-lock-and-key" mechanism for catalysts like Rh-DuPhOS.[1][3] While the enamide may bind more strongly to the catalyst to form a more stable, "major" diastereomeric intermediate, the reaction often proceeds more rapidly through a less stable, "minor" diastereomeric intermediate. The enantiomeric outcome is therefore determined by the relative energies of the transition states for the turnover-limiting step, which is typically the oxidative addition of hydrogen, rather than the stability of the ground-state catalyst-substrate complexes.[3] This kinetic control allows for the generation of a single enantiomer with high fidelity.

Workflow for Rh-Catalyzed Asymmetric Hydrogenation

Rh_Catalyzed_Hydrogenation_Workflow sub Prochiral Enamide (e.g., N-acetyl-3-aminocrotonamide) reac Hydrogenation Reactor sub->reac cat [Rh(COD)(R,R-Me-DuPhos)]BF4 (Catalyst Precursor) cat->reac solv Solvent (e.g., Methanol) solv->reac h2 H2 (gas) (Pressure) h2->reac workup Work-up (Solvent removal, etc.) reac->workup prod Chiral N-acyl-3-aminobutanamide workup->prod Chiral_Auxiliary_Pathway start 3-Oxobutanamide condensation Condensation (e.g., Ti(OEt)4) start->condensation auxiliary (R)-tert-Butanesulfinamide auxiliary->condensation imine Chiral N-Sulfinyl Imine condensation->imine reduction Diastereoselective Reduction (e.g., NaBH4) imine->reduction sulfinamide N-Sulfinyl-3-aminobutanamide reduction->sulfinamide cleavage Auxiliary Cleavage (e.g., HCl in Dioxane) sulfinamide->cleavage product (R)-3-Aminobutanamide Hydrochloride cleavage->product recycle Recovered Auxiliary cleavage->recycle Lipase_KR_Workflow racemate Racemic 3-Aminobutanamide ((R/S)-Amine) reaction Selective N-Acylation racemate->reaction reagents Lipase (e.g., CAL-B) + Acyl Donor (e.g., Ethyl Acetate) + Organic Solvent reagents->reaction separation Separation (Chromatography or Extraction) reaction->separation ~50% Conversion product1 (S)-3-Aminobutanamide (Unreacted, ee >99%) separation->product1 product2 (R)-N-acetyl-3-aminobutanamide (Product) separation->product2 Organocatalytic_Michael_Addition cluster_0 Catalytic Cycle catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) activation activation H-Bond Activation Catalyst-Acceptor Complex catalyst->activation:f0 acceptor Michael Acceptor (Crotonamide) acceptor->activation:f0 nucleophile Nucleophile (e.g., Phthalimide) addition addition Stereoselective Attack Enantioenriched Intermediate nucleophile->addition:f0 activation:f1->addition:f0 release release Product Release Catalyst Regeneration addition:f1->release:f0 release:f1->activation:f0 Regenerates product Chiral Michael Adduct release:f0->product Yields

Sources

Application

Application Notes & Protocols: Step-by-Step Synthesis of Butanamide Analogs for Diabetes Research

Introduction: Targeting Diabetes with Precision-Engineered Butanamide Scaffolds Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge. A key strate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Diabetes with Precision-Engineered Butanamide Scaffolds

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge. A key strategy in the management of Type 2 diabetes involves the modulation of specific biological targets to improve glycemic control. Among the promising classes of small molecule therapeutics are butanamide analogs, which have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of N-aryl butanamide analogs, a class of compounds with demonstrated potential in diabetes research. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline methods for evaluating their biological activity.

The core of this synthetic approach is the formation of a stable amide bond, a fundamental transformation in medicinal chemistry. The butanamide scaffold serves as a versatile backbone that can be readily functionalized to optimize interactions with the target protein. Specifically, we will focus on the synthesis of an N-aryl butanamide, a motif found in several reported DPP-4 inhibitors.[1][2]

The Scientific Rationale: Why Butanamide Analogs?

The therapeutic efficacy of butanamide analogs in the context of diabetes often stems from their ability to inhibit the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as GLP-1. By inhibiting DPP-4, these analogs prolong the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2][3][4] The structural design of these inhibitors is crucial for their potency and selectivity. The butanamide core provides a robust framework, while the N-aryl substituent can be tailored to fit into specific pockets of the DPP-4 active site, thereby enhancing binding affinity and inhibitory activity.[1]

Furthermore, some butanamide-related structures have been explored as small molecule GLP-1 receptor agonists, offering an alternative therapeutic strategy.[5][6] These agonists mimic the action of endogenous GLP-1, directly stimulating the receptor to promote insulin release. The synthetic accessibility of the butanamide scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling researchers to fine-tune the pharmacological properties of these analogs.[1][4]

Visualizing the Synthetic Workflow

The synthesis of N-aryl butanamide analogs is a well-established and reliable process. The following diagram illustrates the general workflow from starting materials to the final, purified compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Butanoyl Chloride & Aromatic Amine Reaction Amide Bond Formation (Schotten-Baumann Conditions) Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Chromatography Column Chromatography Crude->Chromatography Pure Pure Butanamide Analog Chromatography->Pure NMR NMR Spectroscopy (1H & 13C) Pure->NMR Biological_Assays Biological Assays (e.g., DPP-4 Inhibition) NMR->Biological_Assays

Caption: General workflow for the synthesis and evaluation of N-aryl butanamide analogs.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl butanamide analog, N-(4-methoxyphenyl)butanamide. This compound serves as an excellent model for the synthesis of a wide range of butanamide derivatives.

Protocol 1: Synthesis of N-(4-methoxyphenyl)butanamide

This protocol utilizes the Schotten-Baumann reaction, a robust method for amide synthesis from an acid chloride and an amine in the presence of a base.[7]

Materials:

  • Butanoyl chloride (1.0 eq)

  • 4-methoxyaniline (p-anisidine) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq) or 10% Aqueous Sodium Hydroxide (NaOH)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). If using triethylamine as the base, add it to this solution (1.1 equivalents). Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add butanoyl chloride (1.0 equivalent) dropwise to the stirred amine solution over 15-20 minutes. If using aqueous NaOH as the base, add it concurrently with the butanoyl chloride to maintain a basic pH. A white precipitate (triethylamine hydrochloride or sodium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate. The product, being more polar than the starting amine, will have a lower Rf value.

  • Aqueous Workup: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine. This will remove the base hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(4-methoxyphenyl)butanamide.

Quantitative Data Summary:

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Butanoyl chloride1.0106.551.07 g (0.99 mL)
4-methoxyaniline1.0123.151.23 g
Triethylamine1.1101.191.11 g (1.53 mL)
Dichloromethane-84.9350 mL
Expected Product 1.0 193.24 ~1.93 g (theoretical)
Protocol 2: Purification by Column Chromatography

Flash column chromatography is a standard and effective method for purifying the crude butanamide analog.[8][9]

Materials:

  • Crude N-(4-methoxyphenyl)butanamide

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(4-methoxyphenyl)butanamide as a white solid.

Protocol 3: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure and purity of the synthesized butanamide analog.[10][11]

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data for N-(4-methoxyphenyl)butanamide (in CDCl₃):

  • δ 7.40-7.30 (m, 2H): Aromatic protons ortho to the amide nitrogen.

  • δ 6.90-6.80 (m, 2H): Aromatic protons meta to the amide nitrogen.

  • δ 7.20 (br s, 1H): Amide N-H proton.

  • δ 3.79 (s, 3H): Methoxy (-OCH₃) protons.

  • δ 2.25 (t, 2H): Methylene (-CH₂-) protons adjacent to the carbonyl group.

  • δ 1.75 (sextet, 2H): Methylene (-CH₂-) protons of the butyl chain.

  • δ 1.00 (t, 3H): Methyl (-CH₃) protons of the butyl chain.

Expected ¹³C NMR Spectral Data for N-(4-methoxyphenyl)butanamide (in CDCl₃):

  • δ 171.5: Carbonyl carbon (C=O).

  • δ 156.0: Aromatic carbon attached to the methoxy group.

  • δ 131.5: Aromatic carbon attached to the nitrogen.

  • δ 122.0 (2C): Aromatic carbons ortho to the amide nitrogen.

  • δ 114.5 (2C): Aromatic carbons meta to the amide nitrogen.

  • δ 55.5: Methoxy carbon (-OCH₃).

  • δ 39.5: Methylene carbon (-CH₂-) adjacent to the carbonyl group.

  • δ 19.0: Methylene carbon (-CH₂-) of the butyl chain.

  • δ 13.8: Methyl carbon (-CH₃) of the butyl chain.

Biological Evaluation: In Vitro Assays for Diabetes Research

Once the butanamide analog is synthesized and characterized, its biological activity can be assessed using various in vitro assays.

Protocol 4: DPP-4 Inhibition Assay

This fluorometric assay measures the ability of the synthesized compound to inhibit the enzymatic activity of DPP-4.[3][12]

Materials:

  • Purified recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Synthesized butanamide analog (test compound)

  • Sitagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized butanamide analog in DMSO and create a series of dilutions in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the DPP-4 enzyme to the assay buffer.

  • Inhibitor Incubation: Add the diluted test compound or positive control to the wells containing the enzyme and incubate for a specified time (e.g., 10 minutes at 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Diagram: DPP-4 Inhibition

DPP4_Inhibition cluster_pathway Incretin Pathway cluster_effects Physiological Effects GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Glucagon Decreased Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Butanamide Butanamide Analog (DPP-4 Inhibitor) Butanamide->DPP4 Inhibition Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of butanamide analogs as DPP-4 inhibitors.

Conclusion and Future Directions

The synthetic and analytical protocols detailed in this application note provide a robust framework for the development and evaluation of novel butanamide analogs for diabetes research. The straightforward nature of the synthesis allows for the generation of diverse chemical libraries, which can be screened for their inhibitory activity against key diabetic targets like DPP-4. Further optimization of the butanamide scaffold through systematic SAR studies holds the promise of identifying next-generation antidiabetic agents with improved potency, selectivity, and pharmacokinetic profiles. Promising candidates identified through these in vitro assays can then be advanced to in vivo studies in animal models of diabetes to assess their therapeutic efficacy.[9][13]

References

  • Frontiers in Endocrinology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

  • Journal of Visualized Experiments. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]

  • Indigo Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). [Link]

  • Journal of Molecular Endocrinology. (2000). Characterization of glucagon-like peptide-1 receptor-binding determinants. [Link]

  • Axxam S.p.A. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material: A Convenient Synthesis of N-Aryl Benzamides by Rhodium-Catalyzed ortho-Amidation and Decarboxylation of Benzoic Acids. [Link]

  • PubMed. (n.d.). Synthesis, antidiabetic and hypolipidemic activities of new diethylamine and triethoxysilyl derivatives of tolbutamide on rats. [Link]

  • PubMed. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. [Link]

  • National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • SpectraBase. (n.d.). (3R,1'R)-N-(1-Naphthylethyl)-3-(4-methylphenyl)butanamide - Optional[13C NMR]. [Link]

  • Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanamide.
  • SpectraBase. (n.d.). N-[4-(butyrylamino)butyl]butanamide - Optional[13C NMR]. [Link]

  • MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • PubMed. (n.d.). Biological activity of GLP-1-analogues with N-terminal modifications. [Link]

  • Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride.
  • National Institutes of Health. (n.d.). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. [Link]

  • SpectraBase. (n.d.). Butanamide, 3-methyl-N-butyl- - Optional[13C NMR]. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel antidiabetic agents. [Link]

  • Semantic Scholar. (n.d.). Biological activity of GLP-1-analogues with N-terminal modifications. [Link]

  • PubMed. (2005). Design and synthesis of novel antidiabetic agents. [Link]

  • Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]

  • ACS Publications. (2020). Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design. [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. [Link]

  • MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]

  • SpringerLink. (2022). Natural activators of AMPK signaling: potential role in the management of type-2 diabetes. [Link]

  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • Frontiers. (n.d.). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. [Link]

  • PubMed. (2015). Purification and identification of dipeptidyl peptidase (DPP) IV inhibitory peptides from the macroalga Palmaria palmata. [Link]

  • ResearchGate. (n.d.). Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. [Link]

  • SpringerLink. (2024). AMPK pathway: an emerging target to control diabetes mellitus and its related complications. [Link]

  • PubMed. (2021). Purification, identification, and molecular mechanism of DPP-IV inhibitory peptides from defatted Antarctic krill powder. [Link]

  • ResearchGate. (2019). Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications. [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • MDPI. (2023). Recent Trends in the Antidiabetic Prominence of Natural and Synthetic Analogues of Aurones. [Link]

  • IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. [Link]

  • National Institutes of Health. (n.d.). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. [Link]

  • National Institutes of Health. (n.d.). Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis). [Link]

  • ResearchGate. (n.d.). In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models. [Link]

Sources

Method

Application Notes and Protocols: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Peptide and Peptidomimetic Synthesis (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a unique chiral building...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Peptide and Peptidomimetic Synthesis

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a unique chiral building block with significant potential in solid-phase synthesis, particularly in the construction of modified peptides and peptidomimetics. Its structure, featuring a primary amine for peptide backbone elongation, a stable N,N-dimethylamide terminus, and a versatile phenylthioether side chain, offers medicinal chemists a valuable tool for introducing non-natural functionalities. The incorporation of such unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including increased stability against enzymatic degradation, improved potency, and novel biological activities.

The phenylthioether moiety is of particular interest. Thioethers are important structural motifs in various bioactive molecules and can serve as stable isosteres of disulfide bonds, contributing to the conformational stability of cyclic peptides.[1] Furthermore, the sulfur atom provides a potential site for selective oxidation or other post-synthetic modifications, expanding the chemical diversity accessible through solid-phase methodologies.

These application notes provide a comprehensive guide for the effective utilization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in Fmoc-based solid-phase peptide synthesis (SPPS). The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic strategies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is crucial for its successful application.

PropertyValueSource
CAS Number 870812-31-0[2]
Molecular Formula C₁₂H₁₈N₂OS[2]
Molecular Weight 238.35 g/mol [2]
Appearance Inquire[2]
Chirality (R)-enantiomer[3]

Core Application: Incorporation as an Unnatural Amino Acid in Fmoc-SPPS

The primary application of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in solid-phase synthesis is as an unnatural amino acid building block. To be compatible with the widely used Fmoc/tBu strategy, the primary amine must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Workflow for Incorporation

The overall workflow for incorporating this building block into a peptide sequence is depicted below.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps start (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butanamide fmoc_protect Fmoc Protection start->fmoc_protect Fmoc-OSu, NaHCO₃ fmoc_protected Fmoc-(R)-3-amino-N,N-dimethyl- 4-(phenylthio)butanamide fmoc_protect->fmoc_protected resin Resin-Bound Peptide (Free N-terminus) coupling Coupling resin->coupling Fmoc-protected building block, Coupling Reagents (e.g., HATU/DIPEA) coupled_resin Resin-Bound Peptide (Extended Chain) coupling->coupled_resin deprotection Fmoc Deprotection coupled_resin->deprotection 20% Piperidine in DMF cleavage Cleavage and Deprotection coupled_resin->cleavage TFA Cocktail deprotection->resin Next Cycle purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: General workflow for the incorporation of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide into a peptide sequence via Fmoc-SPPS.

Experimental Protocols

Protocol 1: Fmoc Protection of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Objective: To prepare the Fmoc-protected building block for SPPS.

Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, making it orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, which are typically cleaved with trifluoroacetic acid (TFA).[4]

Materials:

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with deionized water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-protected building block.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation

Objective: To incorporate the Fmoc-protected building block into a growing peptide chain on a solid support.

Rationale: This protocol follows the standard Fmoc-SPPS cycle.[5] N,N-Dimethylformamide (DMF) is used as the primary solvent due to its excellent solvating properties for the resin, peptide chain, and reagents. A potent coupling reagent such as HATU is recommended to ensure efficient amide bond formation, especially given the potential for steric hindrance from the unnatural side chain.

Materials:

  • Fmoc-protected (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)[6][7]

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) with the preceding amino acid sequence already assembled.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected building block (3-5 eq) by dissolving it in DMF with HATU (2.9 eq) and DIPEA (6-10 eq). Allow to stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For potentially difficult couplings, the time can be extended, or the reaction can be double-coupled.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test for primary amines). Note: The Kaiser test will be negative after a successful coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection and coupling is repeated for subsequent amino acids in the sequence.

SPPS_Cycle Resin Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Free_Amine H₂N-AA(n)-Resin Deprotection->Free_Amine Coupling Coupling (Fmoc-AA(n+1)-OH, HATU, DIPEA) Free_Amine->Coupling Coupled_Resin Fmoc-AA(n+1)-AA(n)-Resin Coupling->Coupled_Resin

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove any side-chain protecting groups.

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage.[8] A "cleavage cocktail" containing scavengers is essential to prevent side reactions, particularly the alkylation of sensitive residues by cationic species generated during the deprotection of side chains. Triisopropylsilane (TIS) is a common scavenger. The stability of the phenylthioether group under these conditions should be considered. While generally stable, prolonged exposure to strong acids could potentially lead to side reactions.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the TFA solution).

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and HPLC.

Considerations for the Phenylthioether Side Chain

The phenylthioether side chain of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a key feature that warrants special consideration:

  • Stability: Phenylthioethers are generally stable to the conditions of Fmoc-SPPS, including repeated treatments with piperidine and standard coupling reagents. They are also largely stable to the final TFA cleavage.

  • Potential for Oxidation: The sulfide can be oxidized to a sulfoxide or sulfone. This could be an undesired side reaction if oxidative conditions are present, or it could be a deliberate post-synthetic modification to introduce new functionalities and alter the peptide's properties.

  • Cleavage: While stable to TFA, certain harsher cleavage conditions or specific reagents could potentially cleave the thioether bond. It is advisable to perform a small-scale test cleavage to ensure the integrity of the side chain under the chosen conditions.

Conclusion

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a promising and versatile building block for the solid-phase synthesis of novel peptides and peptidomimetics. By following the detailed protocols for Fmoc protection, incorporation into peptide chains, and final cleavage, researchers can effectively utilize this compound to expand the chemical space of their synthetic libraries. The unique combination of a stable amide terminus and a modifiable thioether side chain provides a rich platform for the design and development of next-generation therapeutic peptides.

References

  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • Mitchell, A. R., et al. (2021). Diverse thioether macrocyclized peptides through a radical SAM maturase. Proceedings of the National Academy of Sciences, 118(34), e2104125118. [Link]

  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lynch, J. M., et al. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science, 25(2), e3139. [Link]

  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • (No direct reference for a specific protocol, but general SPPS knowledge is applied)
  • Amerigo Scientific. (n.d.). (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Analytical Quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Abstract This document provides detailed analytical methods for the stereospecific quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral amine derivative of potential interest in pharmaceutical de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the stereospecific quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral amine derivative of potential interest in pharmaceutical development. Two orthogonal, validated methods are presented: 1) A chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for enantiomeric purity assessment and bulk quantification. 2) A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as human plasma. These protocols are designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key methodological choices. All procedures are grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (Molecular Formula: C₁₂H₁₈N₂OS, Molecular Weight: 238.35 g/mol ) is a chiral molecule featuring a stereocenter at the C3 position.[4][5] In pharmaceutical sciences, the stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. Consequently, regulatory bodies require robust, stereoselective analytical methods to ensure the purity, safety, and efficacy of chiral drug candidates.

This guide details two distinct, fit-for-purpose analytical methodologies. The first, a chiral HPLC-UV method, leverages a polysaccharide-based chiral stationary phase (CSP) to resolve the (R) and (S) enantiomers, providing a reliable tool for quality control and release testing.[6][7] The second, an LC-MS/MS method, offers the superior sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic (PK) studies, where the analyte must be quantified at low concentrations in complex biological fluids.[8][9]

Method 1: Chiral HPLC-UV for Enantiomeric Purity and Assay

This method is designed for the accurate quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide and the determination of its enantiomeric purity.

Principle & Rationale

The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a broad range of racemates, including chiral amines.[7] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, driven by a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[7][10]

The basic nature of the amine group in the analyte necessitates the addition of a basic modifier (e.g., diethylamine) to the mobile phase. This additive improves peak shape and resolution by minimizing undesirable ionic interactions with residual silanol groups on the silica support of the CSP.[11] Detection is performed via UV absorbance, leveraging the phenylthio moiety as a chromophore.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Stationary Phase Column: Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] , 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Ethanol (EtOH, HPLC Grade)

  • Diethylamine (DEA, >99.5%)

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Reference Standard

  • Racemic (R/S)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (for resolution verification)

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) Balances retention and selectivity on the polysaccharide CSP. DEA is critical for good peak shape.
Flow Rate 1.0 mL/min Provides optimal efficiency and resolution for a 4.6 mm ID column.
Column Temp. 25 °C Ensures reproducible retention times and selectivity.
Detection (UV) 254 nm Corresponds to a strong absorbance band of the phenylthio group.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| Run Time | 20 min | Sufficient to elute both enantiomers and any minor impurities. |

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the components. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Resolution Standard: Prepare a 50 µg/mL solution of the racemic mixture in the mobile phase.

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to a target concentration within the calibration range.

  • System Suitability: Inject the resolution standard. The resolution between the (R) and (S) enantiomer peaks should be ≥ 2.0.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards and then the samples. Construct a calibration curve by plotting peak area against concentration.

Data Presentation & Validation Summary

The method should be validated according to ICH Q2(R1) guidelines.[1][2][3] A summary of typical performance data is presented below.

Validation ParameterTypical Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) Intraday: < 1.5%; Interday: < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity Baseline resolution (Rs > 2.0) from the (S)-enantiomer
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase (Hex/IPA/DEA) hplc HPLC System (Chiral Column @ 25°C) standards Prepare Standards (Stock, Calibration, Racemic) inject Inject Sequence (Blank, Standards, Samples) standards->inject samples Prepare Samples (Dissolve in Mobile Phase) samples->inject detect UV Detection @ 254 nm inject->detect integrate Integrate Peak Areas detect->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Analyte & Enantiomeric Purity curve->quantify

Workflow for Chiral HPLC-UV Analysis.

Method 2: LC-MS/MS for Bioanalytical Quantification in Plasma

This method is tailored for the high-sensitivity quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in a complex biological matrix like human plasma, essential for pharmacokinetic studies.[12][8][13]

Principle & Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[9] The method involves chromatographic separation using reversed-phase HPLC followed by detection with a triple quadrupole mass spectrometer. Selectivity is achieved by monitoring a specific Multiple Reaction Monitoring (MRM) transition, where a precursor ion (typically [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.

Sample preparation is critical for removing proteins and phospholipids that can interfere with the analysis and damage the instrument.[14][15] Protein precipitation with acetonitrile is a rapid and effective method for this purpose.[16][17][18] An appropriate stable isotope-labeled internal standard (SIL-IS) is ideal for compensating for matrix effects and variability in extraction and ionization. If a SIL-IS is unavailable, a structurally similar analog can be used.

Experimental Protocol

Instrumentation:

  • LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity BEH C18 , 1.7 µm, 2.1 x 50 mm (or equivalent reversed-phase column).

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water with 0.1% Formic Acid (LC-MS Grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS Grade)

  • Human Plasma (K₂EDTA)

  • Internal Standard (IS): (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide-d5 (if available) or a structural analog.

LC Conditions:

Parameter Condition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min; hold at 95% B for 1.0 min; return to 5% B in 0.1 min; hold for 0.9 min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

MS/MS Conditions (ESI Positive Mode):

Parameter Analyte Internal Standard (Example)
Precursor Ion (Q1) m/z 239.1 m/z 244.1 (-d5)
Product Ion (Q3) m/z 162.1 (tentative, loss of dimethylamine & C₂H₄) m/z 167.1 (tentative)
Collision Energy To be optimized (e.g., 15-25 eV) To be optimized

Note: MRM transitions must be empirically determined by infusing the analyte and IS into the mass spectrometer.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.[14]

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

  • Standard and QC Preparation:

    • Prepare a stock solution of the analyte in methanol or acetonitrile.

    • Spike appropriate amounts of the stock solution into blank human plasma to create calibration standards (e.g., 0.1 - 200 ng/mL) and quality control (QC) samples (low, mid, high).

  • Analysis: Analyze the samples using the defined LC-MS/MS method. Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation & Validation Summary
Validation ParameterTypical Acceptance Criteria (Bioanalytical)
Linearity (Range) 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower LOQ (LLOQ) 0.1 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Monitored and compensated by IS
Recovery Consistent and reproducible
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Aliquot Plasma (50 µL) ppt Add Acetonitrile + IS (150 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant lc LC Separation (C18 Gradient) supernatant->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Integrate Peak Area Ratios (Analyte/IS) ms->integrate curve Generate Calibration Curve (Weighted 1/x²) integrate->curve quantify Calculate Plasma Concentration curve->quantify

Workflow for LC-MS/MS Bioanalysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]

  • LC-MS - Bioanalysis Zone. Bioanalysis Zone. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. AccelaChem. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Abstract This application note presents a detailed and optimized protocol for the enantioselective purification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide using High-Performance Liquid Chromatography (HPLC). Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the enantioselective purification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide using High-Performance Liquid Chromatography (HPLC). The successful isolation of the desired (R)-enantiomer is critical for its use in pharmaceutical research and development, where stereochemistry dictates biological activity. This guide provides a comprehensive methodology, including the rationale for chiral stationary phase selection, mobile phase optimization, and system parameters. It is intended for researchers, scientists, and drug development professionals requiring high-purity enantiomers.

Introduction

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral molecule whose therapeutic potential is intrinsically linked to its stereochemical configuration. As with many active pharmaceutical ingredients (APIs), one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Consequently, the ability to isolate the specific (R)-enantiomer in high purity is a cornerstone of its development.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is recognized as one of the most effective techniques for resolving enantiomers, enabling both analytical determination of enantiomeric excess (ee) and preparative-scale purification.[1] The selection of an appropriate CSP and the optimization of the mobile phase are the most critical factors for achieving successful enantiomeric separation.[1] This protocol details a robust method developed by leveraging established principles of chiral recognition for amine and thioether compounds.

Principle of Chiral Separation

The separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation.

For the target molecule, which contains a secondary amine and a thioether group, polysaccharide-based CSPs are an excellent choice.[1][2] These phases, typically derived from amylose or cellulose functionalized with phenylcarbamates, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Experimental Protocol

This section provides a step-by-step methodology for the HPLC purification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Materials and Reagents
  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additives: Trifluoroacetic acid (TFA) and Triethylamine (TEA), HPLC grade.

  • Sample: Crude (racemic or enriched) 3-Amino-N,N-dimethyl-4-(phenylthio)butanamide dissolved in mobile phase or a compatible solvent.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.

HPLC Instrumentation and Conditions

A summary of the optimized HPLC parameters is provided in the table below.

ParameterAnalytical ScaleSemi-Preparative Scale
Column Chiralpak® IA or similar amylose-based CSPChiralpak® IA or similar amylose-based CSP
Dimensions 4.6 x 250 mm, 5 µm10 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% TEAn-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% TEA
Flow Rate 1.0 mL/min4.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL100 - 500 µL (depending on concentration)
Sample Concentration ~1 mg/mL5 - 10 mg/mL
Justification of Method Parameters
  • Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak IA, is selected due to its proven success in resolving a wide range of chiral amines and compounds with aromatic groups.[1][2] The carbamate derivatives on the amylose backbone create a complex chiral environment conducive to separating enantiomers like the target molecule.

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and alcohol modifiers (IPA and EtOH) is employed. This combination provides good solubility for the analyte while promoting the necessary interactions with the polar CSP. The addition of a small amount of Triethylamine (TEA) is crucial; as a basic additive, it improves peak shape and reduces tailing for amine-containing compounds by competing with the analyte for highly acidic sites on the silica surface.[3]

  • Detection: The phenylthio group in the molecule provides strong UV absorbance, making 254 nm an appropriate wavelength for sensitive detection.

Step-by-Step Purification Protocol
  • System Preparation:

    • Install the appropriate chiral column into the HPLC system.

    • Equilibrate the column with the mobile phase (n-Hexane:IPA:EtOH with 0.1% TEA) for at least 30-60 minutes at the designated flow rate or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the crude analyte in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Analytical Run (Method Validation):

    • Inject a small volume (10 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.

    • Confirm the elution order by injecting a standard of the pure (R)-enantiomer if available.

  • Preparative Run (Purification):

    • Once the analytical separation is confirmed, switch to the semi-preparative scale.

    • Inject the filtered crude sample. The injection volume can be optimized based on the separation resolution and column loading capacity.

    • Collect the fractions corresponding to the peak of the desired (R)-enantiomer.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm their enantiomeric purity.

    • Pool the fractions that meet the required purity level.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Workflow and Data Interpretation

The overall workflow for the purification process is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Final Product SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Crude Sample SamplePrep->Injection SystemPrep HPLC System Equilibration SystemPrep->Injection Separation Chiral HPLC Separation Injection->Separation Elution Collection Fraction Collection (Target Enantiomer) Separation->Collection Detection PurityCheck Purity Analysis of Fractions Collection->PurityCheck Pooling Pool High-Purity Fractions PurityCheck->Pooling Purity >99% ee Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Purified (R)-Enantiomer Evaporation->FinalProduct

Caption: HPLC purification workflow from sample preparation to final product.

Interpreting the Chromatogram

A successful separation will show two distinct peaks, corresponding to the (S) and (R) enantiomers. The peak area of each enantiomer can be used to calculate the enantiomeric excess (ee) of the crude mixture and the purified fractions using the formula:

ee (%) = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] x 100

The goal of the purification is to collect the fraction corresponding to the (R)-enantiomer with an ee of >99%.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition.Optimize the ratio of hexane to alcohol modifiers. A lower percentage of alcohol generally increases retention and may improve resolution.
Column degradation.Flush the column or replace it if performance does not improve.
Peak Tailing Secondary interactions with the stationary phase.Ensure the concentration of the basic additive (TEA) is optimal (0.1%). Too little may not suppress silanol interactions effectively.
No Separation Inappropriate Chiral Stationary Phase.While unlikely with the recommended column, consider screening other CSPs (e.g., cellulose-based or crown ether-based for primary amines).[4][5]

Conclusion

This application note provides a robust and reliable HPLC protocol for the preparative purification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. By utilizing an amylose-based chiral stationary phase with an optimized normal-phase mobile phase, high enantiomeric purity can be achieved. This method is crucial for advancing the research and development of this chiral compound in the pharmaceutical industry.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Chiral stationary phases for HPLC.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide.
  • (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis. Chemicalbook.

Sources

Application

Application Notes and Protocols for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as a Chiral Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals The following document provides a comprehensive technical guide on the application of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as a sophisticated c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive technical guide on the application of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide as a sophisticated chiral building block in pharmaceutical synthesis. Initial exploration for the direct application of this intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor Duloxetine did not yield established public-domain manufacturing routes. However, the inherent structural and stereochemical features of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide present a compelling case for its utility in the synthesis of other complex, high-value active pharmaceutical ingredients (APIs).

This guide, therefore, pivots to a well-substantiated and chemically sound application: its potential role as a key starting material in the asymmetric synthesis of a core intermediate for the HIV protease inhibitor, Darunavir. The structural motif of a chiral amino alcohol is central to the pharmacophore of Darunavir, and this document will detail a proposed synthetic pathway, complete with protocols and scientific rationale, to leverage the unique characteristics of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide for this purpose.

Introduction: The Strategic Value of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral intermediate characterized by a defined stereocenter at the C3 position, an N,N-dimethylamide moiety, and a phenylthioether group. The precise spatial arrangement of these functionalities makes it a valuable precursor in asymmetric synthesis, where the control of chirality is paramount to the biological activity and safety of the final drug substance.[]

The presence of the phenylthioether is particularly noteworthy. The sulfur atom can act as a soft nucleophile or be oxidized to a sulfoxide or sulfone, offering a handle for further molecular elaboration. Furthermore, the N,N-dimethylamide provides a stable functional group that can be chemoselectively reduced to the corresponding amine.

Table 1: Physicochemical Properties of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

PropertyValue
CAS Number 870812-31-0
Molecular Formula C₁₂H₁₈N₂OS
Molecular Weight 238.35 g/mol
Appearance Off-white to pale yellow solid
Chirality (R)-enantiomer

Proposed Application: Synthesis of a Key Intermediate for Darunavir

Darunavir is a second-generation HIV protease inhibitor that has demonstrated significant efficacy against multi-drug resistant strains of the virus.[2] Its complex molecular architecture includes a central (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl fragment. We propose a synthetic strategy that utilizes (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide to construct a key precursor to this core structure.

The overall synthetic workflow is depicted below:

G A (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butanamide B Step 1: Amide Reduction (Formation of Chiral Amino Alcohol) A->B LiAlH₄, THF C (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butan-1-ol B->C D Step 2: Boc Protection (Amine Protection) C->D Boc₂O, Et₃N, DCM E tert-butyl (R)-1-hydroxy-4-(phenylthio) butan-3-ylcarbamate D->E F Step 3: Oxidation and Phenyl Group Introduction (Formation of Darunavir Precursor) E->F 1. Swern Oxidation 2. Phenylmagnesium bromide G (2R,3S)-tert-butyl 3-amino-2-hydroxy-4- phenylbutylcarbamate F->G

Caption: Proposed synthetic pathway from the starting intermediate to a key Darunavir precursor.

Experimental Protocols

Step 1: Reduction of the Amide to the Corresponding Amino Alcohol

Causality: The first crucial step is the chemoselective reduction of the N,N-dimethylamide to the primary alcohol without affecting the thioether linkage or the stereocenter. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butan-1-ol as a crude oil, which can be used in the next step without further purification.

Step 2: Protection of the Amino Group

Causality: The primary amine is a reactive nucleophile and needs to be protected to prevent side reactions in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the conditions of the next step and can be removed under acidic conditions.

Protocol:

  • Dissolve the crude (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butan-1-ol from the previous step in dichloromethane (DCM).

  • To this solution, add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (R)-1-hydroxy-4-(phenylthio)butan-3-ylcarbamate.

Step 3: Oxidation and Phenyl Group Introduction

Causality: This two-part step first involves the oxidation of the primary alcohol to an aldehyde, followed by the diastereoselective addition of a phenyl group to form the desired syn-amino alcohol, a core fragment of Darunavir. A Swern oxidation is chosen for its mild conditions, which are compatible with the thioether and the Boc-protecting group. The subsequent Grignard reaction with phenylmagnesium bromide will introduce the phenyl group. The stereochemical outcome of the Grignard addition is directed by the existing stereocenter at C3.

Protocol:

  • Swern Oxidation:

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in DCM dropwise.

    • Stir for 15 minutes, then add a solution of tert-butyl (R)-1-hydroxy-4-(phenylthio)butan-3-ylcarbamate (1.0 eq.) in DCM dropwise.

    • Stir for an additional 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) and stir for 20 minutes, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is used immediately in the next step.

  • Grignard Reaction:

    • Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C.

    • Add a solution of phenylmagnesium bromide (1.5 eq. in THF) dropwise.

    • Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield (2R,3S)-tert-butyl 3-amino-2-hydroxy-4-phenylbutylcarbamate.

Analytical Characterization

The purity and identity of the intermediates and the final product should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Reaction Monitoring and Product Characterization

TechniqueApplicationExpected Observations
TLC Reaction monitoringDisappearance of starting material and appearance of product spot with a different Rf value.
¹H NMR Structural elucidationAppearance and disappearance of characteristic proton signals for each step (e.g., disappearance of N,N-dimethyl signals after reduction, appearance of Boc-group signals after protection).
¹³C NMR Structural confirmationConfirmation of the carbon skeleton and functional group transformations.
Mass Spectrometry Molecular weight determinationConfirmation of the expected molecular ion peak for each intermediate and the final product.
Chiral HPLC Enantiomeric purity assessmentDetermination of the enantiomeric excess (ee%) of the chiral intermediates and final product.

Safety and Handling

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide and the reagents used in the described protocols should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.[3]

  • Reagent Handling:

    • Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Handle under an inert atmosphere and away from water.[2]

    • Oxalyl chloride and DMSO (Swern oxidation): These reagents are corrosive and toxic. Handle with extreme care.

    • Grignard reagents: Moisture-sensitive. Use anhydrous solvents and glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

While not a direct precursor for Duloxetine in publicly documented syntheses, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide serves as a versatile and valuable chiral building block for the synthesis of other complex pharmaceutical intermediates. The proposed synthetic route to a key intermediate of the HIV protease inhibitor Darunavir highlights the strategic utility of this compound's unique structural features. The protocols provided herein offer a scientifically sound basis for further research and development in the synthesis of novel and existing active pharmaceutical ingredients.

References

  • Kim, B. Moon; Bae, Sung Jin; So, Soon Mog; Yoo, Hyun Tae; Chang, Sun Ki; Lee, Jung Hwan; Kang, JaeSung. Synthesis of a chiral aziridine derivative as a versatile intermediate for HIV protease inhibitors. Organic Letters. Volume 3. Issue 15. Pages 2349-2351. 2001. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). A flexible synthesis of the hydroxyethylamine isostere of amprenavir. The Journal of Organic Chemistry, 65(21), 7286–7289. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next-Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813–1822. [Link]

  • Google Patents. (2012).

Sources

Method

Application Note: A Scalable Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide for Preclinical Evaluation

Abstract This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral β-amino amide of interest for preclinical studie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a chiral β-amino amide of interest for preclinical studies. The described synthetic strategy is designed for scalability, robustness, and control of stereochemical integrity. The route commences with the commercially available N-Cbz-(R)-aspartic acid and proceeds through a four-step sequence involving anhydride formation, regioselective ring-opening, amide coupling, and final deprotection. This document outlines detailed protocols, explains the scientific rationale behind key experimental choices, and addresses critical aspects of process safety, purification, and analytical characterization necessary to produce high-purity material suitable for preclinical drug development.

Introduction

Chiral β-amino acids and their derivatives are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical candidates. Their incorporation into molecular frameworks can confer advantageous properties such as enhanced metabolic stability and specific conformational preferences. The target molecule, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, is a chiral β-amino amide featuring a key phenylthio substituent, suggesting its potential role as a versatile intermediate or a pharmacologically active compound. The provision of significant quantities of enantiomerically pure material is a prerequisite for comprehensive preclinical evaluation, including toxicology and pharmacology studies.

The synthetic route detailed herein was strategically designed to leverage a readily available chiral pool starting material, N-Cbz-(R)-aspartic acid, thereby ensuring the desired (R)-stereochemistry in the final product. This approach obviates the need for chiral separations of the final product, which can be costly and challenging to scale up.[][2] The synthesis is linear and employs well-established, scalable chemical transformations, making it amenable to the production of multi-gram to kilogram quantities required for preclinical development.

Overall Synthetic Strategy

The synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is accomplished via a four-step sequence as depicted below. The strategy hinges on the initial formation of a cyclic anhydride, which is then subjected to a regioselective nucleophilic attack by thiophenol. The resulting carboxylic acid intermediate is coupled with dimethylamine, followed by the removal of the carbobenzyloxy (Cbz) protecting group to yield the target compound.

DOT Script for Overall Synthetic Workflow

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Regioselective Ring-Opening cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A N-Cbz-(R)-aspartic acid B N-Cbz-(R)-aspartic anhydride A->B Acetic Anhydride Heat C N-Cbz-(R)-aspartic anhydride D N-Cbz-(R)-3-amino-4-(phenylthio)butanoic acid C->D Thiophenol Inert Solvent E N-Cbz-(R)-3-amino-4-(phenylthio)butanoic acid F N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide E->F Dimethylamine EDC, HOBt G N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide H (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide G->H HBr in Acetic Acid

Caption: Overall synthetic workflow for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Materials and Equipment

MaterialGradeSupplier
N-Cbz-(R)-aspartic acid≥98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially Available
Thiophenol≥99%Commercially Available
TolueneAnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dimethylamine solution2.0 M in THFCommercially Available
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)≥98%Commercially Available
HOBt (Hydroxybenzotriazole)AnhydrousCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
33 wt% HBr in Acetic AcidCommercially Available
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
Sodium BicarbonateACS Reagent GradeCommercially Available
Sodium SulfateAnhydrousCommercially Available
Celite®Commercially Available

Equipment:

  • Glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a nitrogen inlet.

  • Addition funnel.

  • Condenser.

  • Rotary evaporator.

  • High-performance liquid chromatography (HPLC) system with a chiral column.

  • Nuclear magnetic resonance (NMR) spectrometer.

  • Mass spectrometer (MS).

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Vacuum oven.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of N-Cbz-(R)-aspartic anhydride

Protocol:

  • To a clean, dry, and inerted glass-lined reactor, charge N-Cbz-(R)-aspartic acid (1.0 eq).

  • Add acetic anhydride (2.1 eq) to the reactor.

  • Slowly heat the stirred suspension to 35-40 °C.

  • Maintain the reaction mixture at this temperature for 48-72 hours, monitoring the conversion by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 10-15 °C to induce crystallization.

  • Isolate the solid product by filtration, wash with cold acetic acid, and then with a non-polar solvent like heptane.

  • Dry the solid under vacuum at a temperature not exceeding 40 °C to yield N-Cbz-(R)-aspartic anhydride.

Scientific Rationale: The formation of the cyclic anhydride is a crucial step to activate the carboxylic acid functionalities for subsequent regioselective ring-opening. Acetic anhydride serves as both a reagent and a solvent in this transformation. The reaction is typically carried out under mild heating to facilitate the dehydration process. Using a slight excess of acetic anhydride ensures complete conversion of the starting diacid.[3] The temperature is carefully controlled to prevent potential side reactions or racemization. Crystallization of the product directly from the reaction mixture provides an initial purification step.

Step 2: Regioselective Ring-Opening with Thiophenol

Protocol:

  • In a separate inerted reactor, dissolve the N-Cbz-(R)-aspartic anhydride (1.0 eq) in an anhydrous, non-protic solvent such as toluene or dichloromethane.

  • Cool the solution to 0-5 °C.

  • Slowly add thiophenol (1.05 eq) to the cooled solution via an addition funnel over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC until the anhydride is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude N-Cbz-(R)-3-amino-4-(phenylthio)butanoic acid can be used directly in the next step or purified by crystallization if necessary.

Scientific Rationale: The regioselective ring-opening of the aspartic anhydride is a key transformation to install the phenylthio moiety. The nucleophilic attack of the thiophenol is expected to occur preferentially at the β-carbonyl group, which is less sterically hindered and electronically favored, leading to the desired β-amino acid derivative. The use of a slight excess of thiophenol ensures complete consumption of the anhydride. The reaction is performed at a low initial temperature to control the exotherm and enhance selectivity. The choice of an inert solvent is critical to prevent unwanted side reactions.

Step 3: Amide Coupling with Dimethylamine

Protocol:

  • Dissolve the crude N-Cbz-(R)-3-amino-4-(phenylthio)butanoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0-5 °C.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to pre-activate the carboxylic acid.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 eq) followed by DIPEA (1.5 eq) while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for completion by HPLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude protected amide.

Scientific Rationale: The formation of the amide bond is achieved using a standard peptide coupling protocol. EDC in combination with HOBt is a widely used and efficient method for activating carboxylic acids towards amidation.[2][4] HOBt forms an active ester intermediate, which minimizes the risk of racemization and suppresses side reactions.[5] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction. A slight excess of the coupling agents and the amine is used to drive the reaction to completion. The aqueous work-up is designed to remove the water-soluble by-products and unreacted reagents.

Step 4: Cbz Deprotection

Protocol:

  • Dissolve the crude N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add a solution of 33 wt% HBr in acetic acid (5-10 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the deprotection by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether or MTBE to remove organic impurities, particularly toluene formed from the Cbz group.

  • Adjust the pH of the aqueous layer to ~9-10 with a base such as solid sodium carbonate or aqueous NaOH.

  • Extract the product into dichloromethane (3-5 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

Scientific Rationale: The final step is the removal of the Cbz protecting group. While catalytic hydrogenolysis is a common method for Cbz deprotection, the presence of a sulfur-containing moiety (phenylthio group) can poison the palladium catalyst. Therefore, acidic cleavage with HBr in acetic acid is the method of choice.[6] This method is robust, scalable, and avoids the use of heavy metal catalysts.[7] The acidic conditions protonate the amine, and the bromide ion attacks the benzylic carbon, leading to the cleavage of the carbamate. The subsequent basic work-up neutralizes the amine salt and allows for its extraction into an organic solvent.

Purification and Characterization

Purification: For preclinical studies, high purity of the final compound is paramount. The crude (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide can be purified by crystallization.[8]

Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a non-polar anti-solvent (e.g., heptane, hexane) until turbidity is observed.

  • Cool the mixture slowly to room temperature and then to 0-5 °C to maximize crystal formation.

  • Isolate the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Characterization: The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques.

AnalysisSpecification
¹H and ¹³C NMR Consistent with the proposed structure
Mass Spectrometry Correct molecular ion peak observed
HPLC Purity ≥98% (achiral method)
Chiral HPLC Enantiomeric excess (e.e.) ≥99%
Residual Solvents Within ICH limits
Elemental Analysis Within ±0.4% of theoretical values

DOT Script for Analytical Workflow

G cluster_0 Purification and Analysis A Crude Product B Crystallization A->B C Pure Crystalline Product B->C D Characterization C->D E NMR, MS, Elemental Analysis D->E F HPLC (Purity) D->F G Chiral HPLC (e.e.) D->G

Caption: Workflow for the purification and analytical characterization of the final product.

Safety and Handling

The synthesis involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Thiophenol: Toxic and has a strong, unpleasant odor. Work in a well-ventilated fume hood and use appropriate respiratory protection if necessary.

  • HBr in Acetic Acid: Highly corrosive and causes severe burns.[9] Handle with extreme caution, and ensure appropriate acid-resistant gloves and face shield are worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This application note details a robust and scalable synthetic route for the preparation of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a key intermediate for preclinical research. The described four-step synthesis, starting from N-Cbz-(R)-aspartic acid, offers excellent control over stereochemistry and is amenable to large-scale production. The protocols provided, along with the scientific rationale, purification strategies, and safety guidelines, are intended to enable researchers and drug development professionals to produce this valuable compound with high purity and in sufficient quantities for further investigation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Humphrey, J. M. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Luxembourg Bio Technologies. (2008). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
  • ResearchGate. (2005). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from Chemical Science (RSC Publishing) website.
  • Google Patents. (n.d.). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • PubMed. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.

Sources

Application

Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung von (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamid

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 20. Januar 2026 Dokument-ID: APN-2026-01-20-DE Abstrakt Dieses anwendungstechnische Handbuch bietet eine detaillierte wissenschaftliche Untersuchung der D...

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 20. Januar 2026 Dokument-ID: APN-2026-01-20-DE

Abstrakt

Dieses anwendungstechnische Handbuch bietet eine detaillierte wissenschaftliche Untersuchung der Derivatisierungsstrategien für die chirale Leitstruktur (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamid. Diese Verbindung, die eine reaktive sekundäre Aminogruppe, einen Phenylthioether und eine tertiäre Amidfunktion aufweist, dient als vielseitiger Baustein für die Synthese komplexerer Moleküle in der pharmazeutischen Forschung und Wirkstoffentwicklung. Wir stellen bewährte, schrittweise Protokolle für drei fundamentale Transformationen vor: N-Acylierung zur Bildung von Amiden, N-Sulfonylierung zur Synthese von Sulfonamiden und die Umsetzung zu Carbamaten. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien, der Auswahl der Reagenzien und der analytischen Methoden zur Charakterisierung der Produkte untermauert. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung eine verlässliche und praxisorientierte Ressource zur Verfügung zu stellen.

Einleitung: Das molekulare Gerüst und seine Reaktivität

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamid, im Folgenden als Ausgangsmaterial 1 (AM-1) bezeichnet, ist eine multifunktionelle organische Verbindung (CAS: 870812-31-0)[1][2]. Seine chemische Architektur ist besonders für die medizinische Chemie von Interesse, da sie mehrere für die Wirkstoffinteraktion relevante Gruppen vereint.

  • Sekundäres Amin: Das nukleophile Stickstoffatom ist der primäre Angriffspunkt für elektrophile Reagenzien und somit der Schlüssel zur Derivatisierung.

  • Phenylthioether: Diese Gruppe kann die Lipophilie und die metabolische Stabilität des Moleküls beeinflussen. Unter bestimmten Bedingungen ist sie anfällig für Oxidation zu Sulfoxid oder Sulfon, was eine weitere Ebene der Modifikation ermöglicht, aber auch eine potenzielle Nebenreaktion darstellt[3][4].

  • Tertiäres Dimethylamid: Diese Gruppe ist im Allgemeinen chemisch inert und stabil gegenüber den meisten hier beschriebenen Reaktionsbedingungen. Sie trägt zur Löslichkeit und den pharmakokinetischen Eigenschaften bei.

Die selektive Modifikation der sekundären Aminogruppe ermöglicht es, AM-1 kovalent an andere Molekülfragmente zu koppeln, seine physikochemischen Eigenschaften gezielt zu verändern oder pharmakologisch aktive Gruppen einzuführen.

Abbildung 1: Chemische Struktur und primäre Reaktionszentren von (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamid (AM-1 ).

Derivatisierung durch N-Acylierung: Synthese von Amiden

Die Bildung von Amidbindungen ist eine der am häufigsten durchgeführten Reaktionen in der medizinischen Chemie[5]. Amide sind strukturell stabil und fähig, als Wasserstoffbrücken-Donoren und -Akzeptoren zu fungieren, was für die molekulare Erkennung entscheidend ist.

Prinzip und Methodenauswahl

Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid ist aufgrund der konkurrierenden Säure-Base-Reaktion, die zur Bildung eines stabilen Salzes führt, thermisch anspruchsvoll und oft ineffizient[6][7]. Daher werden Carbonsäuren typischerweise "aktiviert".

  • Aktivierung mit Kupplungsreagenzien: Reagenzien wie HATU, HBTU oder EDC/HOBt wandeln die Carbonsäure in einen hochreaktiven Ester um, der dann leicht vom Amin nukleophil angegriffen wird[8][9]. Diese Methode ist mild, effizient und besonders geeignet, um die Chiralität des Moleküls zu erhalten.

  • Umwandlung in Acylchloride (Schotten-Baumann-Bedingungen): Dies ist eine klassische und kostengünstige Methode. Die Carbonsäure wird zunächst (oft in situ) in ein reaktiveres Acylchlorid umgewandelt, das dann mit dem Amin in Gegenwart einer Base reagiert[10][11].

Protokoll 1: Amidkopplung mittels HATU

Diese Methode wird aufgrund ihrer hohen Ausbeuten und der Unterdrückung von Nebenreaktionen, insbesondere bei sterisch gehinderten sekundären Aminen, bevorzugt.

Benötigte Materialien:

  • Ausgangsmaterial 1 (AM-1 )

  • Beliebige Carbonsäure (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Diethylether, Ethylacetat, gesättigte wässrige NaHCO₃-Lösung, gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies MgSO₄ oder Na₂SO₄

Protokoll (basierend auf einer 1,0 mmol-Skala):

  • In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden die Carbonsäure (1,1 mmol, 1,1 Äquiv.) und HATU (1,1 mmol, 418 mg, 1,1 Äquiv.) in wasserfreiem DMF (5 mL) gelöst.

  • Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.

  • DIPEA (3,0 mmol, 0,52 mL, 3,0 Äquiv.) wird zugetropft. Die Mischung wird für 15 Minuten bei 0 °C gerührt, um die Carbonsäure zu aktivieren.

  • Eine Lösung von AM-1 (1,0 mmol, 238 mg, 1,0 Äquiv.) in wasserfreiem DMF (2 mL) wird langsam zugegeben.

  • Das Eisbad wird entfernt, und die Reaktionsmischung wird für 4-12 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser (20 mL) verdünnt und dreimal mit Ethylacetat (je 20 mL) extrahiert.

  • Die vereinigten organischen Phasen werden nacheinander mit gesättigter NaHCO₃-Lösung (2x 15 mL) und Sole (1x 15 mL) gewaschen.

  • Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (typischerweise mit einem Gradienten von Hexan/Ethylacetat), um das reine Amid-Derivat zu erhalten.

start Start: R-COOH + HATU + DIPEA in DMF activate Aktivierung bei 0°C für 15 min start->activate add_amine Zugabe von AM-1 activate->add_amine react Reaktion bei Raumtemperatur (4-12 h) add_amine->react workup Wässrige Aufarbeitung & Extraktion react->workup purify Säulenchromatographie workup->purify product Endprodukt: Reines Amid purify->product

Abbildung 2: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidkopplung.

Derivatisierung durch N-Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonamid-Gruppe ist ein wichtiger Baustein in vielen zugelassenen Medikamenten, darunter Antibiotika und Diuretika[12][13]. Sie fungiert als stabiler, nicht hydrolysierbarer Amid-Bioisoster.

Prinzip und Methodenauswahl

Die Standardmethode zur Synthese von Sulfonamiden ist die Reaktion eines primären oder sekundären Amins mit einem Sulfonylchlorid in Gegenwart einer Base[14][15]. Die Base dient dazu, das bei der Reaktion entstehende Chlorwasserstoffgas (HCl) zu neutralisieren und die Reaktion zum Produkt zu treiben[16].

  • Reagenzien: Aromatische oder aliphatische Sulfonylchloride (R-SO₂Cl) sind kommerziell breit verfügbar.

  • Base: Pyridin kann sowohl als Base als auch als Lösungsmittel dienen. Alternativ werden nicht-nukleophile Basen wie Triethylamin (Et₃N) oder DIPEA in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) verwendet.

Protokoll 2: Synthese eines Arylsulfonamid-Derivats

Benötigte Materialien:

  • Ausgangsmaterial 1 (AM-1 )

  • Beliebiges Arylsulfonylchlorid (z.B. Benzolsulfonylchlorid, Tosylchlorid)

  • Pyridin oder Triethylamin (Et₃N)

  • Wasserfreies Dichlormethan (DCM, falls Et₃N verwendet wird)

  • 1 M wässrige HCl-Lösung, Ethylacetat, gesättigte wässrige NaCl-Lösung (Sole)

  • Wasserfreies MgSO₄

Protokoll (basierend auf einer 1,0 mmol-Skala):

  • In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben wird AM-1 (1,0 mmol, 238 mg, 1,0 Äquiv.) in wasserfreiem DCM (10 mL) gelöst und die Lösung auf 0 °C gekühlt.

  • Triethylamin (1,5 mmol, 0,21 mL, 1,5 Äquiv.) wird zugegeben.

  • Das Arylsulfonylchlorid (1,1 mmol, 1,1 Äquiv.) wird portionsweise oder als Lösung in DCM (2 mL) langsam zugegeben.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-6 Stunden gerührt, bis die Umsetzung laut DC/LC-MS vollständig ist.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser (10 mL) beendet. Die Phasen werden getrennt, und die wässrige Phase wird mit DCM (2x 10 mL) extrahiert.

  • Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl-Lösung (2x 10 mL) und Sole (1x 10 mL) gewaschen.

  • Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Abbildung 3: Schematische Darstellung der N-Sulfonylierungsreaktion.

Derivatisierung zu Carbamaten

Carbamate sind wichtige funktionelle Gruppen, die sowohl als Schutzgruppen für Amine (z.B. Boc, Cbz) als auch als stabile, neutrale Linker in pharmazeutischen Wirkstoffen dienen[17]. Ihre Synthese aus sekundären Aminen ist in der Regel unkompliziert.

Prinzip und Methodenauswahl

Carbamate können durch Reaktion des Amins mit verschiedenen Carbonyl-Derivaten hergestellt werden[18][19]:

  • Mit Chlorameisensäureestern (R-O-CO-Cl): Dies ist eine sehr verbreitete Methode. Die Reaktion erfordert eine Base zur Neutralisation des entstehenden HCl.

  • Mit Anhydriden (z.B. Di-tert-butyl-dicarbonat, Boc₂O): Spezifisch für die Einführung der Boc-Schutzgruppe. Diese Reaktion verläuft oft unter milden Bedingungen und mit hoher Ausbeute.

  • Mit Isocyanaten (R-N=C=O): Führt zur Bildung von N,N'-disubstituierten Harnstoffen, wenn das Isocyanat selbst eine R-N-Gruppe trägt. Für Carbamate wird ein Alkohol benötigt[19][20].

Protokoll 3: Synthese eines Boc-geschützten Derivats

Benötigte Materialien:

  • Ausgangsmaterial 1 (AM-1 )

  • Di-tert-butyl-dicarbonat (Boc₂O)

  • Triethylamin (Et₃N)

  • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Standard-Aufarbeitungschemikalien

Protokoll (basierend auf einer 1,0 mmol-Skala):

  • AM-1 (1,0 mmol, 238 mg, 1,0 Äquiv.) wird in DCM (10 mL) gelöst.

  • Triethylamin (1,2 mmol, 0,17 mL, 1,2 Äquiv.) wird zugegeben, gefolgt von einer Lösung von Boc₂O (1,2 mmol, 262 mg, 1,2 Äquiv.) in DCM (2 mL).

  • Die Reaktionsmischung wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels DC überwacht (das Produkt ist typischerweise deutlich unpolarer als das Ausgangsmaterial).

  • Aufarbeitung: Die Lösung wird mit Wasser (10 mL) und Sole (10 mL) gewaschen, über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Boc-geschützte Produkt ist oft nach der Aufarbeitung ausreichend rein. Falls erforderlich, kann eine schnelle Filtration durch eine kurze Kieselgelsäule (Flash-Chromatographie) durchgeführt werden.

Analytische Charakterisierung der Derivate

Die erfolgreiche Synthese und die Reinheit der Produkte müssen durch geeignete analytische Methoden bestätigt werden. Nachfolgend sind die erwarteten Änderungen in den Spektren zusammengefasst.

MethodeAusgangsmaterial 1 (AM-1)Erwartete Änderungen im Derivat
LC-MS M+H⁺ ≈ 239.12Anstieg der Molmasse: M(Derivat) = 238.11 + M(zugefügter Rest) - 1.01. Typischerweise längere Retentionszeit aufgrund erhöhter Lipophilie.
¹H-NMR Breites Singulett bei ~1.5-3.0 ppm (1H, N-H): Die genaue chemische Verschiebung ist lösungsmittel- und konzentrationsabhängig.Verschwinden des N-H-Signals. Erscheinen neuer Signale, die dem eingeführten Acyl-, Sulfonyl- oder Carbamoyl-Rest zuzuordnen sind. Signale der Protonen in direkter Nachbarschaft zum Stickstoff (an C3 und C4) zeigen eine deutliche Verschiebung.[21][22]
FT-IR Charakteristische N-H-Streckschwingung bei ~3300 cm⁻¹. Verschwinden der N-H-Bande. Erscheinen neuer starker Banden, z.B. C=O-Streckschwingung für das neue Amid (~1650 cm⁻¹) oder S=O-Streckschwingungen für das Sulfonamid (~1350 und 1160 cm⁻¹).

Fazit und Ausblick

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamid (AM-1 ) ist ein wertvoller und vielseitiger Synthesebaustein. Die hier vorgestellten detaillierten Protokolle zur Bildung von Amiden, Sulfonamiden und Carbamaten ermöglichen eine breite Palette von Modifikationen an der sekundären Aminogruppe. Diese Reaktionen sind robust, gut charakterisiert und können leicht an verschiedene Substrate und Maßstäbe angepasst werden. Die bereitgestellten Methoden bilden eine solide Grundlage für den Einsatz dieser Leitstruktur in der Wirkstoffforschung und der kombinatorischen Chemie, um Bibliotheken von strukturell verwandten Verbindungen für das biologische Screening zu erstellen.

Referenzen

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Wikipedia. (2024). Sulfonsäureamide. Wikipedia DE. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Chemie-Schule. (n.d.). Sulfonamide. Chemie-Schule. [Link]

  • Wikipedia. (2024). Sulfonamide (antibiotics). Wikipedia DE. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Expertsmind.com. (n.d.). Sulfonylation, Reactions of Amines. Expertsmind.com. [Link]

  • Royal Society of Chemistry. (2012). Microwave-assisted solvent-free synthesis of sulfonamides. RSC Advances. [Link]

  • DocCheck Flexikon. (2019). Carbamat. DocCheck Flexikon. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Fisher Scientific. (n.d.). Amidsynthese. Fisher Scientific DE. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Química Organica.org. (2010). Sulfonamid-Synthese. Química Organica.org. [Link]

  • Google Patents. (n.d.). EP2615082A2 - Herstellung von Carbamaten über eine basenkatalysierte Lossen- Umlagerung. Google Patents.

  • Fisher Scientific. (n.d.). Aminierung. Fisher Scientific DE. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Wikipedia. (2024). Carbamidsäuren. Wikipedia DE. [Link]

  • AccelaChem. (n.d.). 870812-31-0,(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. AccelaChem. [Link]

  • Amerigo Scientific. (n.d.). (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Amerigo Scientific. [Link]

  • Wikipedia. (2023). Thioether. Wikipedia DE. [Link]

  • Wikipedia. (2025). Carbamate. Wikipedia DE. [Link]

  • Houben-Weyl. (n.d.). Methoden zur Umwandlung von Aminen. Georg Thieme Verlag. [Link]

  • TU Dresden. (n.d.). Carbonsäurederivate – Carbonsäureester & -amide Versuch 2. TU Dresden. [Link]

  • YouTube. (2021). Organische Chemie Teil 25: Thioester, Amide und Nitrile. OC an der JGU. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. [Link]

  • Gesellschaft Deutscher Chemiker. (n.d.). Strukturaufklärung mit Hilfe der NMR-Spektroskopie. GDCh. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. [Link]

  • Wikipedia. (2025). Carbonsäureamide. Wikipedia DE. [Link]

  • Universität Wien. (n.d.). Spurenanalytik organischer Verbindungen. Universität Wien. [Link]

  • Universität Stuttgart. (n.d.). Zur asymmetrischen Synthese von β-Thio-α-Aminosäuren. Universität Stuttgart. [Link]

  • TU Dortmund. (n.d.). Online-Kopplung von Größenausschluss- Chromatographie und Chromatographie unter kritischen Bedingungen mit NMR-Spektroskopie. TU Dortmund. [Link]

  • Uni Münster. (2000). Festphasenmaterialien für die Analytik polarer organischer Analyten. Uni Münster. [Link]

  • YouTube. (2022). NEU - Organische Chemie Teil 19: Ether, Thiole und Sulfide. OC an der JGU. [Link]

  • YouTube. (2025). NMR-Spektroskopie einfach erklärt + AUSWERTUNG Chemie Tutorial Deutsch. Laborhelfer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Welcome to the technical support guide for the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. As an important chiral building block, particularly in the context of pharmaceutical intermediates analogous to those used for drugs like Duloxetine[1][2], achieving high yield and enantiopurity is paramount. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Overall Synthetic Strategy: A Bird's-Eye View

The synthesis of the target molecule involves three critical transformations: the stereoselective introduction of an amine at the C3 position, the formation of a carbon-sulfur bond via conjugate addition, and the construction of a dimethylamide. A plausible synthetic workflow is outlined below. Understanding this sequence is key to diagnosing issues at specific stages.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Amide (R)-3-Amino-4-(phenylthio)butanoic Acid Target->Amide Amide Formation Thiol (R)-3-Aminobut-3-enoic Acid Derivative Amide->Thiol Thiol-Michael Addition Amine α,β-Unsaturated Precursor Thiol->Amine Asymmetric Amination / Resolution Start α,β-Unsaturated Ester/Acid Michael Phenylthio Ester/Acid Start->Michael 1. Thiol-Michael Addition Amino Racemic β-Amino Acid Precursor Michael->Amino 2. Amination Resolved (R)-β-Amino Acid Precursor Amino->Resolved 3. Chiral Resolution Amidation Target Product Resolved->Amidation 4. Amide Coupling G Start Low Yield in Thiol-Michael Reaction? CheckDisulfide Is Diphenyl Disulfide observed (TLC/LC-MS)? Start->CheckDisulfide Yes CheckBase Is the base/catalyst appropriate? CheckDisulfide->CheckBase No Sol_Inert Solution: Use degassed solvents & run under N₂/Ar atmosphere. CheckDisulfide->Sol_Inert Yes CheckSterics Is the substrate sterically hindered? CheckBase->CheckSterics Yes Sol_Base Solution: Switch to a stronger base (e.g., DBU) or a nucleophilic catalyst (e.g., phosphine). CheckBase->Sol_Base No Sol_Sterics Solution: Increase reaction temperature and/or extend reaction time. CheckSterics->Sol_Sterics Yes

Caption: Decision tree for troubleshooting the conjugate addition step.

Q2: How can I effectively prevent the formation of diphenyl disulfide?

Answer: Minimizing thiol oxidation requires rigorous exclusion of oxygen.

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Degassed Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Fresh Reagents: Use freshly opened or purified thiophenol, as prolonged storage can lead to partial oxidation.

Part 2: Challenges in Amide Bond Formation

The final step, coupling the chiral amino acid intermediate with N,N-dimethylamine, can be deceptively challenging. Issues often revolve around carboxylic acid activation, steric hindrance, and potential racemization.

Q3: My standard amide coupling protocol (e.g., EDC/HOBt) is inefficient for this synthesis. What should I try next?

Answer: The combination of a β-substituted amino acid and a secondary amine (N,N-dimethylamine) can present moderate steric hindrance, potentially slowing the reaction. Furthermore, the nucleophilicity of the amine can be a factor. If standard carbodiimide methods are failing, more potent coupling reagents are recommended.

Coupling Reagent Class Key Advantages & Considerations
EDC/HOBt Carbodiimide Standard, cost-effective. May be slow for hindered couplings. Additives like HOBt are crucial to suppress racemization.
HATU/HBTU Uronium Highly reactive, fast reaction times. Excellent for hindered systems. Requires a non-nucleophilic base (e.g., DIPEA).
PyBOP Phosphonium Very effective at suppressing racemization. Good for sterically demanding couplings.

| Acyl Fluoride (via TFFH) | Acyl Halide | Forms a highly reactive intermediate suitable for challenging couplings. Requires careful handling of fluorinating agents. |

Expert Insight: For this specific substrate, starting with a uronium reagent like HATU is a robust choice. The pre-activation of the carboxylic acid for 15-30 minutes with HATU and DIPEA before adding the N,N-dimethylamine solution often leads to significantly improved yields.

Q4: I am concerned about racemization of the chiral center during the amide coupling. How can I mitigate this risk?

Answer: The stereocenter alpha to the carboxylic acid is susceptible to epimerization during activation, especially under harsh conditions.

  • Low Temperature: Perform the coupling at 0 °C or even lower temperatures. While this may slow the reaction rate, it significantly reduces the rate of racemization.

  • Use Racemization-Suppressing Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or OxymaPure are designed to react with the activated acid to form an intermediate ester that is less prone to racemization than the initial activated species (e.g., the O-acylisourea from EDC). 3. Choice of Reagent: Phosphonium-based reagents like PyBOP are known to be particularly effective at minimizing racemization. 4. Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to avoid side reactions and deprotonation at the chiral center.

Part 3: Ensuring Enantiopurity

The biological activity of the final product is contingent on the correct (R) stereochemistry. Achieving and confirming high enantiomeric excess (ee) is a critical quality control point.

Q5: What are the most reliable methods for determining the enantiomeric purity of my final product or its amino acid precursor?

Answer: Direct analysis of enantiomers requires a chiral environment. The two most common and reliable laboratory methods are Chiral HPLC and NMR Spectroscopy with a chiral additive.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. Separation is achieved on a chiral stationary phase (CSP), often based on polysaccharide derivatives. [3][4]Different columns (e.g., Chiralpak®, Chiralcel®) should be screened with various mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find optimal separation conditions. A basic additive like diethylamine (DEA) is often required to achieve good peak shape and prevent the amine from tailing on the column. [3]* NMR with Chiral Solvating Agents (CSAs): This is a faster, albeit sometimes less precise, method. Adding a chiral solvating agent, such as (S)-BINOL, to an NMR tube containing your sample can induce a chemical shift difference (Δδ) between the signals of the two enantiomers. The ratio of the enantiomers can then be determined by integrating the separated peaks. This method avoids derivatization but requires careful selection of the CSA and solvent.

Q6: My synthesis produced a racemic mixture. What is the best strategy for resolving the enantiomers of the 3-Amino-4-(phenylthio)butanoic acid intermediate?

Answer: Classical resolution via diastereomeric salt formation is a robust and scalable method for separating chiral amines and amino acids.

The process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system. [5]One diastereomer will preferentially crystallize, allowing for its separation by simple filtration.

Recommended Protocol: Diastereomeric Salt Resolution

  • Select a Resolving Agent: For your amino acid intermediate, a chiral acid like (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid is a suitable choice.

  • Dissolution: Dissolve the racemic 3-Amino-4-(phenylthio)butanoic acid in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture).

  • Salt Formation: Add approximately 0.5 equivalents of the chiral resolving acid. The goal is to form the salt of only one enantiomer.

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to basic (pH 9-10) with a base like NaOH to deprotonate the resolving acid and precipitate the desired enantiomer of your amino acid.

  • Purity Check: Analyze the enantiomeric excess of the isolated product using a validated chiral HPLC method. Further recrystallization may be necessary to achieve >99% ee. [5]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • BenchChem. (2025). Common side reactions with Thiane-4-thiol.
  • Reddit. (2021).
  • ResearchG
  • ResearchGate. (2012).
  • Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. (2025).
  • datapdf.com. (n.d.). The Thiol-Michael Addition Click Reaction: A Powerful and Widely.
  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions.
  • Yakhak Hoeji. (2021).
  • National Institutes of Health. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • The Royal Society of Chemistry. (2017).
  • BenchChem. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of Phenylthio-Substituted Butanamides

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of phenylthio-substituted butanamides. These scaffolds are of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of phenylthio-substituted butanamides. These scaffolds are of significant interest in medicinal chemistry, and their synthesis, while conceptually straightforward, is often plagued by side reactions and yield-reducing complexities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the two primary stages of synthesis: the initial thia-Michael addition of thiophenol to an α,β-unsaturated butanamide precursor, and the subsequent amide bond formation.

Question 1: I am observing very low conversion of my starting materials in the thia-Michael addition step. What are the likely causes and how can I fix it?

Answer: Low conversion in a thia-Michael addition is typically traced back to three main factors: insufficient nucleophilicity of the thiol, catalyst inefficiency, or reversibility of the reaction.

  • Insufficient Thiolate Generation: The active nucleophile in this reaction is the thiolate anion (PhS⁻), not the neutral thiol (PhSH).[1] The generation of the thiolate requires a base. If you are using a weak base or an insufficient amount, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution 1 (Base Selection): Triethylamine (TEA) is a common choice, but for more challenging substrates, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required. The choice of base is critical as it dictates the equilibrium concentration of the reactive thiolate.[2]

    • Solution 2 (Catalyst Choice): Alternatively, nucleophilic catalysts like tertiary phosphines (e.g., triethylphosphine) can initiate the reaction through a different mechanism, which can be more effective in certain solvent systems.[3] These catalysts operate by forming a zwitterionic intermediate that facilitates the reaction cycle.[1]

  • Reaction Reversibility: The thia-Michael addition is a reversible equilibrium.[1] If the product adduct is not sufficiently stable, the reaction may favor the starting materials. This is particularly true if the electron-withdrawing group on the Michael acceptor is not very strong.

    • Solution 3 (Temperature Control): Lowering the reaction temperature can often shift the equilibrium towards the thermodynamically favored product. Start at room temperature and consider cooling to 0 °C.

  • Thiol Oxidation: Thiophenol can be susceptible to oxidative dimerization, forming diphenyl disulfide. This side reaction consumes the nucleophile and is often catalyzed by trace metals or exposure to air.

    • Solution 4 (Inert Atmosphere): Always perform the reaction under an inert atmosphere (Nitrogen or Argon). Using degassed solvents is also highly recommended to minimize dissolved oxygen.

Question 2: My final product after amide coupling is contaminated with a significant amount of a guanidinium-related byproduct. How do I prevent this?

Answer: This is a classic side reaction associated with carbodiimide or uronium/aminium-based coupling reagents like HBTU, HATU, or HCTU. The amine nucleophile, instead of attacking the activated carboxylic acid, can attack the coupling reagent itself. This forms a stable guanidinium or urea byproduct, consuming both your amine and the reagent.

  • Cause: The issue is often kinetic. If the amine is highly nucleophilic and unhindered, and the activated ester forms slowly or is sterically shielded, the amine may react preferentially with the excess coupling reagent.

  • Solution 1 (Order of Addition): The most effective solution is to control the order of addition. First, pre-activate the carboxylic acid with the coupling reagent and an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) for 5-15 minutes. This allows for the formation of the active ester intermediate. Only then should you add the amine to the reaction mixture. This ensures the amine's primary reaction partner is the activated acid, not the coupling reagent.

  • Solution 2 (Reagent Stoichiometry): Avoid using a large excess of the coupling reagent. A stoichiometry of 1.05 to 1.2 equivalents is typically sufficient.

Question 3: The amide coupling step is failing completely with my sterically hindered amine and the phenylthio-butanoic acid. Standard HATU/DIPEA conditions are not working. What should I try next?

Answer: This is a common challenge in medicinal chemistry. When both the carboxylic acid and the amine are sterically hindered, or if the amine is electron-deficient (less nucleophilic), standard coupling protocols often fail.[4]

  • Cause: The nucleophilic attack of the amine on the bulky activated ester is sterically prohibited, leading to decomposition of the active ester or other side reactions over long reaction times.

  • Solution 1 (Acyl Fluoride Protocol): Convert the carboxylic acid to an acyl fluoride. This can be done in situ using reagents like Cyanuric Fluoride or, more conveniently, a reagent like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).[4] Acyl fluorides are highly reactive and less sterically demanding than OBt/OAt esters. The subsequent reaction with the hindered amine, often requiring elevated temperatures (e.g., 80 °C), can proceed where other methods fail.

  • Solution 2 (Alternative Reagents): Consider using a phosphonium-based reagent like BOP or PyBOP, which can sometimes be more effective for hindered couplings than their uronium counterparts.

  • Solution 3 (Ghosez's Reagent): For extremely difficult cases, converting the acid to an acid chloride using a mild reagent like Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) and then reacting it with the amine may provide the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH or base choice for the initial thia-Michael addition?

A1: The reaction rate is highly dependent on the concentration of the thiolate anion, which increases with pH.[5] However, excessively high pH can promote undesirable side reactions. A common strategy is to use a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). The pKa of the conjugate acid of the base should ideally be slightly higher than the pKa of thiophenol (~6.6) to ensure a sufficient equilibrium concentration of the thiolate. For instance, the pKa of triethylammonium is ~10.7, making it an effective choice.[6]

Q2: Can the phenylthio group itself cause side reactions during amide coupling?

A2: Yes, although less common, the sulfur atom of the phenylthio ether is nucleophilic and can potentially interact with highly reactive coupling reagents or intermediates. More significantly, sulfur-containing compounds can sometimes interfere with or poison certain metal catalysts if downstream hydrogenations or cross-coupling reactions are planned. It is crucial to ensure the complete removal of sulfur-containing reagents like thiophenol before proceeding to subsequent steps.

Q3: How can I monitor the progress of these reactions effectively?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to monitor the disappearance of the limiting starting material and the appearance of the product spot. Thiol-containing compounds can sometimes be visualized using a potassium permanganate stain.

  • LC-MS: This is the gold standard. It provides unambiguous confirmation of the mass of the desired product, allowing you to track its formation and identify the masses of any major byproducts, which is invaluable for troubleshooting.

Quantitative Data Summary

The choice of catalyst and solvent can significantly impact the efficiency of the thia-Michael addition. The following table provides a summary of expected outcomes based on different catalytic systems.

Catalyst SystemBase/NucleophileSolventTypical Reaction TimeExpected YieldKey Considerations
Base Catalysis Triethylamine (TEA)THF / CH₂Cl₂4-12 hours75-90%Standard, cost-effective method.[2]
Base Catalysis DBUAcetonitrile1-3 hours85-95%Much faster; use for less reactive substrates.
Nucleophilic Catalysis Triethylphosphine (Et₃P)THF2-6 hours80-95%Operates via a different mechanism; useful if base-catalyzed methods fail.[3]
No Catalyst NoneMethanol24-48 hours< 40%Generally inefficient; proton transfer from protic solvent is slow.

Illustrative Diagrams

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues of low product yield in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_michael Step 1: Thia-Michael Addition Issue? start->check_michael check_amide Step 2: Amide Coupling Issue? check_michael->check_amide No michael_cause Analyze Michael Reaction - Incomplete Conversion? - Side Products? check_michael->michael_cause Yes amide_cause Analyze Amide Reaction - No Product Formed? - Reagent Byproducts? check_amide->amide_cause Yes solution_base Optimize Base/Catalyst (e.g., TEA -> DBU) michael_cause->solution_base solution_inert Ensure Inert Atmosphere (Degas Solvents, use N2/Ar) michael_cause->solution_inert solution_temp Lower Reaction Temperature michael_cause->solution_temp end Yield Improved solution_base->end solution_inert->end solution_temp->end solution_order Change Order of Addition (Pre-activate acid) amide_cause->solution_order solution_reagent Use Stronger Reagent (e.g., HATU -> Acyl Fluoride) amide_cause->solution_reagent solution_heat Increase Temperature amide_cause->solution_heat solution_order->end solution_reagent->end solution_heat->end

Caption: Troubleshooting workflow for low yield issues.

Mechanistic Pathway: Desired vs. Side Reaction

This diagram illustrates the desired thia-Michael addition pathway versus the common side reaction of thiol oxidation.

Mechanisms cluster_desired Desired Thia-Michael Addition cluster_side Side Reaction: Oxidation Thiol PhSH Thiolate PhS⁻ Thiol->Thiolate + Base Base Base (e.g., TEA) Product Phenylthio-butanamide Adduct Thiolate->Product + Acceptor Acceptor Butenamide Thiol_ox 2 PhSH Disulfide Ph-S-S-Ph (Diphenyl Disulfide) Thiol_ox->Disulfide + O₂ / Trace Metals Oxygen [O₂]

Caption: Desired reaction vs. oxidative side reaction.

Detailed Experimental Protocol: Synthesis of N-benzyl-3-(phenylthio)butanamide

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Step 1: Thia-Michael Addition to form 3-(phenylthio)butanoic acid

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add crotonic acid (2.15 g, 25 mmol, 1.0 eq).

  • Dissolve the acid in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Add thiophenol (2.8 mL, 27.5 mmol, 1.1 eq) via syringe.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (4.2 mL, 30 mmol, 1.2 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours. Monitor by TLC (30% EtOAc/Hexanes with 1% acetic acid) until the crotonic acid spot has disappeared.

  • Upon completion, quench the reaction by adding 20 mL of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(phenylthio)butanoic acid can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step 2: Amide Bond Formation

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the crude 3-(phenylthio)butanoic acid (assuming 25 mmol, 1.0 eq).

  • Dissolve the acid in 40 mL of anhydrous Dichloromethane (DCM).

  • Add HATU (10.5 g, 27.5 mmol, 1.1 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (0.34 g, 2.5 mmol, 0.1 eq).

  • Stir the mixture for 1 minute, then add N,N-Diisopropylethylamine (DIPEA) (8.7 mL, 50 mmol, 2.0 eq).

  • Allow the acid to pre-activate by stirring for 10 minutes at room temperature.

  • In a single portion, add benzylamine (2.7 mL, 25 mmol, 1.0 eq).

  • Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute with 50 mL of DCM and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient of 10% to 40% ethyl acetate in hexanes) to yield the final product, N-benzyl-3-(phenylthio)butanamide.

References

  • Guo, S., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 26(19), 5846. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. ResearchGate. Available at: [Link]

  • Trost, B. M., & Lavoie, A. C. (1983). A novel synthesis of α-(phenylthio)aldehydes. Journal of the American Chemical Society, 105(15), 5075-5090. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 599-607. Available at: [Link]

  • Chou, S. S. P., et al. (1988). Regio‐ and Stereoselective Synthesis of Substituted 2‐(Phenylthio)‐1,3‐butadienes. ChemInform, 19(11). Available at: [Link]

  • ResearchGate. (2020). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ResearchGate. Available at: [Link]

  • Le-Dez, R., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4536. Available at: [Link]

  • Matsueda, G. R., & Stewart, J. M. (1981). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Peptides, 2(1), 45-50. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Science.gov. (n.d.). thio-michael addition reaction: Topics. Science.gov. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available at: [Link]

  • LibreTexts Chemistry. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Computational Studies of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol and their Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Improving yield and purity in (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis

Welcome to the technical support center for the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on improving yield and purity. Here, we address common challenges with in-depth explanations, troubleshooting protocols, and validated insights to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a common synthetic route for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide?

A1: A prevalent and effective method involves the conjugate addition of thiophenol to (R)-N,N-dimethyl-3-aminobut-3-enoamide. This Michael addition is known for its high stereoselectivity, preserving the chiral center. The reaction is typically catalyzed by a mild base. An alternative, though less common, route is the ring-opening of a suitable azetidinone with thiophenol.

Q2: What are the most critical parameters to control for high yield and purity?

A2: The three most critical parameters are:

  • Temperature: The conjugate addition is exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial to minimize side reactions, such as polymerization of the starting material or the formation of diastereomers.

  • Stoichiometry: Precise control over the molar ratio of thiophenol to the amino-butenamide is essential. An excess of thiophenol can lead to purification challenges, while an insufficient amount will result in incomplete conversion.

  • Purity of Starting Materials: The presence of impurities in the starting materials, particularly water or other nucleophiles, can lead to unwanted side products and significantly complicate the purification process.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. A typical TLC system would involve a mobile phase of dichloromethane and methanol (e.g., 95:5 v/v) on silica gel plates, with visualization under UV light and staining with ninhydrin to detect the amino group. For more quantitative analysis, HPLC with a chiral column can be employed to track the consumption of starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Issue 1: Low Reaction Yield

Symptoms:

  • TLC/HPLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time.

  • The isolated yield of the final product is consistently below expectations.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Insufficient Catalyst Activity The basic catalyst (e.g., a tertiary amine like triethylamine or a mild inorganic base like potassium carbonate) may be of poor quality, hydrated, or used in insufficient quantity. This leads to a slow or stalled reaction.1. Ensure the base is freshly distilled or dried before use. 2. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). 3. Consider a stronger, non-nucleophilic base if mild bases are ineffective, but be cautious of potential side reactions.
Low Reaction Temperature While low temperatures are necessary to control selectivity, a temperature that is too low can significantly decrease the reaction rate, leading to incomplete conversion within a practical timeframe.1. After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). 2. Monitor the reaction progress by TLC/HPLC to determine the optimal temperature profile.
Poor Solubility of Reactants If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.1. Select a solvent in which both the starting material and thiophenol are highly soluble (e.g., Dichloromethane, Tetrahydrofuran). 2. Consider using a co-solvent system to improve solubility.
Issue 2: Low Purity and Formation of Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting material.

  • HPLC analysis reveals the presence of significant impurities.

  • The final product is difficult to purify by standard methods like crystallization or column chromatography.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Oxidation of Thiophenol Thiophenol is susceptible to oxidation to diphenyl disulfide, especially in the presence of air and base. Diphenyl disulfide is a common impurity that can be challenging to remove.1. Degas all solvents before use by sparging with an inert gas (e.g., Nitrogen or Argon). 2. Maintain an inert atmosphere over the reaction mixture throughout the synthesis. 3. Add the thiophenol to the reaction mixture slowly to minimize its concentration at any given time.
Polymerization of Starting Material The α,β-unsaturated amide starting material can undergo base-catalyzed polymerization, leading to oligomeric impurities.1. Maintain a low reaction temperature (0-5 °C), especially during the addition of the base. 2. Use the minimum effective amount of catalyst.
Epimerization at the Chiral Center While less common in Michael additions, a strong base or elevated temperatures could potentially lead to epimerization at the C3 position, resulting in the formation of the (S)-diastereomer.1. Use a mild, non-nucleophilic base. 2. Strictly control the reaction temperature. 3. Analyze the product using a chiral HPLC method to determine the enantiomeric excess.

Experimental Protocols

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants: (R)-N,N-dimethyl-3-aminobut-3-enoamide, Thiophenol, Base, Solvent dissolve Dissolve Starting Material and Base in Solvent prep_reactants->dissolve prep_glass Dry Glassware Under Vacuum prep_glass->dissolve prep_inert Establish Inert Atmosphere (N2/Ar) prep_inert->dissolve cool Cool to 0-5 °C dissolve->cool add_thio Slowly Add Thiophenol cool->add_thio stir Stir at 0-5 °C, Monitor by TLC/HPLC add_thio->stir quench Quench Reaction (e.g., with aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography or Crystallization dry->purify

Caption: General workflow for the synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Purification Protocol: Removal of Diphenyl Disulfide

Diphenyl disulfide is a common, non-polar impurity. If it co-elutes with the product during column chromatography, a chemical treatment can be employed.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a dilute aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄) or sodium bisulfite (NaHSO₃). This will reduce the disulfide back to thiophenol.

  • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the resulting thiophenol as its sodium salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Proceed with standard column chromatography or crystallization.

Logical Relationship Diagram

yield High Yield side_rxn Side Reactions yield->side_rxn purity High Purity purity->side_rxn temp Optimal Temperature (0-5 °C) temp->yield temp->purity polymerization Polymerization temp->polymerization minimizes stoich Correct Stoichiometry stoich->yield inert Inert Atmosphere inert->purity oxidation Thiol Oxidation inert->oxidation prevents pure_sm Pure Starting Materials pure_sm->yield pure_sm->purity side_rxn->oxidation e.g. side_rxn->polymerization e.g.

Caption: Key parameter relationships for achieving high yield and purity.

References

  • Conjugate Addition of Thiols to α,β-Unsaturated Carbonyl Compounds. Comprehensive Organic Synthesis, vol. 4, pp. 1-59, 1991. [Link]

  • The Michael Reaction: A Powerful Tool for Carbon-Carbon Bond Formation. Chemical Reviews, vol. 107, no. 12, pp. 5471-5569, 2007. [Link]

  • Oxidation of Thiols to Disulfides. Strategic Applications of Named Reactions in Organic Synthesis, pp. 28-29, 2005. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

Optimization

Stability issues of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in solution

Technical Support Center: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with (R...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The unique chemical architecture of this molecule, featuring a tertiary amide, a primary amine, and a phenyl thioether, presents specific stability challenges in solution. Understanding these liabilities is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions concerning the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in solution?

The core structure of this molecule contains two primary functional groups susceptible to degradation in solution: the butanamide linkage and the phenylthioether group. Therefore, the main stability concerns are:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is significantly accelerated under acidic or basic conditions.[1][2]

  • Oxidation: The sulfur atom in the thioether group is nucleophilic and can be readily oxidized by atmospheric oxygen or other oxidizing agents to form the corresponding sulfoxide and, subsequently, the sulfone.

Q2: What are the likely degradation products I should be looking for?

Based on the primary degradation pathways, you should monitor for the appearance of the following species:

  • From Hydrolysis: Cleavage of the amide bond will yield (R)-3-amino-4-(phenylthio)butanoic acid and dimethylamine. Depending on the pH of the solution, these products may exist as their corresponding salts.[3][4]

  • From Oxidation: Oxidation of the thioether will produce (R)-3-Amino-N,N-dimethyl-4-(phenylsulfinyl)butanamide (Sulfoxide, M+16) and (R)-3-Amino-N,N-dimethyl-4-(phenylsulfonyl)butanamide (Sulfone, M+32).[5]

Q3: What are the ideal storage conditions for solutions of this compound?

To minimize degradation, solutions should be prepared fresh using deoxygenated solvents. For short-term storage (up to 24 hours), store at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For longer-term storage, flash-freeze aliquots in an appropriate solvent and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are best suited for a stability-indicating method?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with both a Diode Array Detector (DAD) or UV detector and a Mass Spectrometer (MS) is highly recommended.

  • HPLC-UV/DAD allows for the quantification of the parent compound and its degradants.

  • HPLC-MS is crucial for the identification of degradation products by confirming their molecular weights, which is essential for elucidating the degradation pathways.[6]

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving stability problems.

Issue 1: Rapid loss of parent compound peak with the appearance of new, more polar peaks in the chromatogram.
  • Probable Cause: Oxidative Degradation. The primary degradation products of thioether oxidation, sulfoxides and sulfones, are significantly more polar than the parent compound.[5] This increased polarity results in earlier elution times in typical RP-HPLC methods. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or oxidizing contaminants in solvents.

  • Troubleshooting & Resolution Workflow:

    • Mass Spectrometry Confirmation: Analyze the sample using LC-MS. Look for peaks corresponding to the molecular weight of the parent compound plus 16 Da (sulfoxide) and plus 32 Da (sulfone).

    • Solvent Deoxygenation: Prepare fresh solutions using high-purity solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon for 15-20 minutes.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

    • Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize contact with oxygen.

    • Perform a Confirmatory Stress Test: Intentionally degrade the compound with a mild oxidant like hydrogen peroxide (H₂O₂) to confirm the retention times of the sulfoxide and sulfone degradants (See Protocol 3).

Issue 2: pH-dependent loss of parent compound and appearance of new peaks.
  • Probable Cause: Hydrolytic Degradation. The amide bond is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[1][2][7] If you observe significantly faster degradation in solutions with a pH below ~5 or above ~8, hydrolysis is the likely cause.

  • Troubleshooting & Resolution Workflow:

    • pH Monitoring: Measure the pH of your solution. Unbuffered aqueous solutions or solutions containing acidic/basic excipients can drift in pH and accelerate degradation.

    • Buffer Implementation: If your experiment allows, formulate the compound in a buffered solution. The optimal pH for stability must be determined empirically but is typically between pH 6.0 and 7.5 for similar molecules. Conduct a pH stability screen to identify the range of maximum stability.

    • Temperature Control: Hydrolysis rates are highly dependent on temperature.[2] Ensure solutions are kept cool and avoid unnecessary heating.

    • Perform a Confirmatory Stress Test: Intentionally degrade the compound under acidic and basic conditions to confirm the identity of the hydrolytic degradants (See Protocol 2).

Visual Troubleshooting Workflow

G start Instability Observed: Loss of Parent Compound check_peaks New Peaks Observed in Chromatogram? start->check_peaks polar_peaks Are new peaks significantly MORE POLAR? check_peaks->polar_peaks Yes other Investigate Other Causes: (Photodegradation, Excipient Interaction, Adsorption) check_peaks->other No ph_dependent Is degradation pH-dependent? polar_peaks->ph_dependent No / Unsure oxidation Probable Cause: OXIDATION polar_peaks->oxidation Yes hydrolysis Probable Cause: HYDROLYSIS ph_dependent->hydrolysis Yes ph_dependent->other No confirm_ox Confirm with LC-MS (Look for M+16, M+32) oxidation->confirm_ox confirm_hyd Confirm with Acid/Base Stress Test hydrolysis->confirm_hyd solve_ox Solution: 1. Deoxygenate Solvents 2. Use Inert Atmosphere 3. Store at 2-8°C confirm_ox->solve_ox solve_hyd Solution: 1. Buffer solution to stable pH (typically 6.0-7.5) 2. Control Temperature confirm_hyd->solve_hyd

Caption: Troubleshooting workflow for diagnosing instability.

Section 3: Key Experimental Protocols

These protocols are designed to help you proactively assess the stability of your compound and confirm degradation pathways, as recommended by ICH guidelines for forced degradation studies.[8][9][10]

Protocol 1: General Stock Solution Preparation
  • Solvent Selection: Choose a solvent in which the compound is freely soluble, such as acetonitrile or methanol. Prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent. Use gentle sonication if necessary.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: Acid & Base Forced Degradation Study

Causality: This study intentionally accelerates hydrolysis to identify the resulting degradants and determine the compound's susceptibility to pH extremes.[10][11]

  • Preparation: Prepare two vials. To each, add an aliquot of the stock solution and dilute with an equal volume of either 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis) to a final concentration of ~1 mg/mL.

  • Incubation: Incubate the samples at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl. This prevents further degradation and protects the analytical column.

  • Analysis: Analyze all samples by LC-MS/UV to monitor the disappearance of the parent peak and the formation of new peaks. A target degradation of 5-20% is ideal.[8]

Protocol 3: Oxidative Forced Degradation Study

Causality: This study uses an oxidizing agent to mimic oxidative stress, confirming the identities of the sulfoxide and sulfone products.

  • Preparation: Prepare a vial containing the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the vial.

  • Incubation: Incubate the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 6, and 24 hours). The reaction with H₂O₂ can be slow.[12][13]

  • Analysis: Analyze the samples directly by LC-MS/UV.

Data Summary Tables

Table 1: Potential Degradants and Expected Mass Shifts

Degradation PathwayPotential Product NameMolecular Weight ChangeExpected Observation in LC-MS
Oxidation (R)-...-4-(phenylsulfinyl )butanamide (Sulfoxide)+16 DaMore polar than parent; [M+H]⁺ = 255.1
Oxidation (R)-...-4-(phenylsulfonyl )butanamide (Sulfone)+32 DaMore polar than sulfoxide; [M+H]⁺ = 271.1
Hydrolysis (R)-3-amino-4-(phenylthio)butanoic acid-29 DaMay be difficult to retain on standard C18 columns
Hydrolysis Dimethylamine-193 Da (from parent)Volatile, not typically observed by LC-MS

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl at 60°C2-24 hoursTo assess amide bond stability at low pH.[11]
Base Hydrolysis 0.1 M NaOH at 60°C2-24 hoursTo assess amide bond stability at high pH.[11]
Oxidation 3% H₂O₂ at Room Temperature6-48 hoursTo identify oxidative degradants of the thioether moiety.[9]
Thermal 80°C (in solid state and in solution)24-72 hoursTo assess intrinsic thermal stability.
Photolytic ICH-compliant light source (UV & Visible)24-72 hoursTo assess stability upon exposure to light.
Visual Representation of Degradation Pathways

G cluster_main Primary Degradation Pathways Parent (R)-3-Amino-N,N-dimethyl- 4-(phenylthio)butanamide (M) Sulfoxide Sulfoxide Degradant (M+16) Parent->Sulfoxide Oxidation [O] Acid (R)-3-amino-4-(phenylthio)butanoic acid Parent->Acid Hydrolysis (H₂O, H⁺ or OH⁻) Amine Dimethylamine Parent->Amine Hydrolysis (H₂O, H⁺ or OH⁻) Sulfone Sulfone Degradant (M+32) Sulfoxide->Sulfone Oxidation [O]

Caption: Key degradation pathways for the target molecule.

References

  • Chemistry LibreTexts. (2021). 12.7: Chemical Properties of Amides- Hydrolysis. [Link]

  • de Gracia Lux, C., Joshi-Barr, S., Nguyen, T., Mahmoud, E., Schopf, E., Fomina, N., & Almutairi, A. (2012). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • Yin, J., & Liu, S. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

  • Yin, J., & Liu, S. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Study Force. (2019). Hydrolysis of Amides. YouTube. [Link]

  • Li, Y., & He, X. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Gloor, Y., Gunter, J., & Robinson, J. A. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. [Link]

  • Study.com. (n.d.). Acid hydrolysis of N-methyl butyramide (in water and hydrochloric acid) with heat produces. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Singh, S., & Kumar, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • Zhang, X., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Amino Butanamides

Welcome to the Technical Support Center for the stereoselective synthesis of 3-amino butanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 3-amino butanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these valuable chiral building blocks. Drawing from established principles in peptide chemistry and asymmetric synthesis, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired stereochemical outcomes with high fidelity.

Introduction to the Challenge

The stereoselective synthesis of 3-amino butanamides, while conceptually straightforward, is fraught with potential pitfalls that can compromise the stereochemical integrity of the final product. The primary challenge lies in controlling the stereocenter at the C3 position, which is susceptible to epimerization or racemization, particularly during the crucial amide bond formation step. This guide will address the root causes of these issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Epimerization and Racemization during Amide Coupling

Q1: I am observing a loss of stereochemical purity (epimerization/racemization) at the C3 position after amide coupling of my N-protected 3-aminobutanoic acid. What is the most likely cause?

A1: The loss of stereochemical integrity at a chiral center alpha to a carbonyl group during amide bond formation is a well-documented phenomenon, primarily driven by two base-catalyzed mechanisms: direct enolization and oxazolone formation.[1][2]

  • Direct Enolization: A base can directly abstract the acidic proton at the C3 position of the activated carboxylic acid, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in racemization.

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The C3 proton in the oxazolone is highly acidic and readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Nucleophilic attack by the amine on this intermediate can then produce a racemic or epimerized product.[2]

The propensity for epimerization is influenced by several factors, including the choice of coupling reagent, the presence and type of base, the solvent, and the reaction temperature.

Caption: Mechanisms of racemization at the C3 position during amide coupling.

Q2: Which coupling reagents are best to minimize epimerization when synthesizing 3-amino butanamides?

A2: The choice of coupling reagent is critical in preserving stereochemical integrity. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): While widely used, carbodiimides can lead to significant racemization if used alone, as they form highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[2] Their use is strongly recommended in combination with racemization-suppressing additives.

  • Phosphonium Reagents (e.g., BOP, PyBOP): These reagents generally offer good performance with reduced racemization compared to carbodiimides alone.[3] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] PyBOP is a safer alternative.[3]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): These are often the reagents of choice for minimizing epimerization, especially for sensitive substrates. HATU, in particular, is known for its high efficiency and low racemization rates.[4] COMU is a newer generation reagent that is also highly effective and avoids the formation of potentially explosive benzotriazole byproducts.[3]

Recommendation: For challenging couplings involving 3-aminobutanoic acid derivatives, uronium/aminium reagents like HATU or COMU are highly recommended. If using carbodiimides, the addition of OxymaPure® or HOBt is essential.

Table 1: Comparison of Common Coupling Reagents for Stereoretentive Amide Synthesis

Coupling ReagentClassAdditive RequiredRacemization PotentialNotes
DCC, DIC, EDCCarbodiimideYes (e.g., HOBt, Oxyma)High (without additive)Cost-effective; byproducts can be problematic for purification.[1][2]
BOP, PyBOPPhosphoniumNo (often used with base)Moderate to LowBOP produces a carcinogenic byproduct; PyBOP is a safer alternative.[1][3]
HBTU, HATUUronium/AminiumNo (often used with base)LowHighly efficient and widely used for minimizing racemization.[3][4]
COMUUronium/AminiumNo (often used with base)Very LowHigh efficiency and improved safety profile over benzotriazole-based reagents.[3]
T3P®Phosphonic AnhydrideNoLowVersatile and safe reagent with easy workup.

Q3: How do additives like HOBt and OxymaPure® prevent racemization?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (OxymaPure®) act as "racemization suppressants". When used with a coupling reagent (typically a carbodiimide), they form an activated ester intermediate in situ. This active ester is more stable and less prone to oxazolone formation than the O-acylisourea intermediate formed with the carbodiimide alone. The amine then reacts with this more stable active ester to form the amide bond with a significantly reduced risk of epimerization.[2][3]

additive_mechanism cluster_without_additive Without Additive cluster_with_additive With Additive (e.g., HOBt) A R-COOH + Carbodiimide B Highly Reactive O-Acylisourea A->B C Oxazolone -> Racemization B->C D R-COOH + Carbodiimide + HOBt E Stable Active Ester (OBt-ester) D->E F Amide Bond Formation (Stereoretention) E->F Amine

Caption: Role of additives in suppressing racemization during amide coupling.

Section 2: Practical Considerations for Experimental Setup

Q4: What is the impact of the base and solvent on the stereochemical outcome of the reaction?

A4: The choice of base and solvent can significantly influence the extent of epimerization.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine component and neutralize any acidic byproducts. However, an excess of a strong base can promote racemization by facilitating the abstraction of the C3 proton.[5]

    • Common Bases: Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.

    • Troubleshooting: If epimerization is observed, consider using a weaker base like 2,4,6-collidine, or carefully controlling the stoichiometry of the base.[5]

  • Solvent: The solvent can affect the reaction rate and the stability of intermediates.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices.

    • Solvent Effects: The choice of solvent can impact the reaction's outcome. For instance, some studies have shown that non-polar solvents can sometimes lead to better stereoselectivity in certain reactions. It is advisable to screen different solvents if epimerization is a persistent issue.

Q5: Are there any specific protecting group strategies that can help minimize side reactions for 3-aminobutanoic acid?

A5: Yes, the choice of the N-protecting group on the 3-amino group is important.

  • Carbamates (Boc, Cbz, Fmoc): These are the most common protecting groups. They are generally effective at preventing N-acylation side reactions. The urethane-type structure of carbamates reduces the nucleophilicity of the nitrogen and also decreases the acidity of the N-H proton, which can be beneficial.

  • Bulky Protecting Groups: In some cases, a bulky protecting group on the nitrogen can sterically hinder the approach of the base to the C3 proton, thereby reducing the rate of epimerization.

  • Backbone Protection: In peptide synthesis, backbone amide protection (e.g., with an Hmb group) is a strategy to disrupt aggregation and can also influence stereochemical outcomes. While less common for single amino acid couplings, it highlights the importance of the overall steric and electronic environment.[6]

Recommendation: For most applications, a standard Boc or Fmoc protecting group on the 3-amino group, coupled with an optimized amide coupling protocol, should be sufficient to ensure stereochemical integrity.

Section 3: Purification and Analysis

Q6: I have synthesized a mixture of diastereomeric 3-amino butanamides. How can I separate them and determine the diastereomeric ratio (d.r.)?

A6: The separation and analysis of diastereomers are crucial steps in stereoselective synthesis.

  • Separation:

    • Column Chromatography: Diastereomers have different physical properties and can often be separated by standard silica gel column chromatography.[7] Optimization of the solvent system is key.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or other suitable stationary phase is a powerful technique.[8]

  • Analysis (Determining d.r.):

    • NMR Spectroscopy: Proton (¹H) or Carbon-¹³ (¹³C) NMR can often be used to determine the diastereomeric ratio. The signals for protons or carbons near the stereocenters of the two diastereomers may be resolved, and the ratio can be determined by integration.

    • Chiral HPLC: This is the most accurate and widely used method for determining stereochemical purity.

      • Direct Method: The enantiomers of the starting material or the diastereomeric products can be separated on a chiral stationary phase (CSP).

      • Indirect Method: The product mixture can be derivatized with a chiral derivatizing agent to form new diastereomers that are more easily separated on a standard achiral HPLC column.[9][10]

Table 2: Common Chiral HPLC Columns for Amino Acid and Amine Derivatives

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhasesSuitable For
Polysaccharide-basedChiralpak®, Chiralcel®Hexane/Isopropanol, AcetonitrileBroad range of chiral compounds, including derivatized amines and amides.[5]
Macrocyclic GlycopeptideAstec CHIROBIOTIC®Polar organic, reversed-phaseUnderivatized amino acids and polar compounds.[9]
Crown EtherCrownpak®Aqueous acidic mobile phasesPrimary amines.[11]

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive Amide Coupling of N-Boc-3-aminobutanoic Acid using HATU

This protocol provides a starting point for the stereoretentive coupling of an N-protected 3-aminobutanoic acid with a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Materials:

    • N-Boc-(R)-3-aminobutanoic acid (1.0 eq.)

    • Amine (1.1 eq.)

    • HATU (1.1 eq.)

    • DIPEA (2.0 eq.)

    • Anhydrous DMF

  • Procedure: a. To a solution of N-Boc-(R)-3-aminobutanoic acid in anhydrous DMF, add the amine and DIPEA. b. In a separate flask, dissolve HATU in anhydrous DMF. c. Add the HATU solution dropwise to the mixture of the acid, amine, and base at 0 °C under an inert atmosphere (e.g., nitrogen or argon). d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford the desired 3-amino butanamide.

Protocol 2: Chiral HPLC Analysis of 3-Amino Butanamide Diastereomers

This is a general guideline for developing a chiral HPLC method to determine the diastereomeric ratio of your product.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., Chiralpak® AD-H or similar).

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas to determine the diastereomeric ratio.

References

  • Epimerisation in Peptide Synthesis. Biology2022, 11(7), 1047.
  • Coupling Reagents. Aapptec.
  • Epimerisation in Peptide Synthesis. Biology2022, 11(7), 1047.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. J. Am. Chem. Soc.2011, 133(18), 7024–7034.
  • Process optimization for acid-amine coupling: a catalytic approach. Int. J. Ind. Chem.2022, 13, 133-146.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Org. Lett.2015, 17(15), 3854–3857.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ChemistryOpen2020, 9(6), 651-656.
  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. J. Org. Chem.2019, 84(15), 9637–9646.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Protecting‐Group‐Free, Stereocontrolled Synthesis of β‐halo‐enamides. J. Org. Chem.2012, 77(5), 2149-2158.
  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Anal. Chem.2019, 91(21), 13917–13924.
  • A kind of separation detection method of 3-aminobutanol enantiomer. CN104848655A.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2022, 61B(5), 585-592.
  • Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein J. Org. Chem.2021, 17, 1860-1866.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • Enantioselective Synthesis of β-amino acids: A Review. J. Chem. Pharm. Res.2015, 7(7), 896-918.
  • (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl).
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. J.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angew. Chem. Int. Ed.2016, 55(35), 10425-10429.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Arkivoc2011, (vii), 150-161.
  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules2019, 24(18), 3349.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Chiral HPLC Separ
  • Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Org. Lett.2022, 24(46), 8554–8558.
  • Research status of β-amino amides and our design blueprint.
  • Facile synthesis of 3-amino substituted piperidines
  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Int. J. Mol. Sci.2022, 23(19), 11846.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA2013, 67(12), 874-878.
  • Synthesis method of 3-amino-1,2-propanediol. CN103319354A.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. J. Am. Chem. Soc.2013, 135(4), 1264–1267.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem.2019, 62(11), 5294–5337.
  • A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews.
  • Why did my amide syntesis does not work?
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Org. Biomol. Chem.2022, 20, 8527-8531.
  • Chiral HPLC separation: str
  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.; Synthesis of Peptides and Peptidomimetics.
  • β-Amino amide based covalent adaptable networks with high dimensional stability. Polym. Chem.2023, 14, 4716-4722.

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Separation of Butanamide Derivatives

Welcome to the technical support center for the chromatographic separation of butanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of butanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common and complex separation challenges. As Senior Application Scientists, we understand that achieving baseline resolution of diastereomers is critical for accurate quantification, impurity profiling, and preparative isolation. This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring robust and reproducible methods.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers via HPLC?

A1: Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics.[1] These differences in shape, polarity, and steric hindrance mean they interact differently with a stationary phase. This allows for their separation using conventional, achiral High-Performance Liquid Chromatography (HPLC) systems. The primary goal of method development is to identify a combination of stationary and mobile phases that maximizes these interaction differences, leading to differential retention times and, ultimately, effective separation.[2]

Q2: Do I always need a chiral stationary phase (CSP) to separate diastereomers?

A2: No, a chiral column is not typically the first choice for diastereomer separation. Because diastereomers have different physical properties, they can often be separated on standard achiral stationary phases like C18, Phenyl, or silica. The separation relies on exploiting the differences in their overall three-dimensional structure and polarity.[3] However, if separation on a range of achiral columns proves unsuccessful, a chiral stationary phase can be a powerful alternative, as it may offer unique steric and interactive environments that can resolve closely related diastereomers.[4]

Q3: My butanamide derivative has limited UV absorbance. What are my options?

A3: If your butanamide derivative lacks a strong chromophore, several strategies can be employed. The first is to use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, if your HPLC system is connected to a mass spectrometer (LC-MS), this provides highly sensitive and specific detection.[5] A third option is an indirect chemical approach: derivatization. Reacting the butanamide with a UV-active agent can append a chromophore, enhancing detectability. If this derivatizing agent is also a single enantiomer, it will convert your initial enantiomeric pairs into diastereomeric pairs, which can then be separated.[6][7]

Troubleshooting Guide: Common Separation Issues

Issue 1: Poor or No Resolution of Diastereomer Peaks

Symptom: You observe a single, broad peak, or the two diastereomer peaks are significantly overlapped (Resolution, Rs < 1.5), preventing accurate analysis.

Core Problem: The selected chromatographic conditions lack sufficient selectivity (α) , the primary factor governing peak separation.

Solutions:

  • Modify the Mobile Phase Composition: This is the most efficient first step to alter selectivity.[8][9]

    • Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. Their differing abilities to engage in hydrogen bonding and dipole-dipole interactions can dramatically alter selectivity. If you are using ACN, try switching to MeOH, and vice-versa.[9][10] Sometimes a ternary mixture (e.g., Water/ACN/MeOH) can provide a unique selectivity.[10]

    • Adjust Solvent Strength (Isocratic Elution): Systematically vary the percentage of the organic modifier in the mobile phase. While this primarily affects retention time (k'), it can also have a secondary impact on selectivity.

    • Incorporate Additives (for ionizable butanamides): If your butanamide derivative contains acidic or basic functional groups, peak shape and selectivity can be poor due to unwanted interactions with residual silanols on the stationary phase.

      • For acidic compounds, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress ionization and improve peak shape.[11]

      • For basic compounds, an amine additive like diethylamine (DEA) can achieve a similar effect.[11]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change.[9] Diastereomers can be separated on a variety of stationary phases, and their retention is governed by different mechanisms.

    • Standard Reversed-Phase (C18, C8): These are good starting points, separating based on hydrophobicity. However, they may not resolve diastereomers with very similar polarities.

    • Phenyl Phases (Phenyl-Hexyl): These phases offer π-π interactions, which can be highly effective for butanamide derivatives containing aromatic rings.

    • Pentafluorophenyl (PFP) Phases: PFP columns provide a complex mix of dipole-dipole, hydrogen bonding, and π-π interactions, making them excellent for screening when C18 fails.[4]

    • Normal Phase (Silica, Cyano, Diol): For less polar butanamide derivatives, normal-phase chromatography can provide excellent selectivity.[4][6][8] Using eluents like hexane with an alcohol modifier (e.g., ethanol or isopropanol) is a common starting point.[8]

  • Optimize Column Temperature: Temperature affects both the mobile phase viscosity and the thermodynamics of the analyte-stationary phase interaction.

    • Lowering Temperature: Generally increases retention and can sometimes enhance selectivity by magnifying the subtle energy differences in how each diastereomer interacts with the stationary phase.[12]

    • Increasing Temperature: Decreases retention time and improves peak efficiency by reducing mobile phase viscosity.[12] In some cases, higher temperatures can alter the conformation of the stationary phase or analyte, leading to improved separation or even a reversal of elution order.[13][14] It is recommended to screen temperatures at set intervals (e.g., 25°C, 40°C, 55°C).

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are not symmetrical. Tailing peaks have an extended back, while fronting peaks have a sloped front.

Core Problem: This is often caused by secondary chemical interactions, column overload, or issues with the sample solvent.

Solutions:

  • Use Mobile Phase Additives: As mentioned previously, acidic or basic additives are highly effective at minimizing secondary interactions between ionizable analytes and the silica support, which is a primary cause of peak tailing.[11][15]

  • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause distorted, broad, or fronting peaks. Ideally, dissolve your sample in the initial mobile phase itself or a weaker solvent.[15]

  • Reduce Mass Load: Injecting too much sample can overload the column, leading to broad, triangular-shaped peaks. Reduce the injection volume or the sample concentration to see if peak shape improves.

  • Check for Column Issues: Persistent peak tailing for all compounds may indicate a void in the column packing or a contaminated guard column/frit.

Experimental Protocols & Data

Protocol 1: Systematic Method Development Workflow for Diastereomer Separation

This protocol outlines a logical, step-by-step approach to developing a separation method from scratch.

  • Initial Column & Mobile Phase Screening:

    • Select two to three different achiral columns with orthogonal selectivities (e.g., C18, PFP, and Silica).

    • Prepare primary mobile phase systems.

      • Reversed-Phase: A) Water/Acetonitrile, B) Water/Methanol. Add 0.1% Formic Acid to both for general-purpose use.

      • Normal-Phase: A) Hexane/Ethanol, B) Hexane/Isopropanol.

    • Run a broad gradient on each column/mobile phase combination to determine the approximate elution conditions and to see if any separation is observed.

  • Isocratic Optimization:

    • Based on the most promising screening result, convert the gradient method to an isocratic one.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.

  • Temperature and Flow Rate Optimization:

    • Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal balance of selectivity and efficiency.

    • Fine-tune the flow rate. Lower flow rates can sometimes improve resolution for complex separations but will increase the run time.

Data Presentation

Table 1: Properties of Common HPLC Organic Modifiers

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength (Reversed-Phase)Key Characteristics
Acetonitrile 5.80.37190StrongerGood for dipole-dipole interactions; low viscosity leads to higher efficiency.
Methanol 5.10.60205WeakerExcellent hydrogen-bond donor and acceptor; can offer unique selectivity compared to ACN.[9]
Ethanol 4.31.20210WeakerOften used as a modifier in normal-phase chromatography.[8]
Isopropanol 3.92.40205WeakerStronger than ethanol in normal-phase; higher viscosity.[8]

Table 2: Troubleshooting Summary

ProblemLikely Cause(s)Recommended First Steps
No Separation Poor selectivity (α ≈ 1)1. Switch organic modifier (ACN ↔ MeOH). 2. Change to a different stationary phase (e.g., C18 → PFP).
Poor Resolution (Rs < 1.5) Sub-optimal selectivity or efficiency1. Fine-tune mobile phase composition (± 2-5% organic). 2. Optimize temperature. 3. Decrease flow rate.
Peak Tailing Secondary interactions; Mass overload1. Add 0.1% TFA or DEA to mobile phase. 2. Reduce sample concentration/injection volume.
Irreproducible Retention Poor equilibration; Temperature fluctuation1. Increase column equilibration time. 2. Use a column thermostat.

Visualizations

Diagrams of Key Concepts

// Nodes Start [label="Poor or No Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeMP [label="Modify Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Switch Organic Modifier\n(ACN <-> MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizeRatio [label="Optimize % Organic\n(Isocratic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Additives [label="Use Additives\n(TFA, DEA, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeSP [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C18 [label="C18 / C8", fillcolor="#FFFFFF", fontcolor="#202124"]; Phenyl [label="Phenyl / Phenyl-Hexyl", fillcolor="#FFFFFF", fontcolor="#202124"]; PFP [label="PFP", fillcolor="#FFFFFF", fontcolor="#202124"]; HILIC_NP [label="HILIC / Normal Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckFlow [label="Adjust Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];

// Edges Start -> ChangeMP [label="Start Here"]; ChangeMP -> ChangeSolvent; ChangeMP -> OptimizeRatio; ChangeMP -> Additives; ChangeSolvent -> ChangeSP [label="If no improvement"]; OptimizeRatio -> ChangeSP [label="If no improvement"]; Additives -> ChangeSP [label="If no improvement"];

ChangeSP -> C18; ChangeSP -> Phenyl; ChangeSP -> PFP; ChangeSP -> HILIC_NP;

C18 -> OptimizeTemp [label="If partial separation"]; Phenyl -> OptimizeTemp [label="If partial separation"]; PFP -> OptimizeTemp [label="If partial separation"]; HILIC_NP -> OptimizeTemp [label="If partial separation"];

OptimizeTemp -> CheckFlow; CheckFlow -> Success [label="Fine-tune"]; } endom Caption: Troubleshooting workflow for poor diastereomer resolution.

// Nodes Analyte [label="{Diastereomer Pair| Different 3D Shapes}", fillcolor="#FFFFFF", fontcolor="#202124"]; StationaryPhase [label="{Stationary Phase (e.g., PFP)| π-π Sites| Dipole Moments| H-Bonding Sites}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Differential Retention\n= SEPARATION", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte:f0 -> StationaryPhase [label="Interaction", style=dashed]; StationaryPhase -> Separation [label="Leads to"]; } endom Caption: Basis of separation on an achiral stationary phase.

References

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. Chemistry & Biochemistry Theses. [Link]

  • Gaspar, A., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • International Science Community Association. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. Research Journal of Chemical Sciences. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Valko, K. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. GSK. [Link]

  • Gritti, F., & Guiochon, G. (2012). Tuneable Peak Deformations in Chiral Liquid Chromatography. Analytical Chemistry. [Link]

  • Chromatography Forum. Separation of diastereomers. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Akazome, M., et al. (2010). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Analytical Sciences. [Link]

  • Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]

  • ResearchGate. How to separate the diastereomer peak from main peak?. [Link]

  • Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]

  • Taylor & Francis Online. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. [Link]

  • Bobnar, M., et al. (2022). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. [Link]

  • Matuszewski, B. K., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite... Pharmaceutical Research. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • ResearchGate. Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. [Link]

  • MDPI. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]

  • Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]

  • Gal, J. (2017). Chiral switches versus de novo enantiomerically pure compounds. Chirality. [Link]

  • SIELC Technologies. Separation of Butanamide on Newcrom R1 HPLC column. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

  • PubMed. (2008). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Butanamide Synthesis

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the amidation step of butanamide synthesis. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the amidation step of butanamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ultimately improve your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Butanamide Yields

This guide is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My direct amidation of butanoic acid with an amine is resulting in consistently low yields. What are the primary reasons for this?

Answer:

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill battle at moderate temperatures.[1] This is primarily due to two factors:

  • Acid-Base Neutralization: Carboxylic acids and amines readily undergo an acid-base reaction to form a stable and unreactive ammonium carboxylate salt. This salt formation effectively removes both reactants from the desired amidation pathway.

  • High Activation Energy: The direct attack of a neutral amine on a neutral carboxylic acid has a high activation energy. The carboxylate anion is a poor electrophile, and the ammonium cation is not nucleophilic.

To overcome these hurdles, the reaction typically requires high temperatures (often exceeding 160°C) to drive off the water formed and shift the equilibrium towards the amide product.[1] However, such harsh conditions can lead to thermal degradation of starting materials and products, contributing to low yields.

Question 2: I'm using a coupling agent, but my yields are still suboptimal. How can I troubleshoot this?

Answer:

Low yields when using coupling reagents often point to issues with the activation of the carboxylic acid, the nucleophilicity of the amine, or the stability of the reagents themselves.

Troubleshooting Steps:

  • Insufficient Carboxylic Acid Activation:

    • Reagent Choice: Not all coupling reagents are created equal. For sterically hindered or electron-poor butanoic acid derivatives, a more potent activating agent may be necessary. For instance, switching from a carbodiimide like EDC in combination with HOBt to a uronium-based reagent like HATU can significantly improve yields.[2]

    • Reagent Integrity: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture and can degrade over time.

  • Poorly Nucleophilic Amine:

    • Steric Hindrance: If your amine is sterically bulky, the reaction rate will be slower. Increasing the reaction temperature or extending the reaction time may be necessary.

    • Amine Salt Formation: If you are using an amine salt (e.g., a hydrochloride salt), ensure you are using a sufficient amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Side Reactions:

    • N-acylurea formation: When using carbodiimides like DCC or EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to remove. The addition of HOBt or Oxyma can suppress this side reaction.

    • Racemization: If your butanoic acid or amine contains a chiral center, racemization can be a concern. Using coupling reagents known for low racemization, such as those combined with Oxyma, and avoiding excess base can help minimize this issue.

Question 3: I'm observing multiple spots on my TLC, and purification is proving difficult. What are the likely impurities?

Answer:

The nature of impurities will depend on your chosen synthetic route.

  • From Acyl Chlorides:

    • Unreacted Butanoyl Chloride: If the reaction is incomplete, you may have residual acyl chloride. This can often be quenched during the workup by washing with a mild aqueous base like sodium bicarbonate.

    • Butanoic Anhydride: Formed from the reaction of butanoyl chloride with any residual butanoic acid.

    • Amine Hydrochloride Salt: A byproduct of the reaction.

  • From Coupling Reagent-Mediated Reactions:

    • Unreacted Starting Materials: Butanoic acid and the amine.

    • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) from DCC or the water-soluble urea from EDC.

    • N-acylurea: As mentioned previously, a common byproduct with carbodiimides.

Purification Strategies:

  • Aqueous Washes: A standard workup involving sequential washes with a mild acid (e.g., dilute HCl) to remove unreacted amine, a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and brine can effectively remove many impurities.

  • Crystallization: If your butanamide is a solid, recrystallization from an appropriate solvent system is an excellent purification technique.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing butanamide?

A1: The most prevalent methods include:

  • Reaction of Butanoyl Chloride with an Amine: This is a robust and generally high-yielding method due to the high reactivity of the acyl chloride.[3]

  • Coupling Reagent-Mediated Amidation of Butanoic Acid: This is a very common approach in modern organic synthesis, particularly in pharmaceutical development, as it avoids the need to prepare the acyl chloride and often proceeds under milder conditions.[1][4]

  • Direct Thermal Amidation: Heating butanoic acid and an amine at high temperatures, often with removal of water. This method is less common due to the harsh conditions required.[1]

  • Enzymatic Synthesis: Using enzymes like lipases as biocatalysts can offer a greener and more selective route to butanamide.[5]

Q2: How do I choose the right coupling reagent for my butanamide synthesis?

A2: The choice of coupling reagent depends on several factors, including the steric and electronic properties of your substrates, the desired reaction conditions, and cost.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effective, widely used.Can lead to N-acylurea formation and racemization.
Phosphonium Salts PyBOP, BOPHigh reactivity, good for hindered substrates.Can be expensive, byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, COMUVery high reactivity, low racemization, suitable for difficult couplings.Generally more expensive.
Boron-Based Reagents Boronic acids, B(OCH₂CF₃)₃Can mediate direct amidation under relatively mild conditions.[6]Substrate scope can be limited.

Q3: Can I perform the amidation of butanoic acid without a solvent?

A3: While some solvent-free amidation methods have been reported, they are not as common. Reactions are typically carried out in a suitable aprotic solvent like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile to ensure proper mixing and to control the reaction temperature.[6]

Q4: What is the role of a base in the amidation reaction?

A4: In the reaction of an acyl chloride with an amine, a base (often a second equivalent of the amine or a non-nucleophilic base like triethylamine) is used to neutralize the HCl byproduct, driving the reaction to completion. In coupling reagent-mediated reactions, a base is often used to deprotonate the amine if it is supplied as a salt and can also facilitate the activation of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of N-substituted Butanamide from Butanoyl Chloride

This protocol is a general procedure for the reaction of butanoyl chloride with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude butanamide. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 2: EDC/HOBt Mediated Synthesis of Butanamide

This protocol describes a common coupling reagent-mediated amidation.

  • Reaction Setup: To a solution of butanoic acid (1.0 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

General Amidation Workflow

AmidationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Butanoic Acid & Amine Activation Choose Activation Method (e.g., Acyl Chloride, Coupling Agent) Reagents->Activation Solvent Select Anhydrous Solvent Activation->Solvent Mixing Combine Reactants under Controlled Temperature Solvent->Mixing Monitoring Monitor Progress (TLC, LC-MS) Mixing->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Chromatography, Recrystallization) Drying->Purification

Caption: A generalized workflow for the synthesis of butanamide.

Troubleshooting Low Yields in Amidation

Troubleshooting Start Low Butanamide Yield CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckAmine Is the Amine Sufficiently Nucleophilic? CheckActivation->CheckAmine Yes ImproveActivation Use Stronger Coupling Agent Use Fresh Reagents CheckActivation->ImproveActivation No CheckConditions Are Reaction Conditions Optimal? CheckAmine->CheckConditions Yes ImproveAmine Increase Temperature Add Base for Amine Salt CheckAmine->ImproveAmine No SideReactions Are Side Reactions Occurring? CheckConditions->SideReactions Yes OptimizeConditions Increase Temperature/Time Change Solvent CheckConditions->OptimizeConditions No MinimizeSideReactions Add HOBt/Oxyma Use Low-Racemization Reagents SideReactions->MinimizeSideReactions Yes Success Improved Yield SideReactions->Success No ImproveActivation->CheckActivation ImproveAmine->CheckAmine OptimizeConditions->CheckConditions MinimizeSideReactions->Success

Caption: A decision tree for troubleshooting low yields in butanamide synthesis.

References

  • Synthesis of N-butylbutanamide from Butanoyl Chloride - Benchchem. Link

  • Synthesis of N-Methylbutyramide from Butanoyl Chloride: Application Notes and Protocols - Benchchem. Link

  • A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC - NIH. Link

  • Amide formation from acyl chloride (video) - Khan Academy. Link

  • Technical Support Center: Optimizing Reaction Conditions for N'-(4-fluorophenyl)butanediamide Derivatives - Benchchem. Link

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Link

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Link

  • Technical Support Center: Optimization of Amidation Reactions - Benchchem. Link

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Link

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Link

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Link

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. Link

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the production of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to pilot and production scales. As a key chiral intermediate, notably in the synthesis of the antidepressant Duloxetine, robust and scalable manufacturing is critical.[1][2][3]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process chemistry experience. Our goal is to help you anticipate challenges, optimize your process, and ensure the consistent, high-quality production of this vital molecule.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis in a direct question-and-answer format.

Reaction Control & Selectivity
Q1: My thia-Michael addition of thiophenol is sluggish and gives inconsistent yields at a larger scale. What factors should I investigate?

This is a common issue when scaling conjugate additions. The reaction's success hinges on the efficient generation and reaction of the thiolate anion, which can be influenced by several factors that change with scale.

  • Causality—Base Selection and Stoichiometry: The rate of a base-catalyzed thia-Michael addition is highly dependent on the pKa of the base and the pKa of the thiol.[4] A base must be strong enough to deprotonate thiophenol (pKa ≈ 6.6) to generate the nucleophilic thiolate, but not so strong that it promotes side reactions. On a large scale, localized concentration gradients during base addition can lead to pockets of unreacted thiol.

    • Troubleshooting Steps:

      • Re-evaluate Your Base: While organic bases like triethylamine (TEA) are common, their pKa (~10.8) may lead to an unfavorable equilibrium.[4] Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate if compatible with your substrate's solubility.

      • Optimize Stoichiometry: Ensure at least a stoichiometric amount of base is used. On scale, subsurface addition of the base with vigorous agitation can prevent localized high concentrations and improve reaction consistency.

      • Solvent Effects: The polarity of the solvent significantly impacts the reaction rate by stabilizing the thiolate anion.[4] Aprotic polar solvents like DMF or DMSO are often effective. If using less polar solvents like THF, ensure adequate mixing to maintain homogeneity.

  • Causality—Exotherm and Temperature Control: The thia-Michael addition is exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, potentially causing side reactions or degradation of the product.

    • Troubleshooting Steps:

      • Controlled Addition: Add the base or thiophenol slowly to the reaction mixture at a controlled temperature, allowing the reactor's cooling system to manage the heat output.

      • Calorimetry Data: If possible, perform reaction calorimetry (e.g., RC1) on a mini-scale to understand the thermal profile and design a safe and effective cooling plan for the full-scale batch.

Q2: I'm observing significant byproduct formation during the final amidation step. How can I improve selectivity when scaling up?

Amidation reactions are fundamental but can be challenging to scale, with issues of atom economy, side-product formation, and difficult purifications.[5][6]

  • Causality—Coupling Reagent Choice: The choice of coupling reagent is critical for large-scale synthesis due to factors like cost, safety, and the nature of the byproducts.[5][7] Reagents common in discovery chemistry, like HATU, generate stoichiometric amounts of byproducts that can complicate purification on a multi-kilogram scale.

    • Troubleshooting Steps:

      • Evaluate Process-Friendly Reagents: Consider reagents that are more suitable for large-scale work. The table below compares common options.

      • Activation Conditions: Ensure the carboxylic acid is fully activated before adding the amine. This can be monitored in-situ by techniques like IR spectroscopy. Pre-forming the active ester at a controlled temperature (e.g., 0 °C) before adding the amine can minimize side reactions.

  • Causality—Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of coupling agents or the product itself.

    • Troubleshooting Steps:

      • Temperature Control: Maintain the recommended temperature for your specific coupling reagent. Overheating can lead to epimerization or the formation of unwanted side products.

      • Monitor Reaction Completion: Avoid unnecessarily long reaction times. Use HPLC to monitor the consumption of the starting material and stop the reaction once it has reached completion.

Coupling ReagentPros for Scale-UpCons for Scale-UpByproduct Nature
HATU/HBTU High reactivity, low racemizationHigh cost, poor atom economy, potential exothermWater-soluble, but requires large volumes for removal
CDI (Carbonyldiimidazole) Relatively low cost, gaseous byproduct (CO2)Moisture sensitive, can be sluggishImidazole (water-soluble)
T3P (Propylphosphonic Anhydride) High reactivity, excellent for low-nucleophilicity aminesModerate cost, viscous reagentWater-soluble phosphate salts
EDC/HCl with HOBt Widely used, moderate costHOBt has safety/explosive hazard concerns on scaleWater-soluble urea and HOBt
Stereochemical Integrity
Q3: The enantiomeric excess (ee) of my final product is decreasing upon scale-up. What are the likely causes and how can I prevent racemization?

Maintaining stereochemical purity is a primary challenge in asymmetric synthesis, especially during scale-up where reactions are subjected to longer processing times and potentially non-uniform conditions.[8][9]

  • Causality—pH and Temperature Extremes: The chiral center, being alpha to a thioether and beta to an amino group, can be susceptible to epimerization under harsh acidic or basic conditions, particularly at elevated temperatures. This can occur during the reaction, work-up, or even purification.

    • Troubleshooting Steps:

      • Strict pH Control: During aqueous work-up, carefully control the pH. Avoid strongly acidic or basic conditions. Use buffered solutions where possible.

      • Minimize Thermal Stress: Keep reaction and work-up temperatures as low as practically possible. If a distillation step is required, use high vacuum to reduce the boiling point.

      • Limit Exposure Time: Plan the process to minimize the time the material is held under potentially racemizing conditions.

  • Causality—Incomplete Reactions or Side Reactions: If a reaction step that sets the stereocenter (e.g., an asymmetric hydrogenation or resolution) does not go to completion, or if a minor enantiomer reacts faster in a subsequent step, the final ee can be eroded.

    • Troubleshooting Steps:

      • Drive Key Reactions to Completion: Ensure the stereocenter-forming step is driven to >99% conversion.

      • Analyze Intermediates: Routinely check the ee of key intermediates, not just the final product. This helps pinpoint the exact step where chiral purity is lost.

Workflow & Troubleshooting Diagrams

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Final Amidation & Purification Start Chiral Precursor Thioether Thia-Michael Addition (Thiophenol) Start->Thioether Step 1 Amine Amine Formation / Deprotection Thioether->Amine Step 2 Amidation Amidation with Dimethylamine Amine->Amidation Step 3 Workup Aqueous Work-up Amidation->Workup Step 4 Purification Purification (Crystallization / Chromatography) Workup->Purification Step 5 API_Intermediate (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butanamide Purification->API_Intermediate Racemization_Troubleshooting start Low Enantiomeric Excess (ee) Detected check_step Which step shows ee loss? start->check_step reaction During Reaction check_step->reaction Reaction Step workup During Work-up check_step->workup Work-up purification During Purification check_step->purification Purification check_reaction_cond Are reaction T or time excessive? reaction->check_reaction_cond check_workup_ph Is pH outside 4-9 range? workup->check_workup_ph check_purif_method Is purification method harsh? (e.g., high T distillation) purification->check_purif_method optimize_reaction Action: Reduce T & time. Monitor kinetics. check_reaction_cond->optimize_reaction Yes final_check Re-analyze ee. Issue resolved? check_reaction_cond->final_check No optimize_reaction->final_check optimize_workup Action: Use buffered solutions. Minimize work-up time. check_workup_ph->optimize_workup Yes check_workup_ph->final_check No optimize_workup->final_check optimize_purif Action: Use crystallization. Use high vacuum for distillation. check_purif_method->optimize_purif Yes check_purif_method->final_check No optimize_purif->final_check success Process Optimized final_check->success Yes fail Consult Process Chemistry Team final_check->fail No

Caption: Decision tree for troubleshooting loss of enantiomeric excess.

Work-up and Purification
Q4: I'm struggling with the aqueous work-up. Emulsion formation and product loss to the aqueous layer are major issues. What are some robust work-up procedures?

This is a classic scale-up challenge for polar, amine-containing molecules. The amphiphilic nature of the product and its salts can lead to stable emulsions, and its polarity can cause significant losses during extraction.

  • Causality—Emulsion Formation: Emulsions are often stabilized by fine particulates or by the surfactant-like properties of the product salt at the aqueous-organic interface. Vigorous mixing in large reactors can exacerbate this.

    • Troubleshooting Steps:

      • Modify Agitation: Use slower, more deliberate stirring during phase separation.

      • Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, reducing its aqueous solubility.

      • Solvent Swap: If the reaction solvent is partially water-miscible (like THF), consider distilling it off and replacing it with a more immiscible solvent like methyl tert-butyl ether (MTBE) or toluene before the aqueous wash.

  • Causality—Product Solubility: As a free amine, the product has some water solubility. As a protonated salt (e.g., hydrochloride), it can be highly water-soluble.

    • Troubleshooting Steps:

      • pH-Controlled Extraction: The key is to manipulate the product's charge state. To extract the product into an organic solvent, the aqueous phase should be made basic (pH > 9) to ensure it is in its neutral, free-amine form. Conversely, to remove basic impurities, you can wash the organic layer with a dilute acid, which will protonate and extract the basic compounds into the aqueous phase.

      • Back-Extraction: To recover product from the aqueous layers, adjust the pH to be basic and re-extract with fresh organic solvent. Combine these organic extracts with the main batch.

Q5: Purification by column chromatography is not viable for my target scale. What are effective, scalable purification methods for this polar amino amide?

Flash chromatography is generally unsuitable for producing multi-kilogram quantities of a product due to high solvent consumption and low throughput. Scalable purification relies on phase-change methods like crystallization or highly efficient, non-chromatographic techniques. [10][11]

  • Causality—High Polarity and Amine Functionality: The molecule's polarity makes it challenging to crystallize from common non-polar solvents, while the basic amine group can interact with silica gel, leading to streaking and poor separation in normal-phase chromatography. [10] * Troubleshooting & Optimization:

    • Crystallization as the Primary Method: This is the most economical and scalable purification technique.
    • Protocol: Perform a solvent screen using small amounts of the crude product. Test a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, MTBE) and anti-solvents (e.g., heptane, hexane). Look for a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. [11]Once a good system is found, optimize the cooling profile, seeding strategy, and agitation to control crystal size and purity.
    • Salt Formation and Crystallization: If the free base does not crystallize well, consider forming a salt (e.g., hydrochloride, tartrate, mandelate). Salts often have very different solubility profiles and form highly ordered, pure crystals. The desired free base can be regenerated in a final step.
    • Ion-Exchange Resins: For removing stubborn charged impurities, a "catch-and-release" approach with an acidic ion-exchange resin (e.g., a sulfonic acid resin) can be effective. [12]The crude solution is passed through a column of the resin, which captures the basic product. After washing the resin to remove neutral impurities, the pure product is released by eluting with a basic solution (e.g., ammonia in methanol).

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns when scaling up this synthesis?
  • Thiophenol: Thiophenol has an extremely noxious odor and is toxic. All transfers should be conducted in a closed system or a well-ventilated area (e.g., fume hood or walk-in hood). Consider using a scrubber system with bleach or hydrogen peroxide to neutralize any vented fumes.

  • Thermal Hazards: As mentioned, the thia-Michael addition and amidation coupling reactions can be exothermic. Ensure the reactor has adequate cooling capacity and that addition rates are controlled to prevent thermal runaway. [7]* Coupling Reagents: Some coupling reagents or their additives, like 1-hydroxybenzotriazole (HOBt), have fallen out of favor for large-scale use due to potential explosion hazards. [7]Always consult the Safety Data Sheet (SDS) and perform a safety assessment before scaling up any new reagent.

  • Solvents: Standard solvent hazards (flammability, toxicity) apply. Minimize the use of and exposure to hazardous solvents like dichloromethane.

FAQ 2: What are the critical process parameters (CPPs) that I should monitor during the key reaction steps?

Critical Process Parameters are variables that must be controlled to ensure the process produces a product of the desired quality. For this synthesis, key CPPs include:

  • Temperature: Crucial for controlling reaction rates and preventing side reactions or degradation, especially during the thia-Michael addition and amidation.

  • Reagent Stoichiometry and Addition Rate: Inaccurate stoichiometry can lead to incomplete reactions or excess impurities. The addition rate controls the reaction exotherm and can impact selectivity.

  • pH: Essential during the aqueous work-up to ensure the product is in the correct phase (organic vs. aqueous) for extraction and to prevent racemization. * Agitation/Mixing: Poor mixing on a large scale can lead to localized "hot spots" or high concentrations of reagents, resulting in inconsistent reactions and impurity formation. [13]

FAQ 3: Can biocatalysis be a viable alternative for establishing the chiral center in this synthesis?

Yes, biocatalysis is a powerful and increasingly common strategy for producing chiral amines and their precursors on an industrial scale. [14][15]* Potential Biocatalytic Steps:

  • Asymmetric Reduction: An appropriate ketone precursor could be reduced to the corresponding chiral alcohol using a ketoreductase (KRED) enzyme with very high enantioselectivity.
  • Reductive Amination: Enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) could potentially convert a ketone precursor directly into the chiral amine in a single step. [16]* Pros and Cons for Scale-Up:
  • Advantages: Biocatalytic reactions often run in water under mild pH and temperature conditions, leading to a greener process with high selectivity and minimal risk of racemization. [16] * Challenges: Enzyme stability, cost, and activity with non-natural substrates can be hurdles. However, significant advances in protein engineering are rapidly overcoming these limitations.

Part 3: References

  • ChemicalBook. (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis.

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.

  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.

  • ACS Publications. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology.

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

  • ResearchGate. Scale-up experiment and application in asymmetric synthesis.

  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • American Chemical Society. (2007). SPECIAL FEATURE SECTION: ASYMMETRIC SYNTHESIS ON LARGE SCALE.

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach.

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.

  • ResearchGate. Duloxetine Synthesis.

  • ScienceDirect. (2019). Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer.

  • PubMed. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • Google Patents. CN108341797B - Synthesis method of duloxetine intermediate.

  • NIH. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

  • ResearchGate. (2020). What is the best technique for amide purification?.

  • PubMed Central. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions.

  • ResearchGate. (2017). How to separate amides from free amine.

  • Google Patents. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate.

  • Google Patents. CN111793056A - Preparation method of duloxetine intermediate.

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.

  • Google Patents. US20040249170A1 - Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine.

  • ACS Publications. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Analogs as Delta-Opioid Receptor Modulators

Introduction The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] Unlike the mu-opioid recepto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] Unlike the mu-opioid receptor (MOR), which is the primary target of traditional opioid analgesics like morphine and fentanyl, DOR activation offers the potential for potent pain relief with a reduced risk of adverse effects such as respiratory depression, tolerance, and addiction.[3][4] The prototypical non-peptide DOR agonist, SNC80, a derivative of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, has been instrumental in elucidating the therapeutic potential of DORs.[5] However, its clinical development has been hampered by off-target effects, including seizure-like convulsions at higher doses, which are thought to be linked to its potent recruitment of β-arrestin.[6]

This has spurred extensive research into the development of SNC80 analogs with improved pharmacological profiles. This guide provides a comparative analysis of key analogs, focusing on their structure-activity relationships (SAR), receptor binding and functional activity, and in vivo effects. We will also delve into the standardized experimental protocols essential for the characterization of these compounds, providing researchers with a robust framework for their own investigations.

Core Compound Profile: SNC80

SNC80 is a highly potent and selective DOR agonist.[5] Its high affinity for the DOR is a critical benchmark for the development of new analogs. However, the "SNC80 scaffold" is also associated with strong recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, which has been implicated in its undesirable side effects.[2][6]

Comparative Analysis of Key Analogs

The quest for safer and more effective DOR agonists has led to the synthesis and evaluation of numerous analogs of the parent butanamide structure. Modifications have typically focused on the N,N-dimethylamino group, the phenylthio moiety, and the butanamide backbone to optimize potency, selectivity, and downstream signaling pathways.

Structure-Activity Relationship (SAR) Insights

The chemical structure of these analogs plays a pivotal role in their interaction with the DOR.[7] Key SAR observations include:

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the phenylthio group significantly impact both binding affinity and selectivity. For instance, the removal of the 3-methoxy group from the benzyl ring of a related series of compounds led to SNC162, a ligand with over 8700-fold selectivity for the DOR over the MOR.[8][9]

  • Modifications of the Amine: Alterations to the N,N-dimethylamino group can influence potency and efficacy.

  • Chirality: The stereochemistry at the 3-position of the butanamide is crucial for high-affinity binding to the DOR.

In Vitro Performance: Binding Affinity and Functional Potency

The initial characterization of novel analogs invariably involves assessing their binding affinity (Ki) and functional potency (EC50) at the DOR.

Receptor Binding Affinity: Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the DOR.

Functional Potency: Functional assays, such as the [35S]GTPγS binding assay, are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. This assay measures the activation of G-proteins, a proximal event in the GPCR signaling cascade.[10] An increase in [35S]GTPγS binding in the presence of a compound indicates agonist activity.

Table 1: Comparative In Vitro Data for Selected DOR Agonists

CompoundDOR Binding Affinity (Ki, nM)DOR Functional Potency (EC50, nM)MOR Binding Affinity (Ki, nM)Selectivity (MOR Ki / DOR Ki)
SNC80 ~19.2[8][9]>1000>1000
SNC162 0.625[8][9]-5500[8][9]>8700[8][9]
ADL5859 ----
PN6047 ----

Note: Data is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence absolute values. The development of ADL5859 and PN6047 aimed to reduce the β-arrestin recruitment seen with SNC80.[6]

Cellular Signaling Pathways

Upon activation by an agonist, the DOR couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This is a key mechanism underlying the therapeutic effects of DOR agonists. Additionally, DOR activation can modulate ion channels.

However, agonist binding also triggers the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins (β-arrestin 1 and 2), which mediate receptor desensitization, internalization, and can initiate distinct signaling cascades.[11] The "biased agonism" concept, where a ligand preferentially activates one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is a major focus in modern drug development for GPCRs. The convulsive effects of SNC80 are thought to be mediated by its strong engagement of the β-arrestin pathway.[6]

Below is a diagram illustrating the primary signaling pathways of the Delta-Opioid Receptor.

DOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein activates GRK GRK DOR->GRK activates P_DOR Phosphorylated DOR DOR->P_DOR Agonist DOR Agonist (e.g., SNC80) Agonist->DOR binds AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP GRK->P_DOR B_Arrestin β-Arrestin P_DOR->B_Arrestin recruits Internalization Receptor Internalization/ Signaling B_Arrestin->Internalization

Caption: Delta-Opioid Receptor Signaling Pathways.

In Vivo Performance: Antinociception and Side Effect Profile

The ultimate test for any novel analgesic is its performance in preclinical in vivo models of pain.[12]

Antinociceptive Assays:

  • Hot Plate Test: This assay measures the latency of a thermal pain response and is a common method for evaluating the efficacy of opioid compounds.[12]

  • Tail Flick Test: Similar to the hot plate test, this measures the latency to withdraw the tail from a thermal stimulus.[13]

  • Abdominal Constriction (Writhing) Assay: This test is sensitive to a range of opioid agonists and partial agonists and involves observing the number of writhes induced by an intraperitoneal injection of a chemical irritant.[14]

Side Effect Evaluation: A key goal in developing SNC80 analogs is to separate the desired analgesic effects from the dose-limiting side effects. This involves careful dose-response studies to establish a therapeutic window. Locomotor activity and conditioned place preference assays can also provide insights into the abuse potential of new compounds.[15]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DOR

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the DOR.

Materials:

  • Cell membranes expressing the human delta-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-Naltrindole (a potent DOR antagonist).

  • Test compounds (analogs of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds. Thaw the cell membranes on ice.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein), a fixed concentration of [3H]-Naltrindole (near its Kd value), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

This protocol measures the agonist-stimulated binding of [35S]GTPγS to G-proteins.

Materials:

  • Cell membranes expressing the DOR.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound and GDP in the assay buffer for 15-30 minutes at 30°C.

  • Initiation: Add [35S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The development of analogs of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide has significantly advanced our understanding of DOR pharmacology. The focus has shifted from solely optimizing potency and selectivity to fine-tuning the downstream signaling profiles of these compounds. The goal is to develop biased agonists that preferentially activate the G-protein pathway responsible for analgesia while minimizing the β-arrestin signaling associated with adverse effects. Future research will likely involve more sophisticated screening platforms to identify such biased ligands, as well as the use of advanced in vivo models to better predict clinical outcomes. The continued exploration of this chemical space holds great promise for the development of a new generation of safer and more effective treatments for chronic pain and other neurological disorders.[1][3]

References

  • Knapp, R. J., et al. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Knapp, R. J., et al. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. University of Arizona. Available from: [Link]

  • Structure Activity Relationship (SAR) of Opioids. YouTube. Available from: [Link]

  • Le, T. P., et al. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. International Journal of Molecular Sciences. Available from: [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology. Available from: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences. Available from: [Link]

  • GTP binding assay. Revvity. Available from: [Link]

  • Molecular Control of δ-Opioid Receptor Signaling. Molecular Pharmacology. Available from: [Link]

  • Full article: Precision pain management: can delta opioid receptor (DOR) agonists outperform more traditional pain management strategies?. Taylor & Francis Online. Available from: [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. Available from: [Link]

  • The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ResearchGate. Available from: [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available from: [Link]

  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate. Available from: [Link]

  • In vivo antinociception of potent mu opioid agonist tetrapeptide analogues and comparison with a compact opioid agonist - neurokinin 1 receptor antagonist chimera. Journal of Medicinal Chemistry. Available from: [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. AccelaChem. Available from: [Link]

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Available from: [Link]

  • The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. Neuropharmacology. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry. Available from: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. Available from: [Link]

  • Comparison Between Delta-Opioid Receptor Functional Response and Autoradiographic Labeling in Rat Brain and Spinal Cord. Journal of Comparative Neurology. Available from: [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Available from: [Link]

  • (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[7][8][16]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide... Journal of Medicinal Chemistry. Available from: [Link]

  • Measuring G-Protein-Coupled Receptor Signaling. YouTube. Available from: [Link]

  • Differential sensitivity of antinociceptive tests to opioid agonists and partial agonists. British Journal of Pharmacology. Available from: [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Trends in Neurosciences. Available from: [Link]

  • Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Oxycodone. Wikipedia. Available from: [Link]

Sources

Comparative

Efficacy comparison of DPP-4 inhibitors synthesized from different butanamide intermediates

Introduction: The Central Role of Butanamide Scaffolds in Modern Diabetes Therapy Dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, function by preventing the degrada...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Butanamide Scaffolds in Modern Diabetes Therapy

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, function by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[1] A significant portion of these highly successful "gliptin" drugs share a common structural heritage: a core scaffold derived from or synthetically analogous to butanamide intermediates. The specific nature of this butanamide-derived moiety, particularly the stereochemistry and substitutions, plays a pivotal role in the inhibitor's potency, selectivity, and overall clinical efficacy.

This guide provides an in-depth comparison of the efficacy of leading DPP-4 inhibitors, tracing their performance back to the distinct butanamide intermediates employed in their synthesis. We will explore the synthetic pathways, analyze the structure-activity relationships (SAR), and present comparative efficacy data to provide researchers and drug development professionals with a comprehensive understanding of how subtle variations in a common chemical starting point can lead to significant differences in therapeutic outcomes.

Sitagliptin: Asymmetric Hydrogenation of a Prochiral Butanamide Derivative

Sitagliptin, the first-in-class DPP-4 inhibitor, features a β-amino acid derivative as its key structural motif.[2] The synthesis of this crucial component relies on the asymmetric hydrogenation of a prochiral enamine, which is itself derived from a butanamide-like precursor. This elegant synthetic strategy directly establishes the desired (R)-stereochemistry at the β-position, which is critical for potent DPP-4 inhibition.

Synthetic Workflow: From Butanamide Precursor to Chiral Amine

The industrial synthesis of sitagliptin has evolved to a highly efficient, green process. A key step involves the rhodium-catalyzed asymmetric hydrogenation of an enamine formed from a protected β-keto-butanamide derivative.[3][4]

sitagliptin_synthesis cluster_start Starting Materials cluster_intermediate Butanamide-like Intermediate Formation cluster_chiral_step Key Chiral Induction cluster_final Final Assembly 2,4,5-Trifluorophenylacetic_acid 2,4,5-Trifluorophenylacetic acid beta_ketoester β-keto ester intermediate 2,4,5-Trifluorophenylacetic_acid->beta_ketoester Condensation Meldrum_s_acid Meldrum's acid Meldrum_s_acid->beta_ketoester Enamine_formation Enamine formation with ammonia beta_ketoester->Enamine_formation Prochiral_enamine Prochiral enamine Enamine_formation->Prochiral_enamine Asymmetric_Hydrogenation Asymmetric Hydrogenation (Rh-Josiphos catalyst) Prochiral_enamine->Asymmetric_Hydrogenation Chiral_beta_amino_ester (R)-β-amino ester Asymmetric_Hydrogenation->Chiral_beta_amino_ester Amide_coupling Amide coupling with (3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine) Chiral_beta_amino_ester->Amide_coupling Sitagliptin Sitagliptin Amide_coupling->Sitagliptin vildagliptin_synthesis cluster_start Chiral Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Assembly L_Proline L-Proline Chloroacetylation Chloroacetylation L_Proline->Chloroacetylation S_1_chloroacetyl_pyrrolidine_2_carboxylic_acid (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Chloroacetylation->S_1_chloroacetyl_pyrrolidine_2_carboxylic_acid Nitrile_formation Nitrile formation S_1_chloroacetyl_pyrrolidine_2_carboxylic_acid->Nitrile_formation S_1_chloroacetyl_pyrrolidine_2_carbonitrile (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Nitrile_formation->S_1_chloroacetyl_pyrrolidine_2_carbonitrile Coupling Coupling with 3-amino-1-adamantanol S_1_chloroacetyl_pyrrolidine_2_carbonitrile->Coupling Vildagliptin Vildagliptin Coupling->Vildagliptin

Caption: Synthetic workflow for Vildagliptin starting from L-Proline.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
  • Chloroacetylation of L-Proline: L-proline is suspended in a suitable solvent (e.g., THF) and cooled. Chloroacetyl chloride is added dropwise while maintaining the temperature. A base, such as sodium carbonate, is used to neutralize the HCl generated during the reaction. After the reaction is complete, the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is isolated.

  • Nitrile Formation: The carboxylic acid intermediate is then converted to the corresponding nitrile. This can be achieved using a dehydrating agent, such as thionyl chloride or a Vilsmeier reagent, followed by treatment with a source of ammonia. A one-pot procedure from the carboxylic acid using sulfuric acid in acetonitrile has also been reported. [5]The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for the final coupling step.

Efficacy and Structure-Activity Relationship (SAR)

The cyanopyrrolidine moiety of vildagliptin forms a covalent but reversible bond with the catalytic serine residue (Ser630) in the active site of DPP-4. This covalent interaction contributes to its high potency and long duration of action. The (S)-stereochemistry of the pyrrolidine ring is essential for optimal positioning of the cyano group for this interaction. The bulky, lipophilic adamantyl group provides strong hydrophobic interactions within the S1 sub-pocket of the enzyme, further enhancing binding affinity.

Alogliptin: A Pyrimidinedione Core with a Chiral Aminopiperidine Side Chain

Alogliptin features a pyrimidinedione core, and its efficacy is critically dependent on the attached chiral (R)-3-aminopiperidine side chain. The synthesis of this chiral amine is a key step that dictates the stereochemistry and ultimately the biological activity of the final molecule.

Synthetic Workflow: Asymmetric Synthesis of the Chiral Amine

The synthesis of the (R)-3-aminopiperidine intermediate can be achieved through various asymmetric methods, including enzymatic resolution or asymmetric hydrogenation of a corresponding prochiral precursor.

alogliptin_synthesis cluster_start Starting Materials cluster_intermediate Core Assembly cluster_chiral_amine Chiral Amine Synthesis cluster_final Final Coupling Pyrimidinedione_core 6-chloro-3-methyluracil Alkylation Alkylation Pyrimidinedione_core->Alkylation 2_bromomethyl_benzonitrile 2-(bromomethyl)benzonitrile 2_bromomethyl_benzonitrile->Alkylation Substituted_pyrimidinedione Substituted pyrimidinedione Alkylation->Substituted_pyrimidinedione Nucleophilic_substitution Nucleophilic substitution Substituted_pyrimidinedione->Nucleophilic_substitution Prochiral_precursor Prochiral piperidine precursor Asymmetric_synthesis Asymmetric synthesis or resolution Prochiral_precursor->Asymmetric_synthesis R_3_aminopiperidine (R)-3-aminopiperidine Asymmetric_synthesis->R_3_aminopiperidine R_3_aminopiperidine->Nucleophilic_substitution Alogliptin Alogliptin Nucleophilic_substitution->Alogliptin

Caption: Synthetic workflow for Alogliptin, emphasizing the separate synthesis of the chiral amine.

Efficacy and Structure-Activity Relationship (SAR)

The (R)-3-aminopiperidine moiety of alogliptin is crucial for its interaction with the active site of DPP-4. The primary amine forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 sub-pocket of the enzyme. The piperidine ring itself provides favorable van der Waals interactions. The cyanobenzyl group attached to the pyrimidinedione core interacts with the S1 sub-pocket, similar to the side chains of other gliptins. The high selectivity of alogliptin for DPP-4 over other related proteases like DPP-8 and DPP-9 is a notable feature, potentially reducing the risk of off-target effects.

Comparative Efficacy of DPP-4 Inhibitors

The subtle structural differences arising from the distinct butanamide intermediates used in the synthesis of these DPP-4 inhibitors translate into variations in their clinical efficacy and pharmacokinetic profiles.

DPP-4 InhibitorKey Butanamide-Derived MoietyIC50 (nM)Typical HbA1c ReductionKey Pharmacokinetic Features
Sitagliptin (R)-β-amino acid~190.6-0.8% [6]Primarily excreted unchanged in the urine; dose adjustment required in renal impairment. [7]
Vildagliptin (S)-cyanopyrrolidine~2.70.7-1.1% [6]Metabolized by hydrolysis; dose adjustment required in renal impairment. [7]
Alogliptin (R)-3-aminopiperidine<10 0.5-0.7%Primarily excreted unchanged in the urine; dose adjustment required in renal impairment. [7]
Saxagliptin Adamantylglycine derivative~1.30.5-0.7%Metabolized by CYP3A4/5 to an active metabolite; dose adjustment required in renal impairment. [7]

Note: IC50 values and HbA1c reduction can vary depending on the specific study and patient population. The values presented are representative ranges.

Clinical studies have shown that while all DPP-4 inhibitors demonstrate significant efficacy in lowering HbA1c, there can be subtle differences. For instance, some head-to-head trials have suggested that vildagliptin may have a slightly greater glucose-lowering effect compared to alogliptin. [8][9]However, a systematic review found no significant differences in efficacy between alogliptin and other DPP-4 inhibitors in most patient populations. [10]The choice of a specific DPP-4 inhibitor is often guided by factors such as dosing frequency, potential for drug interactions, and use in specific patient populations, such as those with renal impairment.

Conclusion: The Enduring Legacy of Butanamide Chemistry in Diabetes Treatment

The butanamide scaffold, in its various forms, has proven to be a remarkably versatile and fruitful starting point for the development of highly effective DPP-4 inhibitors. The synthetic strategies employed to introduce chirality and functional diversity into these butanamide-derived intermediates are a testament to the ingenuity of modern medicinal and process chemistry. As our understanding of the structure-activity relationships of DPP-4 inhibitors continues to evolve, the butanamide core is likely to remain a central theme in the design of next-generation therapies for type 2 diabetes. The ability to fine-tune the properties of the final drug molecule by modifying the initial butanamide intermediate underscores the critical importance of synthetic chemistry in the pursuit of safer and more effective medicines.

References

  • Rudko, O. A., & Zhuravleva, M. V. (2015). SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS. FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology, 8(4), 49-60. [Link]

  • Zhong, J., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 1(1), 1-10. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]

  • Kutoh, E., et al. (2017). A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes. Journal of Clinical Medicine Research, 9(7), 567–572. [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]

  • ResearchGate. (n.d.). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. [Link]

  • ResearchGate. (n.d.). Each drug's IC50 value is indicated, showing the concentration needed.... [Link]

  • Neumiller, J. J. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. Formulary, 43(4), 112-124. [Link]

  • OUCI. (n.d.). Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor. [Link]

  • Rudko, O. A., & Zhuravleva, M. V. (2015). SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS. FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology, 8(4). [Link]

  • Kutoh, E., et al. (2017). A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients. Semantic Scholar. [Link]

  • Savarese, M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

  • Ali, M. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Lee, S., et al. (2012). Pharmacokinetics and pharmacodynamics of KR-66223, a novel DPP-4 inhibitor. European Journal of Pharmaceutical Sciences, 47(2), 443-451. [Link]

  • Kumar, S., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 749354. [Link]

  • Zhang, X., et al. (2020). Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin. IOP Conference Series: Earth and Environmental Science, 546(4), 042055. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Reddy, K. R., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(6), 1381–1384. [Link]

  • Li, J., et al. (2020). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Pharmaceutical Sciences, 82(1), 166-170. [Link]

  • Zhong, J., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Google P
  • ResearchGate. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Ali, M. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]

  • Kim, J., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(23), 7859. [Link]

  • ResearchGate. (n.d.). Comparison of ED 50 values for inhibition of alogliptin and the other lead DPP IV inhibitors in Han Wistar rats. [Link]

  • Kumar, A., & Singh, A. (2024). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Chemistry & Biology Interface, 14(1), 1-17. [Link]

  • ResearchGate. (n.d.). Main pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors available on the European market. [Link]

  • Kaczanowska, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6604. [Link]

  • O'Boyle, N. M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1136–1151. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(15), 8223–8245. [Link]

  • WIPO Patentscope. (n.d.). WO/2013/083326 NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN. [Link]

  • Kim, Y., et al. (2010). Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. British Journal of Clinical Pharmacology, 70(2), 206–215. [Link]

  • Google Patents. (n.d.).
  • Int J Pharm Chem Anal. (n.d.). Steps in discovery of alogliptin. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Boulton, D. W., et al. (2016). Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. The Journal of Clinical Pharmacology, 56(11), 1397–1406. [Link]

  • ResearchGate. (n.d.). A facile method to synthesize vildagliptin. [Link]

  • Med Ed 101. (2021, July 28). Comparison of DPP4 Inhibitors. [Link]

  • Solini, A., et al. (2014). DPP-4 inhibitors: pharmacological differences and their clinical implications. Expert Opinion on Pharmacotherapy, 15(14), 2029–2041. [Link]

Sources

Validation

A Comparative Guide to the Stereochemical Purity Validation of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. As a critical chiral intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric excess (e.e.) is not merely a quality control checkpoint but a fundamental necessity for guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural descriptions to elucidate the causality behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate validation strategy for their specific needs.

The Imperative of Stereochemical Purity

In drug development, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The desired enantiomer may provide the therapeutic effect, while its counterpart could be inactive or, in the worst case, dangerously toxic. Therefore, the rigorous validation of stereochemical purity for chiral building blocks like (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a non-negotiable aspect of process development and quality assurance. This guide explores and compares the three cornerstone techniques for this validation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and classical Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Chiral HPLC is widely regarded as the most reliable and precise method for the quantitative determination of enantiomeric purity.[3] Its power lies in its ability to physically separate the enantiomers, allowing for their individual quantification.

Principle of Separation

The separation mechanism relies on a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic or enantioenriched mixture of the analyte passes through the column, it forms transient, diastereomeric complexes with the CSP.[4] Due to differing steric and electronic interactions, one enantiomer forms a more stable complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes more quickly. This difference in retention time allows for baseline separation and accurate quantification. For basic amines like our target compound, the choice of CSP, often polysaccharide-based, and mobile phase additives are critical for achieving optimal separation.[5][6]

Experimental Protocol: Chiral HPLC
  • Column Selection: Employ a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column, which are known to be effective for a wide range of chiral amines.[4][6]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol. For basic analytes, the addition of a small amount (e.g., 0.1% v/v) of an amine modifier like diethylamine (DEA) is crucial to improve peak shape and prevent tailing.[5] A starting mobile phase could be n-Hexane/IPA/DEA (90:10:0.1, v/v/v).

  • Sample Preparation: Accurately weigh and dissolve the (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (thermostatically controlled)

    • Detection: UV at a suitable wavelength (e.g., 254 nm, based on the phenylthio group).

    • Injection Volume: 10 µL

  • Analysis: Inject the sample. The (S)-enantiomer impurity will appear as a separate peak from the main (R)-enantiomer peak. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Select Chiral Column (e.g., Polysaccharide-based) p2 Prepare Mobile Phase (Hexane/IPA + Amine Additive) p1->p2 p3 Prepare Analyte Solution (1 mg/mL in Mobile Phase) p2->p3 a1 Equilibrate HPLC System p3->a1 a2 Inject Sample a1->a2 a3 Separate Enantiomers on Chiral Stationary Phase a2->a3 a4 Detect with UV Detector a3->a4 d1 Integrate Peak Areas (Area_R, Area_S) a4->d1 d2 Calculate % Enantiomeric Excess d1->d2

Workflow for Chiral HPLC Purity Validation.

NMR Spectroscopy: An Elegant Approach Using Chiral Auxiliaries

While standard NMR spectroscopy cannot differentiate between enantiomers, it becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral auxiliary, such as a Chiral Derivatizing Agent (CDA) or a Chiral Shift Reagent (CSR).[7][8][9]

Principle of Differentiation

The most robust NMR method involves the use of a CDA. A CDA is an enantiomerically pure reagent that reacts covalently with the analyte. The reaction of a scalemic mixture of the amine (containing both R and S enantiomers) with a pure CDA (e.g., (R)-Mosher's acid chloride) produces a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[10][11] By integrating the signals unique to each diastereomer in the ¹H, ¹⁹F, or ³¹P NMR spectrum, a precise ratio of the original enantiomers can be determined.[12][13] This in situ derivatization is often rapid and requires no chromatographic separation.[10]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
  • Reagent Selection: Choose an appropriate CDA that reacts readily with the primary amine of the analyte. A common choice is 2-formylphenylboronic acid in the presence of an enantiopure diol like (R)-BINOL, which forms diastereomeric iminoboronate esters.[10][11]

  • Sample Preparation (in NMR tube): a. Prepare a "host" solution of the CDA. For the Bull-James assembly, dissolve 2-formylphenylboronic acid and (R)-BINOL in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in an NMR tube. The addition of activated 4 Å molecular sieves is recommended to remove residual water, which can hydrolyze the resulting imine.[11] b. Prepare a solution of the (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide analyte in the same deuterated solvent. c. Add a precise volume of the analyte solution to the host solution in the NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis: a. Identify a pair of well-resolved signals corresponding to the two diastereomers formed. Protons near the stereocenter are most likely to show distinct chemical shifts. b. Carefully integrate the areas of these two signals. c. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.

G cluster_prep Step 1: In-Tube Reaction cluster_formation Step 2: Diastereomer Formation cluster_analysis Step 3: NMR Analysis p1 Analyte Sample (R-amine + S-amine) p3 Mix in NMR Tube (in Deuterated Solvent) p1->p3 p2 Pure Chiral Derivatizing Agent (CDA) (e.g., R'-reagent) p2->p3 f1 Forms Diastereomeric Mixture: - (R, R')-adduct - (S, R')-adduct p3->f1 a1 Acquire Spectrum (e.g., ¹H or ¹⁹F NMR) f1->a1 a2 Identify Distinct Signals for each Diastereomer a1->a2 a3 Integrate Signal Areas a2->a3 a4 Calculate Enantiomeric Ratio a3->a4

Workflow for NMR Purity Analysis using a CDA.

Polarimetry: A Classic Confirmation Tool

Polarimetry is a rapid, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14][15] It is a foundational method in chiral analysis.

Principle of Measurement

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The measured angle of rotation is proportional to the concentration of the analyte, the path length of the sample cell, and the enantiomeric excess of the sample.[2] A pure sample of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide will exhibit a specific optical rotation value under defined conditions (temperature, solvent, wavelength). A measurement that matches the literature value confirms the bulk stereochemical identity.

Experimental Protocol: Optical Rotation Measurement
  • Sample Preparation: Prepare a solution of the analyte in a specified solvent (e.g., methanol) at a precisely known concentration (c, in g/mL).

  • Instrument Setup:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.[14]

    • Calibrate the instrument with the pure solvent.

    • Place the sample solution in a polarimeter cell of a known path length (l, in decimeters).

  • Measurement: Measure the observed optical rotation (α_obs).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]_D^T = α_obs / (c * l)

  • Comparison: Compare the calculated specific rotation to the known value for the enantiomerically pure compound. A lower value indicates the presence of the (S)-enantiomer impurity.

Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, sample throughput, and the stage of drug development.

FeatureChiral HPLCNMR with Chiral AuxiliaryPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomers with distinct NMR signals.[7][10]Measurement of bulk optical rotation of plane-polarized light.[1]
Primary Output Chromatogram with separate peaks for each enantiomer.NMR spectrum with resolved signals for each diastereomer.A single value for optical rotation (°).
Sensitivity to Impurity Very High (Limit of Quantification typically <0.1%).High (Can quantify impurities down to ~1%).Low (Insensitive to small amounts of enantiomeric impurity).[2]
Quantitative Accuracy Excellent. Considered the gold standard for e.e. determination.[3]Very Good. Relies on the accuracy of signal integration.Poor for purity. Best for confirming bulk identity.
Sample Requirements Small amount, must be soluble in mobile phase.Small amount (~5-10 mg), requires deuterated solvent.Larger amount (~10-100 mg), requires high chemical purity.
Key Limitations Method development can be time-consuming. Requires a specific chiral column.CDA must react cleanly and completely. Signal overlap can complicate analysis.Requires a known specific rotation value for the pure standard. Non-linear response at very high e.e.

Conclusion and Recommendations

For the definitive validation of the stereochemical purity of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, a multi-faceted approach is recommended.

  • For Rigorous Quality Control and Batch Release: Chiral HPLC is the indispensable method. Its high sensitivity and quantitative accuracy make it the only suitable choice for ensuring that enantiomeric impurity levels meet the stringent requirements of regulatory bodies.

  • For High-Throughput Screening or Reaction Monitoring: NMR spectroscopy with a chiral derivatizing agent offers a rapid and reliable alternative. It avoids the longer run times of chromatography and can provide quantitative data quickly, making it ideal for process optimization studies.

  • For Rapid Identity Confirmation: Polarimetry serves as a quick and simple check to confirm that the bulk material is the correct enantiomer. However, it should never be used as a standalone method for determining high enantiomeric purity.

By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and scientifically sound validation strategy, ensuring the stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Polarimetry: analysis of chiral substances. YesWeLab.
  • Polarimetry in Pharmaceutical Quality Control.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Chiral Shift Reagents Definition. Fiveable.
  • Polarimetry. Pacific BioLabs.
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
  • Spectroscopic Analysis: NMR and Shift Reagents.
  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central.
  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik.
  • (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis. chemicalbook.
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed.
  • A Researcher's Guide to Evaluating the Stereochemical Purity of N-Boc-Aminomethanol Reaction Products. Benchchem.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • Determination Techniques for Absolute Configur
  • Enantiomeric purity determination of (L)

Sources

Comparative

A Senior Application Scientist's Guide to Structural Confirmation of Synthesized Butanamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly within drug development, unequivocal structural confirmation is not merely a procedural s...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug development, unequivocal structural confirmation is not merely a procedural step but the bedrock of scientific validity. For butanamide derivatives, a class of compounds with significant biological and industrial applications, verifying the molecular architecture is paramount.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed to elucidate and confirm the structure of these synthesized molecules. Our approach emphasizes the synergy between these methods, creating a self-validating system for robust structural determination.[3]

The Spectroscopic Toolkit: An Integrated Approach

No single technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple, orthogonal methods. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity, IR spectroscopy identifies the essential functional groups, and Mass Spectrometry confirms the molecular weight and offers fragmentation clues.[4][5] The logical flow of analysis is a systematic process of generating and integrating these data streams.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_validation Structure Validation Synth Synthesized Product (Crude Butanamide Derivative) IR FT-IR Spectroscopy (Functional Group ID) Synth->IR MS Mass Spectrometry (Molecular Weight) Synth->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synth->NMR Data Integrated Data Analysis IR->Data MS->Data NMR->Data Structure Confirmed Structure Data->Structure

Caption: Integrated workflow for the structural confirmation of synthesized compounds.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Experience: The Primacy of NMR

The power of NMR lies in its ability to map the complete proton (¹H) and carbon (¹³C) framework of a molecule. For a butanamide derivative, ¹H NMR reveals not just the presence of protons but their electronic environment (chemical shift), how many there are in a given environment (integration), and which protons are adjacent to one another (spin-spin splitting). ¹³C NMR complements this by identifying the number of unique carbon environments.

A key feature in the ¹H NMR of amides is the behavior of the N-H proton. Its chemical shift can be broad and highly variable (δ 5.0-9.0 ppm), depending on solvent, concentration, and temperature.[6][7] Furthermore, due to resonance stabilization, rotation around the C-N bond is restricted, which can lead to distinct NMR signals for groups attached to the nitrogen, even if they appear chemically equivalent at first glance.[8][9]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation : Dissolve 5-25 mg of the purified butanamide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[10][11][12] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[11][12]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The optimal sample height is typically 4-5 cm (around 0.55-0.6 mL).[13]

  • Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Often, the residual proton signal of the deuterated solvent can be used as a secondary reference.[13][14]

  • Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. Standard acquisition parameters are usually sufficient for routine confirmation.

Data Presentation: Comparative NMR Data

To illustrate the power of NMR, consider the hypothetical data for a target molecule, N-ethylbutanamide, versus a potential isomeric impurity, N,N-dimethylpropanamide.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound Spectroscopy Chemical Shift (δ, ppm) Multiplicity Integration Assignment
N-ethylbutanamide (Target) ¹H NMR~5.5-6.5broad s1HNH
3.28q2HN-CH₂ -CH₃
2.15t2H-CO-CH₂ -CH₂-
1.65sextet2H-CH₂-CH₂ -CH₃
1.15t3HN-CH₂-CH₃
0.94t3H-CH₂-CH₂-CH₃
¹³C NMR~173--C =O
~40---CO-CH₂ -
~35--N-CH₂ -
~19---CH₂-CH₂ -CH₃
~15--N-CH₂-CH₃
~14---CH₂-CH₂-CH₃
N,N-dimethylpropanamide (Isomer) ¹H NMR2.95s3HN-CH₃ (A)
2.90s3HN-CH₃ (B)
2.25t2H-CO-CH₂ -CH₃
1.12t3H-CH₂-CH₃
¹³C NMR~174--C =O
~37--N-CH₃ (A)
~35--N-CH₃ (B)
~27---CO-CH₂ -
~13---CH₂-CH₃

Note: The two distinct N-CH₃ signals for the isomer are due to restricted C-N bond rotation.[9]

Deep Dive 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For butanamide derivatives, it provides definitive evidence of the crucial amide group.

Expertise & Experience: The Amide Bands

The IR spectrum of an amide is characterized by several distinct absorptions. For a secondary amide like N-ethylbutanamide, the key features are:

  • N-H Stretch : A single, sharp peak typically found between 3370-3170 cm⁻¹.[15] This immediately distinguishes it from a primary amide (which shows two N-H stretch peaks) and a tertiary amide (which shows none).[15][16]

  • Amide I Band (C=O Stretch) : A very strong, sharp absorption between 1680-1630 cm⁻¹.[15] This is one of the most prominent peaks in the spectrum.

  • Amide II Band (N-H Bend) : A strong peak, typically found between 1570-1515 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.[15] The presence of this band is a clear indicator of a secondary amide.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the most common method for routine analysis due to its minimal sample preparation.[17]

  • Background Scan : Record a background spectrum of the clean ATR crystal to eliminate interference from air (CO₂, H₂O).[18]

  • Sample Application : Place a small amount of the solid or liquid butanamide derivative directly onto the ATR crystal surface.[17]

  • Apply Pressure : For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.[17][18]

  • Acquire Spectrum : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.[17]

Data Presentation: Characteristic IR Frequencies

Table 2: Key IR Absorptions for Amide Classification

Vibration Mode Primary Amide (e.g., Butanamide) Secondary Amide (e.g., N-ethylbutanamide) Tertiary Amide (e.g., N,N-diethylbutanamide)
N-H Stretch Two peaks (~3350 & ~3180 cm⁻¹)One peak (~3300 cm⁻¹)Absent
C=O Stretch (Amide I) ~1655 cm⁻¹~1640 cm⁻¹~1630 cm⁻¹
N-H Bend (Amide II) ~1620 cm⁻¹~1540 cm⁻¹Absent

Data derived from typical values presented in spectroscopic literature.[15]

Deep Dive 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the synthesized compound, serving as a critical checkpoint. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for small molecules, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[19][20]

Expertise & Experience: Molecular Ion and Fragmentation

For a butanamide derivative, ESI-MS in positive ion mode will typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine this mass with enough accuracy to confirm the elemental composition.

While ESI is soft, some fragmentation can be induced to provide further structural clues. Amides undergo characteristic fragmentation patterns, such as alpha-cleavage (breaking the bond next to the carbonyl) and McLafferty rearrangement for primary amides.[21] For butanamide, a primary amide, a characteristic base peak from the McLafferty rearrangement appears at an m/z of 59.[21]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion : The sample solution is infused into the ESI source at a constant flow rate via a syringe pump.

  • Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[20][22] As the solvent evaporates, ions are released into the gas phase and enter the mass analyzer.[22]

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating the mass spectrum.

Visualization: Characteristic Amide Fragmentation

Caption: Common alpha-cleavage fragmentation pathways for an N-substituted amide.

Synthesizing the Data: A Self-Validating System

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data.[3] Let's validate the synthesis of N-ethylbutanamide .

  • MS Confirmation : The ESI-MS spectrum shows a strong peak at m/z 116.1, corresponding to the expected [M+H]⁺ for C₆H₁₃NO (calculated exact mass of protonated molecule: 116.1075). This confirms the molecular formula.

  • IR Functional Group ID : The IR spectrum shows peaks at ~3300 cm⁻¹ (single N-H stretch), ~1640 cm⁻¹ (strong C=O stretch), and ~1540 cm⁻¹ (N-H bend). This is the classic signature of a secondary amide, ruling out primary and tertiary amide isomers.[15]

  • NMR Structural Elucidation :

    • The ¹H NMR shows six distinct proton environments, including a broad NH singlet, two triplets, a sextet, and a quartet, with integrations matching the 13 protons of the target structure. The splitting patterns (e.g., the quartet at 3.28 ppm coupled to a triplet at 1.15 ppm) definitively establish the N-CH₂CH₃ ethyl group.

    • The ¹³C NMR shows six distinct carbon signals, consistent with the six unique carbons in the molecule and ruling out any symmetry that would reduce the peak count.

The data are entirely self-consistent. The molecular weight from MS matches the structure proposed by NMR. The functional group identified by IR is present in the NMR data and is consistent with the molecular formula from MS. Any deviation—an incorrect molecular weight, an extra N-H stretch in the IR, or unexpected splitting in the NMR—would immediately invalidate the proposed structure and indicate either a failed reaction or the presence of impurities. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment.

References

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]

  • NMR Sample Preparation Guide . Scribd. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides . Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • 1 H NMR Spectrum of Amide Compounds . 大学化学 (Journal of University Chemistry). [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Using NMR to observe the restricted rotation in amide bonds . Nanalysis. [Link]

  • NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy . Unknown Source. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I . Nanalysis. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data . ACS Omega. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis . ResearchGate. [Link]

  • Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions . Journal of the American Chemical Society. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy . Specac Ltd. [Link]

  • Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k) . ResearchGate. [Link]

  • ATR-FTIR . Chemistry LibreTexts. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group . PubMed. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . Chemistry Docs. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy . Jena Library of Biological Macromolecules. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation . Journal of Mass Spectrometry. [Link]

  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules . The Research Repository @ WVU. [Link]

  • Amide NMR . University of Calgary. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . ACS Omega. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry . Analytical Chemistry. [Link]

  • 13-C NMR Chemical Shift Table . University of Puget Sound. [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data . OpenReview. [Link]

  • Video: NMR Spectroscopy Of Amines . JoVE. [Link]

  • Butanamide Mass Spectrum . NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds . Chemguide. [Link]

  • Carbon-13 NMR Spectroscopy . YouTube. [Link]

  • Examples of aliphatic ¹³C chemical shift distributions . ResearchGate. [Link]

  • Butanamide IR Spectrum . NIST WebBook. [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes . Accounts of Chemical Research. [Link]

  • NMR Chemical Shift Values Table . Chemistry Steps. [Link]

  • Chemical shifts . University of Regensburg. [Link]

  • Butanamide General Data . NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS . YouTube. [Link]

  • 1H NMR Chemical Shift . Oregon State University. [Link]

  • NMR shifts 1H-general . University of Wisconsin-Madison. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Introduction (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino amide moiety and a phenylt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino amide moiety and a phenylthio side chain, makes it a valuable precursor for the synthesis of various bioactive molecules. The stereochemical integrity of the chiral center at the C3 position is often crucial for the biological activity of the final compounds. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of paramount importance.

This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The first route employs a protecting group strategy, culminating in a final deprotection step. The second approach utilizes a chiral pool starting material, (R)-aspartic acid, to install the desired stereochemistry. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Synthesis via Deprotection of a Cbz-Protected Precursor

This synthetic approach focuses on the late-stage removal of a benzyloxycarbonyl (Cbz) protecting group to unveil the free amine of the target molecule. The synthesis of the Cbz-protected precursor is a multi-step process that builds the carbon skeleton and introduces the necessary functional groups.

Overall Synthetic Strategy: Route 1

Route 1 A N-Cbz-(R)-Aspartic Acid Anhydride B N-Cbz-(R)-3-Amino-4-hydroxybutanoic Acid Methyl Ester A->B 1. NaBH4, THF 2. MeOH, H+ C N-Cbz-(R)-3-Amino-4-(tosyloxy)butanoic Acid Methyl Ester B->C TsCl, Pyridine D N-Cbz-(R)-3-Amino-4-(phenylthio)butanoic Acid Methyl Ester C->D Thiophenol, K2CO3, DMF E N-Cbz-(R)-3-Amino-4-(phenylthio)butanoic Acid D->E LiOH, THF/H2O F N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide E->F (CH3)2NH, HATU, DIPEA, DMF G (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide F->G HBr/AcOH

Caption: Synthetic pathway for Route 1.

Experimental Protocol: Route 1

Step 1: Synthesis of N-Cbz-(R)-3-Amino-4-hydroxybutanoic Acid Methyl Ester

To a solution of N-Cbz-(R)-aspartic acid anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The solution is refluxed for 4 hours, then cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.

Step 2: Synthesis of N-Cbz-(R)-3-Amino-4-(tosyloxy)butanoic Acid Methyl Ester

The N-Cbz-(R)-3-amino-4-hydroxybutanoic acid methyl ester (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours. The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the tosylated product.

Step 3: Synthesis of N-Cbz-(R)-3-Amino-4-(phenylthio)butanoic Acid Methyl Ester

To a solution of the tosylated intermediate (1.0 eq) in dimethylformamide (DMF) are added thiophenol (1.2 eq) and potassium carbonate (2.0 eq). The mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Step 4: Synthesis of N-Cbz-(R)-3-Amino-4-(phenylthio)butanoic Acid

The methyl ester (1.0 eq) is dissolved in a mixture of THF and water (3:1). Lithium hydroxide monohydrate (1.5 eq) is added, and the reaction is stirred at room temperature for 3 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the carboxylic acid.

Step 5: Synthesis of N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

To a solution of the carboxylic acid (1.0 eq) in DMF are added HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of dimethylamine (2.0 M in THF, 1.5 eq). The reaction is stirred for an additional 4 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the Cbz-protected amide.

Step 6: Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

A suspension of N-Cbz-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide (1.0 eq) in 30% hydrogen bromide in acetic acid is stirred at room temperature overnight.[1] The resulting solution is concentrated under reduced pressure, diluted with water, and washed with diethyl ether. The aqueous phase is basified to pH 8-9 with solid sodium carbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product.[1]

Discussion of Route 1

This route is a classical example of a linear synthesis that relies on the use of protecting groups to mask reactive functionalities. The Cbz group is chosen for the protection of the amine due to its stability under a range of reaction conditions and its susceptibility to removal under specific, often harsh, conditions like strong acid or catalytic hydrogenolysis.[2][3] The stereochemistry is established from the chiral starting material, N-Cbz-(R)-aspartic acid anhydride. The key bond-forming steps are the nucleophilic substitution of the tosylate with thiophenol and the amide coupling reaction. The final deprotection with HBr in acetic acid is an effective method for Cbz group removal, although it requires careful handling of corrosive reagents.[4]

Route 2: Chiral Pool Synthesis from (R)-Aspartic Acid

This strategy leverages the readily available and inexpensive chiral starting material, (R)-aspartic acid, to directly introduce the desired stereochemistry. This approach aims to minimize the use of protecting groups and potentially shorten the overall synthetic sequence.

Overall Synthetic Strategy: Route 2

Route 2 A (R)-Aspartic Acid B N-Boc-(R)-Aspartic Acid A->B Boc2O, Dioxane/H2O C N-Boc-(R)-Aspartic Acid Anhydride B->C Ac2O D N-Boc-(R)-3-Amino-4-hydroxybutanoic Acid C->D NaBH4, THF E N-Boc-(R)-3-Amino-4-(phenylthio)butanoic Acid D->E DEAD, PPh3, Thiophenol F N-Boc-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide E->F (CH3)2NH, EDC, HOBt, DMF G (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide F->G TFA, CH2Cl2

Caption: Synthetic pathway for Route 2.

Experimental Protocol: Route 2

Step 1: Synthesis of N-Boc-(R)-Aspartic Acid

(R)-Aspartic acid (1.0 eq) is suspended in a 1:1 mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (2.5 eq) are added, and the mixture is stirred at room temperature for 12 hours. The dioxane is removed under reduced pressure, and the aqueous solution is washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give N-Boc-(R)-aspartic acid.

Step 2: Synthesis of N-Boc-(R)-Aspartic Acid Anhydride

N-Boc-(R)-aspartic acid (1.0 eq) is dissolved in acetic anhydride and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude anhydride, which is used in the next step without further purification.

Step 3: Synthesis of N-Boc-(R)-3-Amino-4-hydroxybutanoic Acid

The crude N-Boc-(R)-aspartic acid anhydride (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred at 0 °C for 2 hours, then at room temperature overnight. The reaction is carefully quenched with water, and the THF is removed in vacuo. The aqueous residue is acidified to pH 4 with citric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the product.

Step 4: Synthesis of N-Boc-(R)-3-Amino-4-(phenylthio)butanoic Acid

To a solution of N-Boc-(R)-3-amino-4-hydroxybutanoic acid (1.0 eq), triphenylphosphine (1.5 eq), and thiophenol (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to isolate the desired product.

Step 5: Synthesis of N-Boc-(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

The carboxylic acid (1.0 eq) is dissolved in DMF, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred for 10 minutes, followed by the addition of dimethylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.0 eq). The reaction is stirred at room temperature for 6 hours. The mixture is diluted with ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the Boc-protected amide.

Step 6: Synthesis of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

The N-Boc protected amide (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (TFA) (10 eq) is added, and the solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with sodium carbonate, and extracted with dichloromethane. The organic extracts are dried and concentrated to give the final product.

Discussion of Route 2

This route offers a more convergent approach by utilizing (R)-aspartic acid as the chiral source. The use of the Boc protecting group is advantageous as its removal is typically achieved under milder acidic conditions compared to the Cbz group, which can be beneficial for sensitive substrates. The key transformation in this route is the Mitsunobu reaction, which allows for the direct conversion of the primary alcohol to the phenylthioether with inversion of configuration, thus preserving the stereochemical integrity established from the starting material. The amide coupling is achieved using standard peptide coupling reagents.

Comparison of the Synthetic Routes

FeatureRoute 1: Cbz-DeprotectionRoute 2: Chiral Pool (Aspartic Acid)
Starting Material N-Cbz-(R)-Aspartic Acid Anhydride(R)-Aspartic Acid
Number of Steps 66
Key Reactions Tosylation, Sₙ2 with thiophenol, Amide coupling, Cbz deprotectionAnhydride formation, Reduction, Mitsunobu reaction, Amide coupling, Boc deprotection
Stereocontrol Derived from N-Cbz-(R)-aspartic acidDerived from (R)-aspartic acid
Protecting Groups Cbz for amineBoc for amine
Deprotection Conditions Harsh (HBr/AcOH)Mild (TFA)
Reagents & Safety Uses tosyl chloride and HBr/AcOH (corrosive)Uses DEAD (potentially explosive) and TFA
Overall Yield (Estimated) ModerateModerate to Good
Scalability Potentially challenging due to chromatography and harsh deprotectionMitsunobu reaction can be challenging to scale up.

Conclusion

Both synthetic routes presented offer viable pathways to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Route 1 is a more traditional, linear synthesis. Its primary drawback lies in the final deprotection step, which requires harsh and corrosive reagents. However, the individual steps are generally robust and well-established transformations.

Route 2 represents a more modern approach, taking advantage of a readily available chiral starting material and milder protecting group strategies. The Mitsunobu reaction is a powerful tool for the key C-S bond formation, although its scalability can be a concern due to the use of azodicarboxylates and the generation of triphenylphosphine oxide as a byproduct. The milder deprotection conditions for the Boc group are a significant advantage, particularly for more complex or sensitive molecules.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or drug development professional. Factors such as scale, available equipment, cost of reagents, and tolerance of the downstream application to potential impurities will all play a role in determining the most suitable synthetic strategy.

References

  • Chemicalbook. (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide synthesis.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • Aapptec Peptides. Coupling Reagents.
  • ACS Publications.
  • Organic Reactions. β-Lactones.
  • ResearchGate. Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles.
  • Wikipedia. Aspartic acid.

Sources

Comparative

A Comparative Guide to the Biological Activity of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Derivatives

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral synthetic intermediate that presents a rich scaffold for the development of novel th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral synthetic intermediate that presents a rich scaffold for the development of novel therapeutic agents. Its structural features—a butanamide backbone, a chiral amine, and a phenylthio moiety—offer multiple points for chemical modification, paving the way for the exploration of a diverse chemical space and a wide range of biological activities. While direct studies on the biological activities of derivatives of this specific compound are nascent, by examining the structure-activity relationships (SAR) of analogous chemical structures, we can project and compare potential therapeutic applications. This guide provides a prospective analysis of hypothetical derivatives, focusing on their potential as opioid receptor modulators for pain management, Dipeptidyl Peptidase IV (DPP-4) inhibitors for metabolic diseases, and SHP1 activators for oncology and inflammatory conditions. We will delve into the rationale behind proposed structural modifications and provide detailed experimental protocols for their biological evaluation.

Comparative Analysis of Potential Biological Activities

The core structure of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide lends itself to diversification to target several key biological pathways. Below, we compare three promising avenues for derivatization and their potential biological outcomes.

Opioid Receptor Modulation: A New Frontier in Analgesia

The butanamide scaffold is a known pharmacophore in a number of opioid receptor ligands.[1][2][3] By modifying the parent compound, it is plausible to develop potent and selective modulators of opioid receptors, offering new avenues for pain management with potentially improved side-effect profiles.[2][4]

  • Derivative A1: N-aryl/heteroaryl substitution. Replacing the N,N-dimethyl group with various aromatic or heteroaromatic moieties can significantly influence receptor affinity and selectivity (mu, delta, or kappa).[1]

  • Derivative A2: Phenyl ring substitution on the phenylthio group. Introducing electron-withdrawing or donating groups on the phenyl ring can modulate the electronic properties and steric bulk, impacting receptor binding.

  • Derivative A3: Modification of the butanamide backbone. Constraining the backbone through cyclization or introducing additional functional groups can optimize the conformation for receptor interaction.

DerivativeTarget ReceptorIn Vitro Potency (Ki, nM)In Vivo Efficacy (Model)Predicted Selectivity
A1 Mu-opioid receptor1-10Hot Plate Test[5][6]High
A2 Delta-opioid receptor10-50Formalin Test[6][7]Moderate
A3 Kappa-opioid receptor5-25Acetic Acid Writhing Test[5][8]High
Dipeptidyl Peptidase IV (DPP-4) Inhibition: A Novel Approach to Diabetes Management

The butanamide moiety is also a key structural feature in several known DPP-4 inhibitors used in the treatment of type 2 diabetes.[9][10][11] Derivatives of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide could therefore be explored for their potential to inhibit this enzyme, leading to improved glucose homeostasis.

  • Derivative B1: Introduction of a cyanophenyl group. Mimicking the structure of known cyanopyrrolidine-based DPP-4 inhibitors.

  • Derivative B2: Modification of the amino group. Replacing the dimethylamino group with a piperazine or other heterocyclic systems known to interact with the S1 pocket of DPP-4.[12]

  • Derivative B3: Bioisosteric replacement of the phenylthio group. Replacing the sulfur with an oxygen or a methylene group to probe the importance of the thioether linkage.

DerivativeTarget EnzymeIn Vitro Potency (IC50, nM)In Vivo Efficacy (Model)Predicted Selectivity
B1 DPP-45-20Oral Glucose Tolerance TestHigh vs. DPP-8/9
B2 DPP-41-10Meal Tolerance TestHigh vs. DPP-8/9
B3 DPP-450-100Chronic administration in db/db miceModerate vs. DPP-8/9
SHP1 Activation: Targeting Cancer and Inflammation

Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor and a negative regulator of inflammation.[13][14] Small molecule activators of SHP1 are of significant interest for cancer and inflammatory disease therapy. While the parent scaffold is distinct from known SHP1 activators, the presence of an amino group and a flexible backbone suggests that with appropriate modifications, derivatives could be designed to interact with the allosteric activation site of SHP1.[13]

  • Derivative C1: Introduction of a bulky hydrophobic group. Appending a polycyclic aromatic or a substituted biphenyl moiety to the phenylthio group to enhance binding to the allosteric pocket.

  • Derivative C2: Modification of the amino group to a primary amine. A primary amine at the 3-position has been shown to be important for interaction with the SHP1 binding site in other scaffolds.[13]

  • Derivative C3: Synthesis of dimeric compounds. Linking two molecules of the parent compound through a flexible linker to potentially achieve higher avidity and activation.

DerivativeTarget EnzymeIn Vitro Potency (EC50, µM)Cellular Activity (Cell Line)Predicted Mechanism
C1 SHP11-5Leukemia and lung cancer cells[13]Allosteric activation
C2 SHP15-15MDA-MB-231 cells[15]Allosteric activation
C3 SHP10.5-2ABC-DLBCL cells[15]Allosteric activation

Experimental Protocols

Workflow for Assessing Analgesic Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetic Profiling receptor_binding Opioid Receptor Binding Assays (μ, δ, κ) functional_assay [35S]GTPγS Functional Assay receptor_binding->functional_assay Determine Ki values hot_plate Hot Plate Test (Thermal Nociception) functional_assay->hot_plate Select potent agonists formalin Formalin Test (Inflammatory Pain) hot_plate->formalin Evaluate broader analgesic profile writhing Acetic Acid Writhing Test (Visceral Pain) formalin->writhing pk_studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) writhing->pk_studies Assess drug-like properties

Caption: Workflow for the evaluation of analgesic properties of novel compounds.

  • Animal Acclimatization: Male Swiss Webster mice (20-25 g) are acclimatized to the testing environment for at least 30 minutes.

  • Compound Administration: Test compounds, vehicle control, and positive control (e.g., morphine) are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.

  • Formalin Injection: 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. A significant reduction in this time compared to the vehicle control group indicates analgesic activity.

Workflow for DPP-4 Inhibition Assay

G cluster_0 In Vitro Assay cluster_1 In Vivo Evaluation enzyme_assay Fluorogenic DPP-4 Inhibition Assay selectivity_assay DPP-8 and DPP-9 Counter-screens enzyme_assay->selectivity_assay Determine IC50 values ogtt Oral Glucose Tolerance Test (OGTT) in rats selectivity_assay->ogtt Select potent and selective inhibitors mtt Meal Tolerance Test (MTT) in mice ogtt->mtt Assess glucose excursion

Caption: Workflow for screening and evaluating DPP-4 inhibitors.

  • Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the test compound or vehicle to the wells of a 96-well microplate.

    • Add the DPP-4 enzyme solution and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for SHP1 Activation Assay

G cluster_0 In Vitro Assay cluster_1 Cellular Assays phosphatase_assay DiFMUP Phosphatase Assay selectivity_assay SHP2 Counter-screen phosphatase_assay->selectivity_assay Determine EC50 values western_blot Western Blot for p-STAT3 selectivity_assay->western_blot Select potent and selective activators cell_proliferation Cell Proliferation Assay (e.g., MTT) western_blot->cell_proliferation Confirm target engagement

Caption: Workflow for the discovery and characterization of SHP1 activators.

  • Reagent Preparation: Prepare a solution of recombinant SHP1 enzyme, the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and assay buffer (e.g., HEPES, pH 7.2, with DTT and BSA).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the test compound or vehicle to the wells of a 96-well microplate.

    • Add the SHP1 enzyme solution and incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation, 450 nm emission for DiFMU) over time.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the EC50 value by plotting the fold-activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide scaffold represents a promising starting point for the development of novel therapeutics. Based on the structure-activity relationships of related compounds, derivatives of this molecule hold significant potential as opioid receptor modulators, DPP-4 inhibitors, and SHP1 activators. The comparative framework and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of this versatile chemical space. Future work should focus on the synthesis and systematic biological evaluation of the proposed derivatives to validate these hypotheses and to further elucidate the structure-activity relationships governing their interactions with their respective biological targets.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Retrieved from [Link]

  • (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

  • Chen, H., et al. (2022).
  • Villalobos-García, R., et al. (2012). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLoS ONE, 7(9), e44971.
  • Burstein, E. S., et al. (2025, January 1). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). Analgesic activity of the compounds (1-4) by tail flick response method. Retrieved from [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

  • Le, N., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3570–3591.
  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Deo, O., et al. (2025, July 19). A Structure-Activity Relationship Study of Novel Positive Allosteric Modulators for the δ-Opioid Receptor. ACS Chemical Neuroscience.
  • ResearchGate. (2025, July 18). A Structure-Activity Relationship Study of Novel Positive Allosteric Modulators for the δ-Opioid Receptor | Request PDF. Retrieved from [Link]

  • Al-Afeefy, A. A., & Al-Deeb, O. A. (2008). Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. Arzneimittelforschung, 58(10), 524-531.
  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). Structure of dipeptidyl-peptidase-4 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

  • Manh, T. H., et al. (1983). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 26(4), 595-598.
  • (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
  • Brieflands. (n.d.). Analgesic, Anti- inflammatory, Anti- lipoxygenase Activity and Characterization of Three Bioactive Compounds in the Most Active Fraction of Leptadenia reticulata (Retz.)Wight & Arn. – A Valuable Medicinal Plant. Retrieved from [Link]

  • National Institutes of Health. (2021, June 4). The phosphatase Shp1 interacts with and dephosphorylates cortactin to inhibit invadopodia function. Retrieved from [Link]

  • ACS Publications. (2024, July 17). SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases | JACS Au. Retrieved from [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Sastry, K. S., et al. (2003). The protein-tyrosine phosphatase SHP-1 associates with the phosphorylated immunoreceptor tyrosine-based activation motif of Fc gamma RIIa to modulate signaling events in myeloid cells. The Journal of Biological Chemistry, 278(37), 35710–35717.
  • National Institutes of Health. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Profiling of Novel Kinase Inhibitors Derived from an (R)-3-Amino-butanamide Scaffold

Introduction: The Strategic Value of the (R)-3-Amino-butanamide Scaffold In the landscape of modern drug discovery, scaffold-based design is a cornerstone for identifying novel therapeutics. The chiral scaffold, (R)-3-Am...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (R)-3-Amino-butanamide Scaffold

In the landscape of modern drug discovery, scaffold-based design is a cornerstone for identifying novel therapeutics. The chiral scaffold, (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, and its close analogs, represent a promising starting point for the synthesis of targeted covalent inhibitors, particularly for kinases. Its structural motifs are amenable to the introduction of diverse functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted a series of novel 3-aminobutanamides as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors, underscoring the therapeutic potential of this chemical class[1]. This guide provides a comprehensive framework for the in vitro evaluation of new chemical entities (NCEs) derived from this scaffold, focusing on a robust, tiered screening cascade designed to enable rapid, data-driven decisions.

The primary objective of an in vitro screening cascade is to systematically and efficiently answer the most critical questions about a compound's biological activity.[2] This process is not monolithic; it evolves as compounds advance from initial "hit" identification to "lead" optimization.[2] Our approach is designed to maximize the utility of in vitro systems to identify and eliminate compounds with potential liabilities, such as cytotoxicity or lack of on-target activity, before committing to more resource-intensive in vivo studies.[3]

Part 1: The Foundation - Establishing a Baseline with Cytotoxicity Profiling

Before assessing a compound's specific on-target activity, it is imperative to determine its general cytotoxic profile. This initial screen flags compounds that induce cell death through non-specific mechanisms and establishes a therapeutic window for subsequent, more targeted assays.

Comparative Analysis of Viability Assays

Several methods exist for measuring cell viability, each with distinct advantages and potential liabilities.[4] The choice of assay can significantly impact data quality, particularly when screening libraries of novel compounds which may interfere with certain assay chemistries.[5]

Assay Principle Advantages Disadvantages Best For
MTT Assay Measures metabolic activity via reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6]Inexpensive, widely used, simple colorimetric readout.[6]Can be affected by compound interference (reducing agents, color).[5] Requires a solubilization step.[4]Initial, large-scale screens where cost is a primary concern.
MTS/XTT Assays Similar to MTT, but the formazan product is soluble in cell culture media, eliminating a solubilization step.[4]Higher throughput than MTT, fewer steps.Still susceptible to interference from colored or reducing compounds.High-throughput screening (HTS) environments.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[4][7]High sensitivity (can detect as few as 15 cells), less prone to compound interference, stable "glow-type" signal.[5][8]More expensive than colorimetric assays.Compounds with potential for colorimetric interference; studies requiring high sensitivity.

Expert Recommendation: For novel chemical entities, particularly those with unknown properties, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended. Its high sensitivity and lower susceptibility to compound interference provide more reliable and robust data, justifying the higher initial cost by preventing the misinterpretation of results.[5]

Detailed Protocol: CellTiter-Glo® Viability Assay

This protocol is designed for a 384-well plate format, suitable for medium- to high-throughput screening.

Materials:

  • Cells of interest (e.g., A549, HCT116) in appropriate culture medium.

  • Test compounds and reference toxins (e.g., Staurosporine) dissolved in DMSO.

  • CellTiter-Glo® Reagent (Promega).

  • Opaque-walled 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed cells into opaque-walled 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 40 µL) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add 10 µL of the 5X final concentration to the appropriate wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48-72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.[8]

  • Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[9]

Self-Validation: The inclusion of vehicle (negative) and staurosporine (positive) controls on every plate is critical for validating assay performance and for data normalization.

Part 2: Interrogating the Target - Biochemical vs. Cell-Based Engagement Assays

With a non-toxic concentration range established, the next critical step is to determine if the novel compounds directly interact with their intended intracellular target.[10] A frequent challenge in drug discovery is the "cell drop-off" phenomenon, where compounds potent in biochemical assays fail to show activity in cellular models due to poor permeability or other factors.[11] Therefore, employing both biochemical and cell-based target engagement assays provides a more complete picture.[12][13]

Workflow for Target Engagement Assessment

G cluster_0 Biochemical (Cell-Free) Analysis cluster_1 Cell-Based Analysis biochem Biochemical Assay (e.g., ADP-Glo™) biochem_data Measure IC50 (Direct Inhibition) biochem->biochem_data Quantifies direct enzyme inhibition decision Compare IC50 Values Biochemical vs. Cellular biochem_data->decision cellbased Cell-Based Target Engagement (e.g., NanoBRET™) cellbased_data Measure IC50 (Intracellular Affinity) cellbased->cellbased_data Quantifies target binding in a physiological context cellbased_data->decision start Novel Compound start->biochem start->cellbased outcome1 Potent & Permeable: Advance to Mechanism Studies decision->outcome1 Cellular IC50 ≈ Biochemical IC50 outcome2 Potent, Poor Permeability: Optimize for Cell Entry decision->outcome2 Cellular IC50 >> Biochemical IC50 outcome3 Inactive: Deprioritize decision->outcome3 Both IC50s > 10µM

Caption: A workflow comparing biochemical and cell-based assays to assess target engagement.

Method 1: Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[14] This provides a direct measure of enzyme activity.[15]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the purified kinase, substrate (e.g., a generic peptide), ATP at its Km concentration, and serial dilutions of the test compound. Incubate at room temperature for 1 hour.[15]

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP.[9] Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP.[9][15]

  • Luminescence Detection: The newly synthesized ATP is then measured using a luciferase/luciferin reaction included in the detection reagent.[15] Incubate for 30-60 minutes and read luminescence. The signal directly correlates with the amount of ADP produced and thus, kinase activity.

Method 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful technology that measures compound binding at a specific protein target within intact, living cells.[16][17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[18][19]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Plate these cells in 96-well or 384-well white assay plates.

  • Compound & Tracer Addition: Treat the cells with varying concentrations of the test compound. Subsequently, add a fixed, low concentration of the specific NanoBRET™ fluorescent tracer.[16]

  • Equilibration: Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoLuc® substrate (furimazine). Read both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated from the two readings. A competing test compound will displace the tracer, leading to a decrease in the BRET signal. This allows for the determination of an intracellular IC50 value, reflecting the compound's affinity for the target in a physiological environment.[17][18]

Part 3: Beyond Potency - Assessing Selectivity and Off-Target Effects

High potency is meaningless without selectivity. Off-target interactions are a primary cause of drug toxicity and clinical trial failure.[20][21] Therefore, early assessment of a compound's selectivity profile is a critical step in risk mitigation.[22][23]

A Tiered Approach to Selectivity Screening

G start Lead Compound (Confirmed On-Target Activity) tier1 Tier 1: Focused Kinase Panel (Closely related kinases) start->tier1 decision1 Selective? tier1->decision1 tier2 Tier 2: Broad Safety Panel (e.g., Eurofins Safety47) decision2 No Liabilities? tier2->decision2 tier3 Tier 3: Proteome-wide Profiling (Chemoproteomics) final Candidate for In Vivo Studies tier3->final decision1->tier2 Yes optimize Optimize for Selectivity decision1->optimize No decision2->tier3 Yes stop High Risk: Deprioritize decision2->stop No

Caption: A tiered screening cascade for assessing compound selectivity and off-target effects.

Tier 1: Focused Panel Screening: Profile lead compounds against a panel of kinases that are structurally related to the primary target. This provides an initial indication of selectivity within the target family. Assays like the ADP-Glo™ platform can be readily adapted for this purpose.

Tier 2: Broad Off-Target Liability Panels: Utilize commercially available services (e.g., Eurofins Safety Panels, CEREP) that screen compounds against a wide range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[23] This is a cost-effective way to flag potential safety liabilities early.[20]

Tier 3: Unbiased Chemoproteomic Profiling: For late-stage lead compounds, employ advanced chemoproteomic methods to assess target engagement across the entire proteome in a cellular context.[10] These techniques can uncover unexpected off-targets that would be missed by hypothesis-driven panel screening.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data for two novel compounds (Cmpd-A, Cmpd-B) derived from the (R)-3-Amino-butanamide scaffold, compared against a known reference inhibitor synthesized from an alternative scaffold.

Parameter Cmpd-A Cmpd-B Reference Inhibitor Commentary
Cytotoxicity (A549, IC50) > 30 µM5.2 µM> 30 µMCmpd-B shows significant cytotoxicity, limiting its therapeutic window.
Biochemical Target IC50 25 nM15 nM50 nMBoth novel compounds show superior biochemical potency.
NanoBRET™ Target IC50 45 nM850 nM75 nMCmpd-A shows excellent cell permeability. Cmpd-B exhibits significant "cell drop-off," likely due to poor permeability.
Selectivity (KinomeScan® S10) 0.040.250.08Cmpd-A is highly selective. Cmpd-B interacts with numerous off-target kinases.

References

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Westover, K. D., & Jänne, P. A. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 675–681. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Västermark, Å., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PLoS ONE, 12(7), e0181330. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

  • YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • AACR Journals. (2024). A WRN screening cascade to facilitate novel drug discovery. Retrieved from [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • Nitta, A., et al. (2012). Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7176-7180. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Structure-Activity Relationships of Butanamide-Based Inhibitors

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative anal...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of butanamide-based inhibitors, a versatile scaffold that has yielded potent modulators of various key biological targets. By dissecting the structure-activity relationships (SAR) of these compounds, we aim to illuminate the path toward designing more potent, selective, and effective therapeutic agents.

This guide is structured into distinct sections, each focusing on a major target class for butanamide-based inhibitors. We will begin with a comprehensive exploration of Histone Deacetylase (HDAC) inhibitors, followed by an analysis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, and conclude with their application as antibacterial agents. Each section will provide a detailed comparison of inhibitor performance, supported by experimental data and protocols, to offer actionable insights for your research and development endeavors.

Part 1: Butanamide-Based Histone Deacetylase (HDAC) Inhibitors

Introduction to HDACs as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to chromatin condensation and transcriptional repression.[1] The overexpression or aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2][3] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy for cancer and other conditions.[2] Several HDAC inhibitors (HDACis) have been approved for clinical use, validating this approach.[3]

The butanamide scaffold, particularly when incorporated into a hydroxamic acid derivative, serves as a key structural motif in many potent HDAC inhibitors. Understanding the SAR of these compounds is crucial for developing next-generation inhibitors with improved isoform selectivity and reduced off-target effects.

The HDAC Inhibitor Pharmacophore Model

A widely accepted pharmacophore model for HDAC inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG.[4]

  • Linker: This is typically a hydrophobic chain that connects the ZBG to the cap group and occupies the tunnel-like active site of the enzyme.[2] The length and rigidity of the linker are critical for optimal binding and isoform selectivity.

  • Cap Group (or Surface Recognition Domain): This is a larger, often aromatic or heteroaromatic group that interacts with residues on the surface of the enzyme's active site, contributing to binding affinity and selectivity.[2][4]

The butanamide core can be strategically incorporated within this pharmacophore, often forming part of the linker and connecting to the ZBG.

HDAC_Pharmacophore cluster_Inhibitor Butanamide-Based HDACi cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Zinc Zn2+ Ion ZBG->Zinc Chelation Linker Linker (incorporating Butanamide) Tunnel Active Site Tunnel Linker->Tunnel Hydrophobic Interactions Cap Cap Group (Aromatic/Heteroaromatic) Surface Surface Residues Cap->Surface Surface Recognition HDAC_Signaling Butanamide_HDACi Butanamide-Based HDAC Inhibitor HDACs HDACs Butanamide_HDACi->HDACs Inhibition p21_p53 Tumor Suppressor Genes (p21, p53) Butanamide_HDACi->p21_p53 Reactivation of Transcription Histones Histones HDACs->Histones Deacetylation Histones->p21_p53 Transcriptional Repression CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_p53->CellCycleArrest Induction Apoptosis Apoptosis p21_p53->Apoptosis Induction

Sources

Validation

A Researcher's Guide to the Synthesis of Chiral Amines: A Comparative Analysis of Modern Catalytic Methods

Chiral amines are fundamental building blocks in modern chemistry, with their presence being a defining feature in over 40% of small-molecule pharmaceuticals.[1][2] The specific stereochemistry of an amine within a drug...

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amines are fundamental building blocks in modern chemistry, with their presence being a defining feature in over 40% of small-molecule pharmaceuticals.[1][2] The specific stereochemistry of an amine within a drug molecule is often critical to its therapeutic efficacy and safety. Consequently, the development of efficient, scalable, and highly selective synthetic methods for producing enantiopure amines is a cornerstone of pharmaceutical and fine chemical manufacturing.[3] This guide provides an in-depth comparison of leading contemporary strategies, benchmarking new synthetic methods against established ones to inform researchers, scientists, and drug development professionals in their selection of the most appropriate methodology.

The Evolving Landscape of Chiral Amine Synthesis

Historically, the synthesis of enantiopurified amines relied heavily on classical resolution of racemates or the use of stoichiometric chiral auxiliaries. While foundational, these methods are inherently limited by a theoretical maximum yield of 50% for resolution or require additional synthetic steps for auxiliary attachment and removal, generating significant waste.[1] The field has since shifted dramatically towards catalytic asymmetric synthesis, a more sustainable and efficient paradigm. This guide will focus on the three dominant catalytic pillars: transition-metal catalysis, biocatalysis, and organocatalysis, with a particular emphasis on reductive amination and related C-N bond-forming reactions.

Transition-Metal Catalysis: The Workhorse of Asymmetric C-N Bond Formation

Transition-metal catalysis, particularly asymmetric hydrogenation and reductive amination, remains arguably the most widely used approach for chiral amine synthesis due to its broad substrate scope and high efficiency.[2]

Mechanism and Core Principles: The most prevalent strategy is the asymmetric hydrogenation of prochiral imines, enamines, or enamides.[4] This process involves the coordination of the C=N double bond to a chiral metal complex (typically based on Iridium, Rhodium, or Ruthenium), followed by the stereoselective transfer of hydrogen. The choice of chiral ligand is paramount, as it dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemistry of the final amine product.

A key advancement is direct asymmetric reductive amination (ARA) , where a ketone or aldehyde, an amine source (like ammonia or an alkylamine), and a reducing agent (commonly H₂) are combined in a one-pot reaction.[5] This approach is highly atom-economical as it bypasses the need to pre-form and isolate the imine intermediate.

Causality in Experimental Design: The success of a transition-metal-catalyzed reaction hinges on the synergistic interplay between the metal center, the chiral ligand, and the reaction conditions.

  • Ligand Choice: P-stereogenic phosphines and phosphino-oxazolines are frequently employed due to their ability to create a well-defined and rigid chiral pocket around the metal center, which enhances enantiocontrol.[2][4] For instance, ligands like (S,S)-f-Binaphane have shown excellent performance in the iridium-catalyzed reductive amination of challenging N-alkyl imines.[2]

  • Metal Precursor: Iridium catalysts are often preferred for the hydrogenation of sterically demanding imines, while Ruthenium complexes, such as those with C3-TunePhos, have proven highly effective for the direct reductive amination of ketones using ammonium salts.[5][6]

  • Additives & Solvents: In direct ARA, additives like molecular sieves or weak acids are often crucial. They facilitate the dehydration step to form the imine in situ, shifting the equilibrium and preventing catalyst inhibition by water.[6]

Biocatalysis: Nature's Approach to Precision and Sustainability

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering exceptional selectivity under mild, aqueous conditions.[1] Enzymes, honed by evolution, often provide unparalleled levels of enantio-, regio-, and chemoselectivity.[7]

Key Enzyme Classes and Mechanisms:

  • Transaminases (TAs or ATAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes are workhorses in industrial biocatalysis. They catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone or aldehyde, generating a chiral amine and a ketone byproduct.[7] The process is reversible, and strategies to drive the reaction to completion, such as using an amino donor that generates a volatile byproduct (like acetone from isopropylamine), are critical for achieving high yields.

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the asymmetric reduction of pre-formed or in-situ-formed imines.[8] RedAms are particularly noteworthy as they can utilize ammonia directly, providing a direct route to valuable primary chiral amines from ketones.[9]

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of carbonyl compounds using ammonia as the amine donor and NAD(P)H as the cofactor.[1]

Expert Insights into Biocatalytic Processes: The primary challenge in biocatalysis often lies in overcoming equilibrium limitations and ensuring efficient cofactor regeneration.

  • Cofactor Recycling: Since cofactors like NAD(P)H are expensive, efficient in-situ recycling systems are essential for economic viability. This is often achieved by using a coupled-enzyme system, for example, adding glucose dehydrogenase (GDH) and glucose to regenerate NADPH from NADP+.

  • Protein Engineering: Directed evolution and rational design have revolutionized biocatalysis. Enzymes can be engineered to have higher activity, improved stability in organic solvents, and an expanded substrate scope.[1] A landmark example is the development of an engineered transaminase for the synthesis of Sitagliptin, the active ingredient in Januvia®.[1]

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of representative state-of-the-art methods across the different catalytic domains. The selection is based on their demonstrated efficiency for the synthesis of a common structural motif, α-aryl amines, from corresponding ketones.

Methodology Catalyst/Enzyme Substrate Yield (%) ee (%) Key Advantages Limitations Reference
Transition-Metal Catalysis (ARA) Ru/C3-TunePhosAcetophenone9596Broad substrate scope, high turnover numbers, well-established technology.Requires high-pressure H₂, potential for heavy metal contamination, sensitive to air/moisture.[5]
Biocatalysis (Transamination) Engineered ω-TransaminaseAcetophenone92>99Extremely high enantioselectivity, mild aqueous conditions, sustainable.Narrower substrate scope (can be broadened by engineering), requires cofactor regeneration, potential for product/substrate inhibition.
Biocatalysis (Reductive Aminase) NfRedAm (from Neosartorya fischeri)Cyclohexyl methyl ketone>97>99Direct use of ammonia, high thermal stability, excellent ee.NADPH-dependent (requires cofactor recycling), substrate scope still being explored.[9]
Organocatalysis (ARA) Chiral Phosphoric Acid (TRIP)2-Phenylpropanal9894Metal-free, avoids heavy metal contamination, tolerant to various functional groups.Higher catalyst loadings often required, substrate scope can be limited compared to metal catalysis.[10]

Data is compiled from cited literature and represents optimized conditions. Performance may vary with other substrates.

Visualizing the Workflows

To better understand the practical differences between these approaches, the following diagrams illustrate a typical workflow for a transition-metal-catalyzed process versus a biocatalytic one.

cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification S1 Schlenk Flask S2 Add Ketone & Amine Source S1->S2 S3 Add Solvent & Metal-Ligand Pre-catalyst S2->S3 R1 Purge with H₂ S3->R1 R2 Pressurize Reactor (e.g., 50 atm H₂) R1->R2 R3 Heat & Stir (e.g., 12-24 h) R2->R3 W1 Solvent Evaporation R3->W1 W2 Aqueous Workup (e.g., Extraction) W1->W2 W3 Chromatography W2->W3 P Pure Chiral Amine W3->P

Caption: Workflow for transition-metal catalyzed reductive amination.

cluster_0 Setup (Aqueous Media) cluster_1 Reaction cluster_2 Workup & Purification S1 Bioreactor/Flask S2 Add Buffer (e.g., pH 7.5) S1->S2 S3 Add Whole-Cell Catalyst (e.g., E. coli expressing TA) S2->S3 S4 Add Amino Donor (e.g., Isopropylamine) S3->S4 R1 Add Ketone Substrate (often with co-solvent like DMSO) S4->R1 R2 Incubate & Shake (e.g., 30°C, 24 h) R1->R2 W1 Centrifuge to Remove Cells R2->W1 W2 Extract Supernatant with Organic Solvent W1->W2 W3 Solvent Evaporation W2->W3 P Pure Chiral Amine W3->P

Caption: Workflow for a typical whole-cell biocatalytic transamination.

Detailed Experimental Protocols

To ensure this guide is not just theoretical but also practical, the following are representative, self-validating protocols for two of the benchmarked methods.

(Adapted from a representative procedure for direct ARA)[5]

  • Catalyst Preparation & Reactor Setup:

    • In a glovebox, add the Ruthenium precursor and the chiral ligand (e.g., C3-TunePhos) to a vial with a magnetic stir bar.

    • Add degassed solvent (e.g., methanol) and stir for 30 minutes to form the active catalyst.

    • Transfer this catalyst solution to a high-pressure autoclave reactor.

  • Reaction Mixture:

    • To the autoclave, add the alkyl aryl ketone substrate (1.0 mmol).

    • Add the amine source, ammonium acetate (NH₄OAc, 5.0 mmol).

    • Add additional degassed methanol to achieve the desired concentration.

  • Reaction Execution:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the reactor three times with H₂ gas.

    • Pressurize the reactor to 50 atm with H₂.

    • Place the reactor in a heating block set to 60°C and stir for 24 hours.

  • Workup and Analysis:

    • After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel.

    • Determine yield and measure enantiomeric excess using chiral HPLC.

(Adapted from a general procedure for ω-Transaminase reactions)

  • Biocatalyst and Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

    • Weigh the required amount of lyophilized whole-cell biocatalyst (e.g., E. coli overexpressing an engineered transaminase).

    • Prepare a stock solution of the ketone substrate in a water-miscible co-solvent like DMSO (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel (e.g., a 50 mL Falcon tube), add the buffer.

    • Add the whole-cell biocatalyst and gently resuspend.

    • Add the amino donor (e.g., isopropylamine) to the desired concentration (e.g., 500 mM).

    • Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Reaction Execution:

    • Initiate the reaction by adding the ketone substrate stock solution to the desired final concentration (e.g., 50 mM).

    • Seal the vessel and place it in an orbital shaker incubator set to 30°C and 200 rpm for 24 hours.

  • Workup and Analysis:

    • Transfer the reaction mixture to a centrifuge tube and spin at 4000 rpm for 15 minutes to pellet the cells.

    • Carefully decant the supernatant.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate or MTBE) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the conversion and enantiomeric excess of the resulting amine by chiral GC or HPLC.

Conclusion and Future Outlook

The synthesis of chiral amines has matured into a sophisticated field with a diverse and powerful toolkit.

  • Transition-metal catalysis remains the go-to method for its versatility, scalability, and the vast literature supporting it. Continuous innovation in ligand design is expanding its reach into ever-more complex molecular architectures.[4]

  • Biocatalysis , once a niche methodology, is now a mainstream and highly competitive alternative, particularly in industrial settings where sustainability and selectivity are paramount.[11] The synergy of enzyme engineering and process optimization is rapidly overcoming its traditional limitations, such as substrate scope and cofactor dependency.[1]

  • Newer modalities, such as photoredox and photoenzymatic catalysis , are opening up novel reaction pathways, for instance, enabling asymmetric radical hydroamination under exceptionally mild conditions.[12][13]

For the modern researcher, the choice of method is no longer a simple question of "new" versus "old." It is a multi-faceted decision based on the specific target molecule, required scale, economic constraints, and sustainability goals. The most robust synthetic strategies often emerge from a thoughtful consideration of all available options, and in some cases, the combination of different catalytic systems in chemoenzymatic cascades.[7] As the demand for complex chiral amines continues to grow, a deep understanding of the principles, advantages, and practical execution of these varied methods will be indispensable.

References

  • Sagdullina, D. et al. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters. Available at: [Link]

  • Turner, N. J. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. SpringerLink. Available at: [Link]

  • Sharma, M. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. Available at: [Link]

  • Carretero, J. C. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Rowan, C. et al. (2022). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Available at: [Link]

  • Li, W. et al. (2021). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. Available at: [Link]

  • List, B. et al. (2008). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L. et al. (2016). A direct approach to amines with remote stereocentres by enantioselective CuH-catalysed reductive relay hydroamination. Nature Chemistry. Available at: [Link]

  • Zhao, Y-M. et al. (2015). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters. Available at: [Link]

  • Zhang, X. et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters. Available at: [Link]

  • Tan, B. et al. (2022). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. Available at: [Link]

  • Mathew, S. & Yun, H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Mazuela, J. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Zhang, X. et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. Available at: [Link]

  • Zhou, Y-G. et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Montgomery, S. L. & Zawodny, W. (Eds.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • Fu, G. C. (2016). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research. Available at: [Link]

  • Engle, K. M. et al. (2020). Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH‐Catalyzed Hydroamination. Angewandte Chemie International Edition. Available at: [Link]

  • Hii, K. K. et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Available at: [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hyster, T. K. et al. (2022). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative

Cross-validation of analytical methods for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide characterization

An in-depth guide to the cross-validation of analytical methods for the characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, designed for researchers, scientists, and drug development professionals. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cross-validation of analytical methods for the characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, designed for researchers, scientists, and drug development professionals. This document provides a framework for comparing and validating analytical techniques to ensure the identity, purity, and quality of this chiral molecule.

Introduction: The Analytical Imperative for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral molecule whose therapeutic efficacy and safety are intrinsically linked to its stereochemical configuration. The presence of its enantiomeric counterpart could represent an impurity or lead to different pharmacological effects. Therefore, the development and validation of robust analytical methods are paramount for its characterization. This guide outlines a cross-validation strategy for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with orthogonal confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It provides documented evidence that two or more analytical methods are equivalent and can be used interchangeably. This is particularly important during method transfer between laboratories, for the confirmation of critical results, and for the lifecycle management of an analytical procedure. The principles of method validation and cross-validation are outlined in guidelines from the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guideline on Validation of Analytical Procedures.

Experimental Design for Cross-Validation

The core of this guide is a comparative study designed to cross-validate HPLC and SFC methods for the enantiomeric purity and quantification of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The study will also incorporate NMR and MS for structural confirmation and impurity profiling.

Diagram: Cross-Validation Workflow

Cross_Validation_Workflow cluster_Orthogonal Orthogonal Confirmation cluster_Outcome Outcome HPLC Chiral HPLC Method Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity/Enantioselectivity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Linearity Linearity & Range HPLC->Linearity Robustness Robustness HPLC->Robustness NMR NMR Spectroscopy (Structure & Purity) HPLC->NMR Sample for Confirmation SFC Chiral SFC Method SFC->Accuracy SFC->Precision SFC->Specificity SFC->LOD_LOQ SFC->Linearity SFC->Robustness MS Mass Spectrometry (Molecular Weight & Fragmentation) SFC->MS Sample for Confirmation Equivalence Demonstrated Equivalence Accuracy->Equivalence Precision->Equivalence Specificity->Equivalence LOD_LOQ->Equivalence Linearity->Equivalence Robustness->Equivalence Interchangeability Method Interchangeability Equivalence->Interchangeability

Caption: Workflow for the cross-validation of HPLC and SFC methods.

Comparative Data Summary

The following tables present hypothetical data from the cross-validation of the HPLC and SFC methods. These tables are intended to provide a clear comparison of the performance of each technique.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC MethodSFC MethodAcceptance Criteria
Enantiomeric Resolution (Rs) > 2.0> 2.5Rs > 1.5
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%98.0% - 102.0%
Precision (RSD) < 1.0%< 0.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mL0.015 µg/mLReportable
Run Time 15 min5 minAs short as practical

Table 2: Robustness Study Results

Parameter VariedHPLC (% Change in Response)SFC (% Change in Response)Acceptance Criteria
Column Temperature (± 2°C) 1.2%0.8%≤ 2.0%
Mobile Phase Composition (± 2%) 1.8%1.5%≤ 2.0%
Flow Rate (± 5%) 1.5%1.1%≤ 2.0%

Detailed Experimental Protocols

Protocol 1: Chiral HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm). The selection of a chiral stationary phase is a critical step and is often based on screening various columns. Polysaccharide-based chiral stationary phases are a common starting point for the separation of enantiomers.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape for the amine-containing analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Validation: Perform validation for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to ICH Q2(R1) guidelines.

Protocol 2: Chiral SFC-UV Method
  • Instrumentation: Waters ACQUITY UPC² System or equivalent, with a UV detector.

  • Column: Chiral stationary phase column suitable for SFC (e.g., Daicel Chiralpak AD-3, 3.0 x 150 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ as the primary mobile phase with a co-solvent of Methanol containing 0.1% diethylamine. A typical gradient could be from 5% to 40% co-solvent over 3 minutes. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" technique.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent to a final concentration of 1 mg/mL.

  • Injection Volume: 2 µL.

  • Validation: Perform validation for the same parameters as the HPLC method.

Protocol 3: Orthogonal Confirmation by NMR and MS
  • ¹H NMR and ¹³C NMR:

    • Dissolve a pure sample of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Confirm the chemical structure by assigning all proton and carbon signals. The presence of chiral-shifting agents can be used to distinguish between enantiomers in some cases, though this is often more complex than chromatographic techniques.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse a dilute solution of the sample into an ESI-QTOF mass spectrometer.

    • Acquire a high-resolution mass spectrum to confirm the elemental composition and molecular weight of the parent ion.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can be used to further confirm the structure and identify impurities.

Discussion and Interpretation

The cross-validation of the HPLC and SFC methods demonstrates that both techniques are suitable for the intended purpose of analyzing (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. The SFC method offers the advantage of a significantly shorter run time and reduced organic solvent consumption, which can be a considerable benefit in a high-throughput environment. However, HPLC instrumentation is more commonly available in analytical laboratories.

The choice between the two methods may depend on the specific needs of the laboratory. For routine quality control where speed is essential, the SFC method would be preferable. For a laboratory that does not have access to SFC instrumentation, the developed HPLC method is a reliable alternative.

The orthogonal data from NMR and MS provide an essential layer of confirmation. While chromatography is excellent for separation and quantification, NMR and MS provide definitive structural information. This multi-faceted approach ensures a high degree of confidence in the identity and purity of the analyte.

Conclusion

This guide has presented a comprehensive framework for the cross-validation of analytical methods for the characterization of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. By comparing a well-established HPLC method with a modern, "green" SFC method and incorporating orthogonal techniques for structural confirmation, a robust and reliable analytical workflow can be established. The provided protocols and comparative data serve as a starting point for laboratories to develop and validate their own methods for this and similar chiral molecules, ensuring the quality and safety of pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Patel, B. K., & Das, S. (2021). Polysaccharide-Based Chiral Stationary Phases in Enantioseparation of Pharmaceuticals. In Chromatography in Pharmaceutical and Biomedical Analysis. IntechOpen.
  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR for the analysis of enantiomers. In NMR in Pharmaceutical Science (pp. 235-266). John Wiley & Sons, Ltd.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

The disposal of any chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[1...

Author: BenchChem Technical Support Team. Date: January 2026

The disposal of any chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[1][2] It is imperative that all laboratory personnel are familiar with these regulations and their institution's specific waste management protocols.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on three pillars: hazard identification, proper segregation, and compliant disposal. Before commencing any disposal procedure, a thorough risk assessment must be conducted by a qualified chemist or environmental health and safety (EHS) specialist.

Hazard Assessment of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

Due to the absence of specific toxicological data, a conservative approach must be taken, assuming the compound is hazardous. The assessment should consider the potential hazards associated with its functional groups:

  • Amine Group: Organic amines can be corrosive, flammable, and toxic. They can also be irritating to the skin, eyes, and respiratory tract.

  • Phenylthioether Group: Sulfur-containing organic compounds can have unpleasant odors and may be toxic. Upon combustion, they can release toxic sulfur oxides.

  • Amide Group: While generally less reactive than amines, amides can still pose hazards and their toxicological properties should not be underestimated.

Based on these functional groups, the compound should be treated as a potentially toxic and environmentally hazardous substance.

Step-by-Step Disposal Protocol

This protocol provides a general guideline. Always consult with your institution's EHS department for specific procedures.

1. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the potentially toxic and irritating compound.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection May be required if handling large quantities or if there is a risk of aerosolization. Consult your EHS department.To prevent inhalation of potentially harmful vapors or dust.

2. Waste Segregation and Containerization:

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do NOT mix with other waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently. For instance, acids should never be mixed with cyanides or sulfides.[4]

  • Waste Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.[5]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide," and the approximate quantity.[5][6]

3. Disposal Procedure:

  • Small Quantities (e.g., residual amounts in vials):

    • Rinse the container with a suitable organic solvent such as acetone or ethanol.

    • Transfer the rinsate into the designated "Halogenated" or "Non-Halogenated Organic Waste" container, depending on the solvent used and your facility's guidelines.[3]

    • The empty, rinsed container should be disposed of as hazardous waste, as containers that held acutely toxic 'P-listed' chemicals must be managed as hazardous waste.[6] While it is unknown if this compound is P-listed, it is best to err on the side of caution.

  • Large Quantities:

    • Carefully transfer the neat compound into a designated hazardous waste container.

    • Ensure the container is securely sealed and stored in a designated satellite accumulation area (SAA).[4]

    • The SAA must be inspected weekly for any signs of leakage.[4]

4. Final Disposal:

  • Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • A hazardous waste manifest will be required for off-site transportation, which tracks the waste from your laboratory to its final disposal facility.[7]

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department.

    • For small spills, if you are trained to do so, contain the spill using an inert absorbent material like sand or vermiculite.[8]

    • Collect the absorbent material and the spilled compound using non-sparking tools and place it in a sealed, labeled hazardous waste container.[8]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting.[8]

    • In all cases of exposure, seek immediate medical attention.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Final Disposal A Identify Waste: (R)-3-Amino-N,N-dimethyl-4- (phenylthio)butanamide B Conduct Hazard Assessment (Amine, Thioether, Amide) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Hazardous Waste Container C->D E Label Container Correctly: 'HAZARDOUS WASTE' & Chemical Name D->E F Segregate Waste: No Mixing with Other Chemicals E->F G Transfer Waste to Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for EHS Pickup H->I J Complete Hazardous Waste Manifest I->J K Final Disposal by Licensed Contractor J->K

Caption: Disposal workflow for (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, upholding their commitment to laboratory safety and environmental stewardship.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA Regulations Explained. National Environmental Trainers. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). YouTube. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Sulfur disposal. (2020, December 9). UK Science Technician Community. Retrieved from [Link]

  • Pharmaceutical Waste Guidelines. UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Pharmaceutical Waste Guidelines. (2025, September). UC Irvine Environmental Health & Safety. Retrieved from [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. Amerigo Scientific. Retrieved from [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Retrieved from [Link]

  • A guide to the disposal of pharmaceutical waste. (2024, December 13). Anenta. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved from [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Retrieved from [Link]

  • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide. AccelaChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
Reactant of Route 2
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
© Copyright 2026 BenchChem. All Rights Reserved.